Product packaging for (E)-10-Hydroxynortriptyline maleate(Cat. No.:CAS No. 74853-74-0)

(E)-10-Hydroxynortriptyline maleate

Número de catálogo: B139804
Número CAS: 74853-74-0
Peso molecular: 395.4 g/mol
Clave InChI: ZAXFXQSLHWIUSS-FDVMRUETSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

(E)-10-Hydroxynortriptyline maleate, also known as this compound, is a useful research compound. Its molecular formula is C23H25NO5 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
The exact mass of the compound trans-10-Hydroxynortriptyline maleate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25NO5 B139804 (E)-10-Hydroxynortriptyline maleate CAS No. 74853-74-0

Propiedades

IUPAC Name

(Z)-but-2-enedioic acid;(2E)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO.C4H4O4/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18;5-3(6)1-2-4(7)8/h2-5,7-11,19-21H,6,12-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b16-11+;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXFXQSLHWIUSS-FDVMRUETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1156-99-6 (Parent)
Record name E-10-hydroxynortriptyline hydrogen maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74853-74-0
Record name E-10-hydroxynortriptyline hydrogen maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-10-Hydroxy Nortriptyline Maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(E)-10-Hydroxynortriptyline maleate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (E)-10-Hydroxynortriptyline Maleate

For Researchers, Scientists, and Drug Development Professionals

(E)-10-Hydroxynortriptyline is the major active metabolite of the tricyclic antidepressant nortriptyline, which itself is a metabolite of amitriptyline[1][2][3]. As an active metabolite, it contributes significantly to the therapeutic effects and pharmacological profile of its parent drug. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Structure and Properties

(E)-10-Hydroxynortriptyline belongs to the class of organic compounds known as dibenzocycloheptenes[4]. The "(E)" designation refers to the stereochemistry at the double bond of the propylidene side chain. The maleate salt is formed by the reaction of the basic nitrogen atom in the side chain with maleic acid.

Chemical Identifiers and Properties of (E)-10-Hydroxynortriptyline (Free Base)

PropertyValueSource(s)
Molecular Formula C₁₉H₂₁NO[1][5][6]
Molecular Weight 279.38 g/mol [1][6]
IUPAC Name (2E)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol[5][6]
CAS Number 47132-16-1[1][5]
Density 1.164 g/cm³[1]
Boiling Point 462.3°C at 760 mmHg[1]
Flash Point 142.1°C[1]
LogP 3.70820[1]
SMILES CNCCC=C1c2ccccc2CC(O)c2ccccc21[1]
InChIKey VAGXZGJKNUNLHK-LFIBNONCSA-N[1][5][6]

Chemical Properties of this compound Salt

PropertyValueSource(s)
Molecular Formula C₂₃H₂₅NO₅[2][3][7]
Molecular Weight 395.46 g/mol [2][3][8]
CAS Number 74853-74-0[3][8]
Synonyms trans-10-Hydroxynortriptyline Maleate, 10-Hydroxy-(E)-nortriptyline Maleate[8][9]

Pharmacology and Mechanism of Action

(E)-10-Hydroxynortriptyline, like its parent compound nortriptyline, functions primarily by inhibiting the reuptake of norepinephrine (noradrenaline) at neuronal cell membranes[10][11][12]. It is considered to be more selective for the norepinephrine transporter (NET) compared to the serotonin transporter (SERT)[13]. This inhibition leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission, which is believed to be a key factor in its antidepressant effects[12].

While nortriptyline has significant anticholinergic effects due to its affinity for muscarinic acetylcholine receptors, (E)-10-Hydroxynortriptyline has a much lower affinity for these receptors, approximately 10 to 18 times less than nortriptyline[10][14]. This suggests a reduced potential for anticholinergic side effects such as dry mouth, blurred vision, and constipation[10].

Signaling_Pathway Mechanism of Action at the Noradrenergic Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presyn Norepinephrine (NE) Synthesis vesicle Vesicle Storage of NE presyn->vesicle Packaging ne_cleft Norepinephrine (NE) vesicle->ne_cleft Release receptor Adrenergic Receptors (e.g., β, α) ne_cleft->receptor Binding net Norepinephrine Transporter (NET) ne_cleft->net response Postsynaptic Signal (Antidepressant Effect) receptor->response Activation metabolite (E)-10-Hydroxynortriptyline Maleate metabolite->net Inhibition

Mechanism of (E)-10-Hydroxynortriptyline at the synapse.

Metabolism

Nortriptyline is hydroxylated to form (E)-10-Hydroxynortriptyline primarily by the cytochrome P450 enzyme CYP2D6, which acts as the high-affinity enzyme for this reaction[15]. The enzyme CYP3A4 also contributes to this metabolic pathway, but with lower affinity[15]. The activity of these enzymes, particularly the polymorphic CYP2D6, can lead to significant interindividual variation in plasma concentrations of the metabolite[10][16]. Following its formation, (E)-10-Hydroxynortriptyline can undergo further metabolism, including glucuronidation, before being eliminated[17].

Metabolic_Pathway Metabolic Pathway of Nortriptyline parent Nortriptyline metabolite (E)-10-Hydroxynortriptyline parent->metabolite Hydroxylation conjugate Glucuronide Conjugate metabolite->conjugate Glucuronidation elimination Renal Elimination conjugate->elimination cyp2d6 CYP2D6 (High Affinity) cyp2d6->metabolite cyp3a4 CYP3A4 (Low Affinity) cyp3a4->metabolite ugt UGT Enzymes ugt->conjugate

Metabolism of Nortriptyline to its hydroxylated metabolite.

Experimental Protocols

Quantification of (E)-10-Hydroxynortriptyline in Human Plasma by LC-MS/MS

This protocol is a synthesized example based on common methodologies described in the literature for the analysis of nortriptyline and its metabolites[18][19][20][21].

Objective: To determine the concentration of (E)-10-Hydroxynortriptyline in human plasma samples.

1. Materials and Reagents:

  • (E)-10-Hydroxynortriptyline reference standard

  • Deuterated internal standard (e.g., [²H₃]10-OH-NT)

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Acetonitrile (HPLC grade)

  • Formic acid or Ammonium acetate (LC-MS grade)

  • Water (ultrapure)

  • Protein precipitation solvent (e.g., acetonitrile)

  • C18 HPLC column

2. Sample Preparation (Protein Precipitation):

  • Pipette 250 µL of human plasma into a microcentrifuge tube.

  • Add a known concentration of the internal standard (e.g., 50 µL of [²H₃]10-OH-NT solution).

  • Add 750 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or vial for analysis.

  • Evaporate the supernatant to dryness under a stream of nitrogen if concentration is needed, then reconstitute in mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., HyPURITY C₁₈)[21].

    • Mobile Phase: A gradient of acetonitrile and water, both containing an additive like 0.1% formic acid or 20 mM ammonium acetate[20][21].

    • Flow Rate: 0.50 mL/min[21].

    • Injection Volume: 5-10 µL.

    • Run Time: Typically 2.5-6 minutes[20][21].

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode[20].

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for (E)-10-Hydroxynortriptyline and its deuterated internal standard. These transitions would need to be optimized on the specific instrument being used.

4. Data Analysis:

  • Construct a calibration curve using standards of known concentrations.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of (E)-10-Hydroxynortriptyline in the unknown samples by interpolating from the calibration curve.

  • The Lower Limit of Quantification (LLOQ) is typically in the range of 0.5-1.0 ng/mL[20][21].

Experimental_Workflow LC-MS/MS Quantification Workflow start Plasma Sample (250 µL) is_add Add Internal Standard start->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS System supernatant->lcms analysis Data Acquisition (MRM Mode) lcms->analysis quant Quantification vs. Calibration Curve analysis->quant end Final Concentration quant->end

Workflow for the quantification of (E)-10-Hydroxynortriptyline.

References

Unraveling the Molecular Mechanisms of (E)-10-Hydroxynortriptyline Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-10-Hydroxynortriptyline is a principal active metabolite of the tricyclic antidepressant nortriptyline, which itself is an active metabolite of amitriptyline. This guide provides an in-depth exploration of the mechanism of action of (E)-10-Hydroxynortriptyline maleate, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and downstream effects. Understanding the pharmacological profile of this metabolite is crucial for a comprehensive grasp of the therapeutic and adverse effects associated with its parent compounds.

Core Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

The primary mechanism of action of (E)-10-Hydroxynortriptyline is the potent and selective inhibition of the norepinephrine transporter (NET). By blocking NET, (E)-10-Hydroxynortriptyline increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. This action is believed to be a key contributor to the antidepressant effects of its parent drugs, amitriptyline and nortriptyline.

In vivo studies in humans have substantiated this mechanism, demonstrating that administration of (E)-10-Hydroxynortriptyline leads to a significant decrease in the cerebrospinal fluid concentration of the norepinephrine metabolite 3-methoxy-4-hydroxyphenylglycol (HMPG), a biomarker for norepinephrine turnover[1].

While a precise Ki or IC50 value for (E)-10-Hydroxynortriptyline at the norepinephrine transporter is not consistently reported across literature, it is described as a potent inhibitor of noradrenaline uptake[2]. Some studies suggest it is approximately four times weaker than nortriptyline as a norepinephrine uptake inhibitor, while others indicate it is equipotent with amitriptyline in this regard[2][3].

Selectivity Profile: A Shift from Serotonergic and Muscarinic Activity

A defining characteristic of (E)-10-Hydroxynortriptyline is its selectivity for the norepinephrine transporter over the serotonin transporter (SERT) and muscarinic acetylcholine receptors. This profile distinguishes it from its parent compound, nortriptyline, and the precursor, amitriptyline.

Serotonin Transporter (SERT) Activity

(E)-10-Hydroxynortriptyline exhibits significantly lower potency for the serotonin transporter compared to its parent compounds. In vitro studies have determined the IC50 value for serotonin uptake inhibition to be 6700 nM, indicating weak activity at this transporter[4]. This reduced serotonergic activity suggests that (E)-10-Hydroxynortriptyline contributes less to the serotonergic effects and potential side effects observed with amitriptyline and, to a lesser extent, nortriptyline.

Muscarinic Receptor Affinity and Anticholinergic Effects

A notable advantage of (E)-10-Hydroxynortriptyline is its substantially reduced affinity for muscarinic acetylcholine receptors. In vitro binding assays have shown its affinity for these receptors to be approximately 10 to 12 times lower than that of nortriptyline[5]. This translates to a significantly diminished potential for anticholinergic side effects, such as dry mouth, constipation, blurred vision, and cognitive impairment.

Clinical studies in healthy subjects have confirmed this reduced anticholinergic profile. In a double-blind, crossover study, equimolar doses of (E)-10-Hydroxynortriptyline did not significantly reduce saliva flow compared to placebo, whereas nortriptyline produced a significant depression in saliva flow[6].

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its parent compounds for comparative analysis.

CompoundTargetParameterValueReference
(E)-10-Hydroxynortriptyline SERT IC50 6700 nM [4]
NortriptylineSERTIC50940 nM[4]
AmitriptylineNETKi35 nM
SERTKi4.3 nM
NortriptylineNETKi1.8 nM
SERTKi28 nM
CompoundReceptorParameterValueReference
(E)-10-Hydroxynortriptyline Muscarinic Acetylcholine Receptors Relative Affinity ~10-12x lower than Nortriptyline [5]

Signaling Pathways and Downstream Effects

The inhibition of norepinephrine reuptake by (E)-10-Hydroxynortriptyline initiates a cascade of downstream signaling events. The sustained increase in synaptic norepinephrine leads to adaptive changes in adrenergic receptor sensitivity and gene expression. Chronic blockade of NET can result in the downregulation of β-adrenergic receptors and sensitization of α2-adrenergic autoreceptors, which are thought to contribute to the delayed onset of the therapeutic effects of antidepressants.

The enhanced noradrenergic signaling can influence various intracellular pathways, including the cyclic AMP (cAMP) and protein kinase A (PKA) pathway, leading to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein). Activated CREB can then modulate the expression of genes involved in neurogenesis, synaptic plasticity, and cell survival, such as brain-derived neurotrophic factor (BDNF).

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron E10HNT (E)-10-Hydroxynortriptyline maleate NET Norepinephrine Transporter (NET) E10HNT->NET Inhibits NE_reuptake Norepinephrine (Reuptake) NET->NE_reuptake NE_vesicle Norepinephrine (Vesicle) NE_synapse Norepinephrine NE_vesicle->NE_synapse Release NE_reuptake->NE_vesicle Recycling Adrenergic_Receptor Adrenergic Receptors NE_synapse->Adrenergic_Receptor Signaling_Cascade Downstream Signaling (e.g., cAMP/PKA) Adrenergic_Receptor->Signaling_Cascade Gene_Expression Altered Gene Expression (e.g., BDNF) Signaling_Cascade->Gene_Expression

Primary mechanism of action of this compound.

Cardiotoxicity Profile

Tricyclic antidepressants are associated with a risk of cardiotoxicity, primarily through the blockade of cardiac sodium and potassium channels. However, studies have indicated that (E)-10-Hydroxynortriptyline has a more favorable cardiac safety profile compared to its parent compounds.

In a comparative study in swine, (E)-10-Hydroxynortriptyline caused significantly fewer arrhythmias than nortriptyline and did not produce the dose-correlated declines in cardiac output observed with nortriptyline and the Z-10-hydroxynortriptyline isomer[7]. While specific data on the effects of (E)-10-Hydroxynortriptyline on individual cardiac ion channels such as the hERG (human Ether-à-go-go-Related Gene) channel are limited, the available evidence suggests a reduced risk of cardiotoxic events. Further investigation into its interactions with specific cardiac ion channels is warranted for a complete safety assessment.

Experimental Protocols

Norepinephrine Uptake Inhibition Assay in Rat Brain Synaptosomes

This assay is used to determine the potency of a compound in inhibiting the reuptake of norepinephrine into presynaptic nerve terminals.

Materials:

  • Rat brain tissue (e.g., cortex or hypothalamus)

  • Sucrose solution (0.32 M)

  • Krebs-Henseleit buffer (pH 7.4)

  • [³H]-Norepinephrine (radioligand)

  • This compound and other test compounds

  • Scintillation fluid and counter

  • Glass fiber filters

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (the synaptosomal fraction) in Krebs-Henseleit buffer.

  • Incubation: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of this compound or a vehicle control for 10-15 minutes at 37°C.

  • Uptake Initiation: Initiate norepinephrine uptake by adding a fixed concentration of [³H]-Norepinephrine to each tube and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of [³H]-Norepinephrine uptake at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Start Start Prepare_Synaptosomes Prepare Synaptosomes from Rat Brain Start->Prepare_Synaptosomes Pre_incubation Pre-incubate Synaptosomes with (E)-10-HNT or Vehicle Prepare_Synaptosomes->Pre_incubation Add_Radioligand Add [³H]-Norepinephrine to Initiate Uptake Pre_incubation->Add_Radioligand Incubate Incubate at 37°C Add_Radioligand->Incubate Filter_Wash Rapid Filtration and Washing to Terminate Uptake Incubate->Filter_Wash Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Filter_Wash->Measure_Radioactivity Analyze_Data Calculate % Inhibition and Determine IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Workflow for norepinephrine uptake inhibition assay.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This assay determines the binding affinity of a compound to muscarinic acetylcholine receptors.

Materials:

  • Tissue homogenates from regions rich in muscarinic receptors (e.g., rat brain cortex or heart)

  • Assay buffer (e.g., phosphate-buffered saline)

  • [³H]-Quinuclidinyl benzilate ([³H]-QNB) (a high-affinity muscarinic antagonist radioligand)

  • This compound and other test compounds

  • Atropine (for determining non-specific binding)

  • Scintillation fluid and counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to obtain a crude membrane preparation. Resuspend the membrane pellet in fresh buffer.

  • Incubation: In a series of tubes, combine the membrane preparation, a fixed concentration of [³H]-QNB, and varying concentrations of the unlabeled test compound (this compound). For determining non-specific binding, a separate set of tubes will contain a high concentration of atropine.

  • Equilibrium: Incubate the mixture at room temperature or 37°C for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the concentration of the test compound and use non-linear regression to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Start Start Prepare_Membranes Prepare Tissue Membranes Start->Prepare_Membranes Incubate_Components Incubate Membranes, [³H]-QNB, and Test Compound Prepare_Membranes->Incubate_Components Reach_Equilibrium Allow to Reach Equilibrium Incubate_Components->Reach_Equilibrium Filter_Wash Filtration and Washing Reach_Equilibrium->Filter_Wash Measure_Radioactivity Scintillation Counting Filter_Wash->Measure_Radioactivity Calculate_Binding Determine Specific Binding Measure_Radioactivity->Calculate_Binding Determine_Ki Calculate IC50 and Ki Calculate_Binding->Determine_Ki End End Determine_Ki->End

Workflow for muscarinic receptor binding assay.

Conclusion

This compound is an active metabolite of nortriptyline with a distinct pharmacological profile. Its primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter. Compared to its parent compounds, it exhibits significantly reduced activity at the serotonin transporter and muscarinic acetylcholine receptors, suggesting a more favorable side-effect profile, particularly concerning anticholinergic effects. While it appears to have a better cardiovascular safety profile, further detailed studies on its interaction with specific cardiac ion channels are necessary for a complete characterization. The information presented in this guide provides a comprehensive overview for researchers and drug development professionals engaged in the study of tricyclic antidepressants and their metabolites.

References

The Discovery and History of (E)-10-Hydroxynortriptyline Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(E)-10-Hydroxynortriptyline maleate , a major active metabolite of the tricyclic antidepressants amitriptyline and nortriptyline, has garnered significant interest for its potential as a therapeutic agent in its own right. This technical guide provides a comprehensive overview of its discovery, history, and key scientific data for researchers, scientists, and drug development professionals.

Introduction and Discovery

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₉H₂₁NO[5]
Molecular Weight279.4 g/mol [5]
CAS Number74853-74-0[6]

Pharmacokinetics

The pharmacokinetic profile of (E)-10-hydroxynortriptyline has been extensively studied, revealing stereoselective disposition.

Pharmacokinetic Parameters of (E)-10-Hydroxynortriptyline Enantiomers
Parameter(+)-(E)-10-OH-NT(-)-(E)-10-OH-NTReference
Plasma Half-life (t½)8-9 hours8-9 hours[7]
Urinary Recovery (as glucuronide)64.4% ± 12.1%35.3% ± 9.7%[7]
Total Oral Plasma ClearanceSignificantly higher than (-) enantiomer-[7]
Renal Clearance of Unbound Drug0.44 ± 0.14 L/kg/hr0.57 ± 0.16 L/kg/hr[7]
Plasma Protein Binding~60%~60%[3]

Metabolism and Signaling Pathways

The formation and subsequent metabolism of (E)-10-hydroxynortriptyline involve several key enzymatic pathways.

Metabolic Pathway of Nortriptyline to (E)-10-Hydroxynortriptyline and its Glucuronidation

metabolic_pathway cluster_formation Formation of (E)-10-Hydroxynortriptyline cluster_enzymes Mediating Enzymes cluster_elimination Elimination Pathway Nortriptyline Nortriptyline E10OHNT (E)-10-Hydroxynortriptyline Nortriptyline->E10OHNT Hydroxylation E10OHNT_gluc (E)-10-Hydroxynortriptyline Glucuronide E10OHNT->E10OHNT_gluc Glucuronidation CYP2D6 CYP2D6 (high affinity) CYP2D6->E10OHNT CYP3A4 CYP3A4 (low affinity) CYP3A4->E10OHNT

Caption: Metabolic conversion of Nortriptyline to (E)-10-Hydroxynortriptyline and its subsequent glucuronidation.

Pharmacodynamics and Preclinical Studies

(E)-10-Hydroxynortriptyline exhibits significant pharmacological activity, primarily as a norepinephrine reuptake inhibitor.

Preclinical Evidence of Antidepressant and Anxiolytic Activity

Preclinical studies in rodent models have provided evidence for the antidepressant and anxiolytic properties of (E)-10-hydroxynortriptyline.[8]

Experimental Workflow for Preclinical Antidepressant Screening

preclinical_workflow Start Start AnimalModel Rodent Model (e.g., Rats) Start->AnimalModel DrugAdmin Administration of This compound AnimalModel->DrugAdmin BehavioralTest Forced Swim Test DrugAdmin->BehavioralTest DataAnalysis Measure Immobility Time BehavioralTest->DataAnalysis Outcome Assess Antidepressant-like Effect DataAnalysis->Outcome

Caption: A typical experimental workflow for evaluating the antidepressant-like effects of this compound in a preclinical setting.

Clinical Studies

A pilot study has been conducted to evaluate the effects of (E)-10-hydroxynortriptyline in patients with major depressive disorder.

Summary of a Pilot Clinical Trial
ParameterFindingReference
Participants5 patients with major depressive episode[9]
DosingRacemic (E)-10-OH-NT, 75 to 225 mg/day[9]
Primary OutcomeReduction in Montgomery-Åsberg Depression Rating Scale (MADRS) score (median decline from 32 to 14)[9]
Biochemical Finding18% mean decrease in the noradrenaline metabolite HMPG in cerebrospinal fluid[9]
TolerabilityMild side effects that did not interfere with treatment[9]

Logical Flow of a Phase II Clinical Trial for a New Antidepressant

clinical_trial_flow Screening Patient Screening (Major Depressive Disorder Diagnosis) Randomization Randomization Screening->Randomization Treatment Treatment Arm ((E)-10-OH-NT Maleate) Randomization->Treatment Placebo Placebo Arm Randomization->Placebo FollowUp Follow-up Assessments (e.g., MADRS) Treatment->FollowUp Placebo->FollowUp Analysis Statistical Analysis (Efficacy and Safety) FollowUp->Analysis Results Evaluation of Results Analysis->Results

Caption: A simplified logical flow for a Phase II clinical trial investigating a new antidepressant like this compound.

Experimental Protocols

In Vitro Norepinephrine Reuptake Inhibition Assay (Rat Brain Synaptosomes)

This protocol provides a general framework for assessing the norepinephrine reuptake inhibitory activity of a compound.

Objective: To determine the in vitro potency of this compound to inhibit norepinephrine reuptake in rat brain synaptosomes.

Materials:

  • Rat brain tissue (e.g., hypothalamus or cortex)

  • Sucrose solution (0.32 M)

  • Krebs-Ringer buffer

  • [³H]-Norepinephrine

  • This compound

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose solution. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes. The pellet is resuspended in Krebs-Ringer buffer.

  • Incubation: Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of this compound or vehicle control.

  • Uptake Assay: Initiate the uptake reaction by adding [³H]-norepinephrine to the synaptosome suspensions. Incubate for a short period at 37°C.

  • Termination: Stop the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of norepinephrine uptake at each concentration of the test compound and determine the IC₅₀ value.[10][11]

Forced Swim Test in Rats

This protocol outlines a common behavioral test to assess antidepressant-like activity.[12][13][14][15][16]

Objective: To evaluate the antidepressant-like effects of this compound in rats.

Apparatus:

  • A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (25°C) to a depth of 30 cm.

Procedure:

  • Acclimation: Allow rats to acclimate to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer this compound or vehicle to the rats at a predetermined time before the test.

  • Pre-test Session (Day 1): Place each rat individually into the swim cylinder for a 15-minute session. This session is for habituation and is not scored for depression-like behavior.

  • Test Session (Day 2): 24 hours after the pre-test, place the rats back into the swim cylinder for a 5-minute test session.

  • Behavioral Scoring: Record the duration of immobility during the 5-minute test session. Immobility is defined as the state in which the rat makes only the movements necessary to keep its head above water.

  • Data Analysis: Compare the duration of immobility between the drug-treated group and the vehicle-treated group. A significant decrease in immobility time in the drug-treated group is indicative of an antidepressant-like effect.

Conclusion

(E)-10-Hydroxynortriptyline, as a primary active metabolite of nortriptyline and amitriptyline, plays a significant role in the overall therapeutic effect of these parent drugs. Its distinct pharmacokinetic and pharmacodynamic profile, particularly its potent norepinephrine reuptake inhibition, suggests its potential as a standalone antidepressant with a potentially favorable side-effect profile. Further research, including larger-scale clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety for the treatment of major depressive disorder.

References

Unveiling the Biological Activity of (E)-10-Hydroxynortriptyline Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-10-Hydroxynortriptyline is a principal active metabolite of the tricyclic antidepressants amitriptyline and nortriptyline.[1][2] While often considered in the context of its parent compounds, (E)-10-hydroxynortriptyline exhibits a distinct pharmacological profile that contributes significantly to the overall therapeutic effects and potential side effects of amitriptyline and nortriptyline treatment. This technical guide provides an in-depth exploration of the biological activity of (E)-10-hydroxynortriptyline maleate, focusing on its mechanism of action, pharmacological effects, and the downstream signaling pathways it modulates. The information is presented to support further research and drug development efforts in the field of neuroscience and psychopharmacology.

Pharmacological Profile

(E)-10-Hydroxynortriptyline's primary mechanism of action is the inhibition of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine.[3][4][5] This action is believed to be a key contributor to the antidepressant effects of its parent drugs. Notably, it demonstrates significantly reduced affinity for muscarinic acetylcholine receptors compared to nortriptyline, suggesting a lower propensity for anticholinergic side effects such as dry mouth, constipation, and blurred vision.[6]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the biological activity of (E)-10-Hydroxynortriptyline and its parent compound, nortriptyline, for comparative purposes.

TargetParameter(E)-10-HydroxynortriptylineNortriptylineReference(s)
Norepinephrine Transporter (NET) Kᵢ (nM)~13.6 (estimated)3.4[2][3]
Serotonin Transporter (SERT) IC₅₀ (nM)>10,00044[7]
Muscarinic Acetylcholine Receptors Relative Affinity1/18th of Nortriptyline-[6]
Plasma Protein Binding % Bound~60%93-95%[2]
Elimination Half-life (t½) Hours8-1016-38[2][8]

Note: The Kᵢ value for (E)-10-Hydroxynortriptyline at the NET is an estimation based on reports stating it is approximately four times weaker than nortriptyline.[2]

Signaling Pathways and Mechanisms

The inhibition of the norepinephrine transporter by (E)-10-hydroxynortriptyline initiates a cascade of downstream signaling events within the neuron. Increased synaptic norepinephrine leads to the activation of adrenergic receptors, which in turn can modulate various intracellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. These pathways are known to influence neuronal plasticity, gene expression, and ultimately, mood and behavior.[1][9][10][11]

Putative Downstream Signaling of NET Inhibition cluster_extracellular Extracellular Space cluster_membrane Presynaptic Neuronal Membrane cluster_intracellular Intracellular Space E_10_HNT (E)-10-Hydroxynortriptyline maleate NET Norepinephrine Transporter (NET) E_10_HNT->NET Inhibition NE Norepinephrine NE->NET Reuptake Adrenergic_Receptors Adrenergic Receptors NE->Adrenergic_Receptors Activation p38_MAPK p38 MAPK ERK1_2 ERK1/2 p38_MAPK->ERK1_2 CREB CREB ERK1_2->CREB PI3K PI3K Akt Akt PI3K->Akt Akt->CREB Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Transcription Regulation Adrenergic_Receptors->p38_MAPK Adrenergic_Receptors->PI3K

Downstream signaling of NET inhibition.

Experimental Protocols

Quantification of (E)-10-Hydroxynortriptyline in Plasma using LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of (E)-10-hydroxynortriptyline in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 250 µL of human plasma, add an internal standard (e.g., carbamazepine).

  • Add a suitable organic solvent (e.g., a mixture of ethyl acetate and hexane).

  • Vortex mix thoroughly to ensure complete extraction.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: A flow rate of approximately 0.50 mL/min is common.

    • Injection Volume: Typically 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for (E)-10-hydroxynortriptyline and the internal standard are monitored.

3. Data Analysis:

  • A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.

  • The concentration of (E)-10-hydroxynortriptyline in the plasma samples is then determined from this calibration curve.

LC-MS/MS Quantification Workflow Start Start Plasma_Sample Plasma Sample (250 µL) Start->Plasma_Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis & Quantification LC_MS_MS->Data_Analysis End End Data_Analysis->End

LC-MS/MS quantification workflow.

Conclusion

This compound is a pharmacologically active metabolite that plays a crucial role in the therapeutic profile of amitriptyline and nortriptyline. Its primary action as a norepinephrine reuptake inhibitor, coupled with its reduced anticholinergic activity, makes it a significant contributor to the antidepressant efficacy of its parent compounds, potentially with an improved side-effect profile. Further research into the specific downstream signaling effects and the clinical implications of its stereoselective metabolism will continue to enhance our understanding of its therapeutic potential and aid in the development of more targeted and effective treatments for depressive disorders.

Experimental Workflow for Characterizing the Biological Activity of a Drug Metabolite

The following diagram outlines a general experimental workflow for the comprehensive characterization of the biological activity of a drug metabolite, such as (E)-10-hydroxynortriptyline.

Metabolite Bioactivity Characterization Workflow Start Start: Metabolite Identification Synthesis Chemical Synthesis & Purification Start->Synthesis In_Vitro_Screening In Vitro Screening (Receptor Binding & Enzyme Assays) Synthesis->In_Vitro_Screening Functional_Assays Functional Assays (e.g., Neurotransmitter Uptake) In_Vitro_Screening->Functional_Assays Data_Analysis_1 Data Analysis: Potency & Selectivity (Ki, IC50) Functional_Assays->Data_Analysis_1 Cell_Based_Assays Cell-Based Assays (Signaling Pathway Analysis) Data_Analysis_1->Cell_Based_Assays In_Vivo_Studies In Vivo Animal Models (Pharmacokinetics & Pharmacodynamics) Cell_Based_Assays->In_Vivo_Studies Data_Analysis_2 Data Analysis: Efficacy & Side Effect Profile In_Vivo_Studies->Data_Analysis_2 End End: Comprehensive Biological Profile Data_Analysis_2->End

Metabolite bioactivity workflow.

References

In-Depth Technical Guide on the Stereoselective Disposition of Racemic E-10-Hydroxynortriptyline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective disposition of racemic E-10-hydroxynortriptyline, the major active metabolite of the tricyclic antidepressant nortriptyline. This document details the pharmacokinetic profile of the individual enantiomers, the experimental protocols for their analysis and in vitro metabolism, and the key metabolic pathways involved.

Introduction

Nortriptyline (NT) is a widely prescribed tricyclic antidepressant that undergoes extensive metabolism in the liver. One of its primary metabolites, E-10-hydroxynortriptyline (E-10-OH-NT), is pharmacologically active and exists as a pair of enantiomers, (+)-E-10-OH-NT and (-)-E-10-OH-NT. The stereochemistry of these metabolites plays a crucial role in their pharmacokinetic and pharmacodynamic properties. Understanding the stereoselective disposition of racemic E-10-OH-NT is therefore essential for optimizing therapeutic outcomes and minimizing adverse effects in clinical practice. This guide summarizes the key findings related to the differential metabolism, distribution, and elimination of these enantiomers.

Quantitative Data Summary

The pharmacokinetic parameters of the enantiomers of E-10-hydroxynortriptyline exhibit significant differences, highlighting the stereoselective nature of their disposition. The following tables summarize the key quantitative data from studies in humans following the administration of racemic E-10-OH-NT.

Table 1: Plasma Pharmacokinetics of E-10-Hydroxynortriptyline Enantiomers

Parameter(+)-E-10-OH-NT(-)-E-10-OH-NTReference
Plasma Half-Life (t½)8 to 9 hours8 to 9 hours[1]
Plasma Levels & AUCLower2 to 5 times higher[1]
Total Oral Plasma ClearanceSignificantly higherSignificantly lower[1]
Metabolic Clearance (Glucuronidation)Significantly higher (p < 0.0001)Significantly lower (p < 0.0001)[1]
Renal Clearance of Unbound Drug0.44 ± 0.14 L·kg⁻¹·hr⁻¹0.57 ± 0.16 L·kg⁻¹·hr⁻¹ (p < 0.005)[1]

Table 2: Urinary Excretion of E-10-Hydroxynortriptyline Enantiomers

Parameter(+)-E-10-OH-NT(-)-E-10-OH-NTReference
Recovery as Glucuronide Conjugate64.4% ± 12.1% of the given dose35.3% ± 9.7% of the given dose[1]
Recovery as Unchanged DrugLowerHigher[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the stereoselective disposition of E-10-hydroxynortriptyline.

Chiral HPLC Separation of E-10-Hydroxynortriptyline Enantiomers

The separation of the enantiomers of E-10-hydroxynortriptyline is crucial for their individual quantification. While specific, detailed protocols are often proprietary to the research lab, a general approach based on published methodologies is outlined below. This typically involves the use of a chiral stationary phase (CSP) that can differentially interact with the two enantiomers.

Objective: To resolve and quantify the (+)- and (-)-enantiomers of E-10-hydroxynortriptyline in a biological matrix.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection.

  • Chiral stationary phase column (e.g., a polysaccharide-based CSP such as Chiralcel OD-H or Chiralpak AD-H).

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, acetonitrile, methanol).

  • Mobile phase additives (e.g., diethylamine (DEA) for basic compounds).

  • Analytical standards of racemic and, if available, individual enantiomers of E-10-hydroxynortriptyline.

Procedure:

  • Sample Preparation:

    • Perform a liquid-liquid extraction or solid-phase extraction of the plasma or urine sample to isolate the analytes and remove interfering substances.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions (Example for Normal Phase HPLC):

    • Column: Chiralpak AD-H (4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small percentage of an amine modifier like diethylamine (e.g., 0.1%) to improve peak shape.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV detection at a suitable wavelength (e.g., 240 nm) or MS/MS detection for higher sensitivity and selectivity.

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

In Vitro Metabolism using Human Liver Microsomes

In vitro metabolism studies using human liver microsomes (HLM) are essential for investigating the enzymatic pathways involved in the disposition of E-10-hydroxynortriptyline, particularly glucuronidation.

Objective: To determine the stereoselective metabolism of racemic E-10-hydroxynortriptyline by human liver microsomal enzymes.

Materials:

  • Pooled human liver microsomes.

  • Racemic E-10-hydroxynortriptyline.

  • Cofactors: UDP-glucuronic acid (UDPGA) for glucuronidation assays, and an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) for oxidative metabolism studies.

  • Phosphate buffer (e.g., 0.1 M, pH 7.4).

  • Incubator or water bath at 37°C.

  • Quenching solution (e.g., ice-cold acetonitrile or methanol).

  • Centrifuge.

  • Analytical instrumentation for metabolite quantification (e.g., LC-MS/MS).

Procedure:

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, prepare the incubation mixture containing:

      • Phosphate buffer (pH 7.4).

      • Human liver microsomes (final protein concentration typically 0.1-1.0 mg/mL).

      • Racemic E-10-hydroxynortriptyline (at various concentrations to determine kinetics).

    • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of the Reaction:

    • Start the metabolic reaction by adding the cofactor (UDPGA for glucuronidation or the NADPH regenerating system for oxidative metabolism).

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of the Reaction:

    • Stop the reaction by adding an equal volume of ice-cold quenching solution (e.g., acetonitrile). This will precipitate the proteins.

  • Sample Processing:

    • Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube for analysis.

  • Analysis:

    • Analyze the supernatant using a validated analytical method (e.g., chiral HPLC or LC-MS/MS) to quantify the remaining parent enantiomers and the formed metabolites. Studies have shown that only the (+)-enantiomer of E-10-OH-NT is significantly glucuronidated in human liver microsomes[2].

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes in the study of the stereoselective disposition of E-10-hydroxynortriptyline.

Experimental Workflow for Chiral Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing plasma Plasma/Urine Sample extraction Liquid-Liquid or Solid-Phase Extraction plasma->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc Chiral HPLC System reconstitution->hplc separation Enantiomeric Separation on Chiral Column hplc->separation detection UV or MS/MS Detection separation->detection quantification Quantification of (+)- and (-)-Enantiomers detection->quantification

Workflow for the chiral analysis of E-10-hydroxynortriptyline.
In Vitro Metabolism Experimental Workflow

in_vitro_workflow start Prepare Incubation Mixture (HLM, Buffer, Substrate) pre_incubate Pre-incubate at 37°C start->pre_incubate add_cofactor Initiate Reaction (Add UDPGA or NADPH system) pre_incubate->add_cofactor incubate Incubate at 37°C (Time Course) add_cofactor->incubate terminate Terminate Reaction (Add Cold Acetonitrile) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Workflow for in vitro metabolism of E-10-hydroxynortriptyline.
Metabolic Pathway of Racemic E-10-Hydroxynortriptyline

metabolic_pathway cluster_parent Racemic E-10-OH-NT cluster_metabolism Metabolism cluster_metabolite Metabolite plus_enantiomer (+)-E-10-OH-NT glucuronidation Glucuronidation (UGTs) plus_enantiomer->glucuronidation Preferred Substrate minus_enantiomer (-)-E-10-OH-NT minus_enantiomer->glucuronidation Minor Pathway plus_glucuronide (+)-E-10-OH-NT Glucuronide glucuronidation->plus_glucuronide

Stereoselective glucuronidation of E-10-hydroxynortriptyline.

Conclusion

The disposition of racemic E-10-hydroxynortriptyline is markedly stereoselective. The (-)-enantiomer exhibits significantly higher plasma concentrations and a lower clearance compared to the (+)-enantiomer. This is primarily due to the preferential glucuronidation of (+)-E-10-hydroxynortriptyline. Furthermore, the renal clearance of the unbound (-)-enantiomer is greater, suggesting stereoselective tubular secretion. These differences underscore the importance of stereospecific analytical methods and pharmacokinetic studies in the development and clinical use of drugs that are metabolized to chiral active compounds. A thorough understanding of these stereoselective processes is critical for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.

References

The Pivotal Role of (E)-10-Hydroxynortriptyline in Nortriptyline Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortriptyline, a tricyclic antidepressant and the primary active metabolite of amitriptyline, undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, (E)-10-hydroxynortriptyline emerges as a critical player, significantly influencing the parent drug's pharmacokinetic profile, therapeutic efficacy, and adverse effect profile. This technical guide provides an in-depth exploration of the role of (E)-10-hydroxynortriptyline in nortriptyline metabolism. It details the enzymatic pathways governing its formation and subsequent elimination, presents quantitative pharmacokinetic data, outlines key experimental protocols for its analysis, and discusses its clinical significance, particularly in the context of pharmacogenomics.

Introduction

Nortriptyline is widely prescribed for the management of major depressive disorder and other conditions such as chronic pain.[1] Its therapeutic action is primarily attributed to the inhibition of norepinephrine and serotonin reuptake in the central nervous system. The clinical response to nortriptyline, however, exhibits significant interindividual variability, which is largely attributable to differences in its metabolism. A key metabolic pathway is the hydroxylation of nortriptyline at the 10-position, leading to the formation of the active metabolite (E)-10-hydroxynortriptyline.[1][2] This metabolite is not only present in substantial concentrations in plasma, often exceeding those of the parent drug, but also possesses pharmacological activity, contributing to the overall therapeutic and potential toxic effects of nortriptyline treatment.[3][4] Understanding the intricacies of (E)-10-hydroxynortriptyline's formation, disposition, and activity is therefore paramount for optimizing nortriptyline therapy and for the development of safer and more effective antidepressant drugs.

Formation of (E)-10-Hydroxynortriptyline

The primary route of nortriptyline metabolism is benzylic hydroxylation, which results in the formation of two geometric isomers: (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline.[5][6] The (E)-isomer is the major metabolite.[7]

Enzymatic Pathways

The formation of (E)-10-hydroxynortriptyline is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.

  • CYP2D6: This polymorphic enzyme is the high-affinity and primary catalyst for the E-10-hydroxylation of nortriptyline.[2][8] The metabolism mediated by CYP2D6 is highly stereoselective, mainly producing the (-)-(E)-10-hydroxynortriptyline enantiomer.[9][10] Genetic variations in the CYP2D6 gene can lead to distinct metabolic phenotypes, including poor, intermediate, extensive (normal), and ultrarapid metabolizers, which significantly impacts plasma concentrations of both nortriptyline and (E)-10-hydroxynortriptyline.[2][11]

  • CYP3A4: While CYP2D6 is the main enzyme, CYP3A4 also contributes to the formation of (E)-10-hydroxynortriptyline, albeit with lower affinity.[8] The involvement of CYP3A4 becomes more relevant at higher nortriptyline concentrations and in individuals with reduced CYP2D6 activity.[8] The induction of CYP3A4 by co-administered drugs can increase the clearance of nortriptyline through this pathway.[8]

dot

cluster_metabolism Nortriptyline Metabolism cluster_enzymes Key Enzymes Nortriptyline Nortriptyline E_10_OH_NT (E)-10-Hydroxynortriptyline Nortriptyline->E_10_OH_NT CYP2D6 (high affinity) CYP3A4 (low affinity) Z_10_OH_NT (Z)-10-Hydroxynortriptyline (minor metabolite) Nortriptyline->Z_10_OH_NT CYP2D6 Desmethylnortriptyline Desmethylnortriptyline (inactive metabolite) Nortriptyline->Desmethylnortriptyline CYP2D6, CYP2C19 CYP2D6 CYP2D6 CYP3A4 CYP3A4 CYP2C19 CYP2C19

Caption: Primary metabolic pathways of nortriptyline.

Further Metabolism and Elimination of (E)-10-Hydroxynortriptyline

Once formed, (E)-10-hydroxynortriptyline undergoes further metabolism and elimination from the body. These processes are also stereoselective.

Glucuronidation

A significant elimination pathway for (E)-10-hydroxynortriptyline is conjugation with glucuronic acid to form a more water-soluble glucuronide metabolite, which is then excreted in the urine.[12] This process is enantioselective, with a preference for the (+)-(E)-10-hydroxynortriptyline enantiomer.[12]

Oxidation

(E)-10-hydroxynortriptyline can be oxidized to its corresponding ketone, (E)-10-oxonortriptyline.[13] This reaction is reversible, and the reduction of the ketone back to the alcohol is also stereoselective, predominantly forming the (+)-(E)-10-hydroxynortriptyline enantiomer.[13] This redox cycling may play a role in the overall disposition of the metabolite.

dot

cluster_further_metabolism Further Metabolism of (E)-10-Hydroxynortriptyline E_10_OH_NT (E)-10-Hydroxynortriptyline Glucuronide (E)-10-Hydroxynortriptyline Glucuronide E_10_OH_NT->Glucuronide Glucuronidation (UGTs) Oxonortriptyline (E)-10-Oxonortriptyline E_10_OH_NT->Oxonortriptyline Oxidation Excretion Urinary Excretion Glucuronide->Excretion

Caption: Elimination pathways of (E)-10-hydroxynortriptyline.

Pharmacokinetics of (E)-10-Hydroxynortriptyline

The pharmacokinetic properties of (E)-10-hydroxynortriptyline are distinct from those of the parent drug and are influenced by genetic and other factors.

Quantitative Data

The following tables summarize key pharmacokinetic parameters for nortriptyline and its (E)-10-hydroxy metabolite.

Table 1: Michaelis-Menten Constants (Km) for Nortriptyline E-10-Hydroxylation

EnzymeKm (μM)Reference
CYP2D62.1[8]
CYP3A437.4[8]

Table 2: Pharmacokinetic Parameters of (E)-10-Hydroxynortriptyline Enantiomers After Oral Administration of Racemic (E)-10-Hydroxynortriptyline

Parameter(+)-(E)-10-OH-NT(-)-(E)-10-OH-NTReference
Plasma Half-Life (hours)8 - 98 - 9[12]
Recovery in Urine as Glucuronide (%)64.4 ± 12.135.3 ± 9.7[12]
Total Oral Plasma Clearance (L/kg/hr)Significantly higher than (-) enantiomer-[12]
Renal Clearance of Unbound Drug (L/kg/hr)0.44 ± 0.140.57 ± 0.16[12]

Table 3: Influence of CYP2D6 Genotype on Nortriptyline and (E)-10-Hydroxynortriptyline Pharmacokinetics

CYP2D6 Genotype (Number of Functional Genes)Ratio of AUC(nortriptyline) to AUC(10-hydroxynortriptyline)Reference
0 (Poor Metabolizer)36[11]
1 (Intermediate Metabolizer)25[11]
2 (Extensive Metabolizer)10[11]
3 (Ultrarapid Metabolizer)4[11]
13 (Ultrarapid Metabolizer)1[11]

Pharmacological Activity and Clinical Significance

(E)-10-hydroxynortriptyline is not an inactive metabolite; it possesses pharmacological activity that contributes to the overall effects of nortriptyline.

Pharmacodynamic Profile
  • Norepinephrine Reuptake Inhibition: (E)-10-hydroxynortriptyline is a potent inhibitor of norepinephrine reuptake, with a potency that is approximately half that of nortriptyline itself.[2][14] This activity likely contributes to the antidepressant efficacy of nortriptyline.

  • Anticholinergic Activity: Compared to nortriptyline, (E)-10-hydroxynortriptyline has significantly lower affinity for muscarinic acetylcholine receptors.[3] This suggests that the formation of this metabolite may reduce the anticholinergic side effects commonly associated with tricyclic antidepressants.[15]

Clinical Implications

The formation and accumulation of (E)-10-hydroxynortriptyline have several important clinical implications:

  • Contribution to Therapeutic Effect: Given its substantial plasma concentrations and its norepinephrine reuptake inhibiting properties, (E)-10-hydroxynortriptyline is considered to contribute significantly to the therapeutic effects of nortriptyline.[16][17]

  • Influence on Side Effects: The lower anticholinergic activity of the metabolite may lead to a more favorable side effect profile in individuals who are extensive or ultrarapid metabolizers of nortriptyline, as a larger proportion of the drug is converted to the less anticholinergic metabolite.[3][15]

  • Cardiotoxicity: High concentrations of 10-hydroxynortriptyline have been associated with cardiotoxicity, which is a concern, particularly in poor metabolizers or in cases of overdose.[18]

  • Therapeutic Drug Monitoring (TDM): The significant interindividual variability in the ratio of (E)-10-hydroxynortriptyline to nortriptyline, largely due to CYP2D6 polymorphism, suggests that monitoring the concentrations of both the parent drug and this active metabolite may provide a more accurate assessment of the patient's overall drug exposure and clinical response.[4]

Experimental Protocols

The accurate quantification of nortriptyline and (E)-10-hydroxynortriptyline in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. Several analytical methods have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of nortriptyline and its metabolites.

  • Sample Preparation: A common method involves liquid-liquid extraction of the analytes from plasma or serum. An internal standard, such as imipramine, is typically added prior to extraction.[19][20]

  • Chromatographic Conditions: Reversed-phase columns (e.g., C18) are frequently used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[19][21]

  • Detection: Ultraviolet (UV) detection is a common and cost-effective method.[19] For higher sensitivity and specificity, mass spectrometry (MS) detection, particularly tandem mass spectrometry (LC-MS/MS), is employed.[22]

dot

cluster_hplc_workflow HPLC Analysis Workflow Sample Biological Sample (Plasma, Serum) Extraction Liquid-Liquid Extraction (with Internal Standard) Sample->Extraction HPLC HPLC Separation (Reversed-Phase Column) Extraction->HPLC Detection Detection (UV or MS/MS) HPLC->Detection Quantification Quantification Detection->Quantification

Caption: General workflow for HPLC analysis of nortriptyline and its metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of nortriptyline and its metabolites.

  • Sample Preparation and Derivatization: Similar to HPLC, sample preparation typically involves solvent extraction. Due to the polarity of the hydroxyl group, derivatization of (E)-10-hydroxynortriptyline is often necessary to improve its volatility and chromatographic properties.[23]

  • GC-MS Analysis: The derivatized extract is injected into the gas chromatograph for separation, and the eluting compounds are detected by a mass spectrometer. The use of stable isotope-labeled internal standards is recommended for accurate quantification.[23]

Conclusion

(E)-10-hydroxynortriptyline is a major and pharmacologically active metabolite of nortriptyline that plays a crucial role in the drug's overall disposition and clinical effects. Its formation is primarily mediated by the polymorphic enzyme CYP2D6, leading to significant interindividual variability in nortriptyline metabolism. The contribution of (E)-10-hydroxynortriptyline to both the therapeutic efficacy and the adverse effect profile of nortriptyline underscores the importance of considering its role in clinical practice and in the development of novel antidepressant therapies. Further research into the stereoselective disposition and activity of its enantiomers will continue to refine our understanding of nortriptyline's complex pharmacology and aid in the personalization of antidepressant treatment.

References

In Vitro Metabolism of Nortriptyline to E-10-Hydroxynortriptyline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of the tricyclic antidepressant nortriptyline to its active metabolite, E-10-hydroxynortriptyline. The document outlines the key enzymes involved, their kinetic parameters, and detailed experimental protocols for studying this metabolic pathway. The information is intended to support research, drug development, and pharmacokinetic studies involving nortriptyline.

Introduction

Nortriptyline is a widely prescribed tricyclic antidepressant that undergoes extensive hepatic metabolism. One of the primary metabolic pathways is the hydroxylation at the 10-position of the dibenzocycloheptene ring, leading to the formation of E-10-hydroxynortriptyline. This metabolite is pharmacologically active and contributes to the overall therapeutic and potential toxic effects of nortriptyline. Understanding the in vitro metabolism of nortriptyline is crucial for predicting its in vivo pharmacokinetics, potential drug-drug interactions, and inter-individual variability in patient response.

The formation of E-10-hydroxynortriptyline is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, two main isoforms, CYP2D6 and CYP3A4, have been identified as the key players in this biotransformation.

Key Enzymes and aummary of Quantitative Data

The enzymatic conversion of nortriptyline to E-10-hydroxynortriptyline is characterized by the involvement of a high-affinity and a low-affinity enzyme.[1][2] The following tables summarize the key enzymes and their kinetic parameters as determined in various in vitro studies.

EnzymeRole in Nortriptyline 10-HydroxylationSelective Inhibitor
CYP2D6 High-affinity enzyme, responsible for the majority of metabolism at therapeutic concentrations.[1][2][3]Quinidine[1][2]
CYP3A4 Low-affinity enzyme, contributes to metabolism at higher nortriptyline concentrations.[1][2][4]Ketoconazole[1][2]

Table 2: Kinetic Parameters for the In Vitro Metabolism of Nortriptyline to E-10-Hydroxynortriptyline

Enzyme SystemEnzymeApparent Km (μM)VmaxReference
Human Liver MicrosomesHigh-affinity component (presumed CYP2D6)1.3 ± 0.4Not specified[1]
Low-affinity component (presumed CYP3A4)24.4 ± 7Not specified[1]
Recombinant Human CYPsCYP2D62.1Not specified[1]
CYP3A437.4Not specified[1]
CYP2D60.48-0.74130 mol/hr/mol CYP[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the in vitro metabolism of nortriptyline to E-10-hydroxynortriptyline.

In Vitro Metabolism Assay using Human Liver Microsomes

This protocol describes the general procedure for incubating nortriptyline with human liver microsomes to measure the formation of E-10-hydroxynortriptyline.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Nortriptyline hydrochloride

  • E-10-hydroxynortriptyline (as a reference standard)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH (1 mM)[6]

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation of Incubation Mixtures:

    • On ice, prepare incubation mixtures in microcentrifuge tubes. A typical 200 µL incubation mixture contains:

      • Potassium phosphate buffer (100 mM, pH 7.4)

      • Human liver microsomes (final protein concentration of 0.1-0.5 mg/mL)

      • Nortriptyline (at various concentrations, e.g., 0.5 µM to 200 µM, to cover the Km values of both high and low-affinity components)

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of the Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH (to a final concentration of 1 mM).

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified period (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of the Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

Recombinant Human CYP Enzyme Assays

This protocol is used to identify the specific CYP isoforms responsible for nortriptyline metabolism.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4, and other relevant isoforms) co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).

  • Other reagents as listed in the human liver microsome assay protocol.

Procedure:

  • Follow the same procedure as the human liver microsome assay, but replace the HLMs with a specific concentration of a single recombinant CYP enzyme (e.g., 10-50 pmol/mL).

  • Perform parallel incubations with a panel of different CYP isoforms to determine which ones produce E-10-hydroxynortriptyline.

Chemical Inhibition Assay

This protocol is used to confirm the contribution of specific CYP isoforms to nortriptyline metabolism using selective chemical inhibitors.

Materials:

  • All materials from the human liver microsome assay protocol.

  • Selective CYP inhibitors:

    • Quinidine (for CYP2D6)

    • Ketoconazole (for CYP3A4)

Procedure:

  • Preparation of Incubation Mixtures with Inhibitors:

    • Prepare incubation mixtures as described in the human liver microsome assay protocol.

    • Add the selective inhibitor at various concentrations (e.g., a range spanning the expected IC50 or Ki value). A pre-incubation with the inhibitor (e.g., 15 minutes at 37°C) before the addition of nortriptyline may be necessary for some inhibitors.

  • Pre-incubation and Initiation:

    • Pre-incubate the microsomes with the inhibitor at 37°C.

    • Add nortriptyline to the mixture.

    • Initiate the reaction by adding NADPH.

  • Incubation, Termination, and Analysis:

    • Follow the same procedures for incubation, reaction termination, and sample analysis as described in the general metabolism assay.

  • Data Analysis:

    • Determine the concentration of the inhibitor that causes 50% inhibition of E-10-hydroxynortriptyline formation (IC50).

    • Further kinetic analysis can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).

Analytical Method: LC-MS/MS for E-10-Hydroxynortriptyline Quantification

A sensitive and specific LC-MS/MS method is required for the accurate quantification of E-10-hydroxynortriptyline in the in vitro samples.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for E-10-hydroxynortriptyline and the internal standard.

    • E-10-hydroxynortriptyline: m/z 278.2 → m/z 233.1

    • Internal Standard (e.g., Deuterated E-10-hydroxynortriptyline): Monitor the corresponding mass transition.

Quantification:

  • Construct a calibration curve using known concentrations of the E-10-hydroxynortriptyline reference standard.

  • Quantify the amount of E-10-hydroxynortriptyline formed in the in vitro samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Nortriptyline Nortriptyline CYP2D6 CYP2D6 (High Affinity) Nortriptyline->CYP2D6 CYP3A4 CYP3A4 (Low Affinity) Nortriptyline->CYP3A4 OtherMetabolites Other Metabolites Nortriptyline->OtherMetabolites Other Metabolic Pathways E10OH_NT E-10-hydroxynortriptyline CYP2D6->E10OH_NT Major Pathway CYP3A4->E10OH_NT Minor Pathway

Metabolic pathway of nortriptyline to E-10-hydroxynortriptyline.

cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Prep Prepare Incubation Mixture: - Human Liver Microsomes - Nortriptyline - Buffer PreIncubate Pre-incubate at 37°C Prep->PreIncubate Initiate Initiate with NADPH PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate with Acetonitrile + Internal Standard Incubate->Terminate Process Centrifuge and Collect Supernatant Terminate->Process Analyze LC-MS/MS Analysis Process->Analyze

Experimental workflow for in vitro nortriptyline metabolism.

Enzyme Enzyme (CYP2D6 or CYP3A4) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Substrate Nortriptyline Substrate->ES_Complex Inhibitor Inhibitor (Quinidine or Ketoconazole) Inhibitor->EI_Complex Product E-10-hydroxynortriptyline ES_Complex->Product

Mechanism of competitive inhibition in nortriptyline metabolism.

References

In-Depth Technical Guide: Human Cytochrome P450 Enzymes in Nortriptyline 10-Hydroxylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nortriptyline, a tricyclic antidepressant, is extensively metabolized in the liver, with 10-hydroxylation being a primary pathway. This transformation is predominantly mediated by the cytochrome P450 (CYP) enzyme system. A thorough understanding of the specific CYP isoforms involved, their kinetic parameters, and the influence of genetic polymorphisms is critical for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response. This guide provides a comprehensive overview of the human CYP enzymes responsible for nortriptyline 10-hydroxylation, detailing the quantitative data, experimental protocols, and metabolic pathways.

Core Concepts: The Role of CYP2D6 and CYP3A4

The 10-hydroxylation of nortriptyline to its active metabolite, E-10-hydroxynortriptyline, is primarily catalyzed by two key cytochrome P450 enzymes: CYP2D6 and CYP3A4. Other CYP isoforms, including 1A2, 2A6, 2B6, 2C9, 2C19, and 2E1, have been shown to have no detectable activity in this metabolic pathway[1].

CYP2D6 is the principal enzyme, exhibiting high affinity for nortriptyline. This enzyme is highly polymorphic, leading to significant inter-individual and inter-ethnic variations in nortriptyline metabolism. Individuals can be categorized as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype, which directly impacts the plasma concentrations of nortriptyline and its hydroxylated metabolite[2].

CYP3A4 acts as a low-affinity, high-capacity enzyme in this pathway. While its contribution at therapeutic concentrations of nortriptyline is less significant than that of CYP2D6, it becomes more relevant at higher substrate concentrations and in individuals who are poor metabolizers via CYP2D6[1]. The involvement of CYP3A4 also explains the observed drug-drug interactions with inducers of this enzyme, such as carbamazepine and rifampin[1].

The metabolism of nortriptyline exhibits stereoselectivity, with CYP2D6 preferentially catalyzing the formation of the (-)-enantiomer of E-10-hydroxynortriptyline[3].

Quantitative Data

The following tables summarize the key quantitative data related to the enzymatic activity of CYP2D6 and CYP3A4 in nortriptyline 10-hydroxylation.

Table 1: Kinetic Parameters for Nortriptyline 10-Hydroxylation
EnzymeSystemKm (μM)Vmax
CYP2D6Human Lymphoblast-Expressed2.1[1]-
CYP2D6cDNA-Expressed0.48-0.74[4]130 mol/hr/mol CYP[4]
CYP3A4Human Lymphoblast-Expressed37.4[1]-
High-Affinity Component (CYP2D6)Human Liver Microsomes (n=11)1.3 ± 0.4[1]-
Low-Affinity Component (CYP3A4)Human Liver Microsomes (n=11)24.4 ± 7[1]Correlated with CYP3A4 activity (r² = 0.84)[1]
Table 2: Relative Contribution of CYP Isoforms to Nortriptyline 10-Hydroxylation
EnzymeContributionConditions
CYP2D6Major contributorTherapeutic nortriptyline concentrations[4]
CYP3A4Approx. 20%Higher end of the therapeutic range[1]
Table 3: Impact of CYP2D6 Genotype on Nortriptyline Pharmacokinetics
Number of Functional CYP2D6 GenesApparent Oral Clearance (Proportion)AUC (Nortriptyline) / AUC (10-Hydroxynortriptyline) Ratio (Proportion)
01[5]36[5]
11[5]25[5]
24[5]10[5]
35[5]4[5]
1317[5]1[5]

Experimental Protocols

The identification and characterization of CYP enzymes in nortriptyline metabolism involve several key in vitro experiments.

In Vitro Metabolism using Recombinant Human CYP Enzymes

This method directly assesses the metabolic capacity of individual CYP isoforms.

Objective: To determine which specific CYP enzymes catalyze the 10-hydroxylation of nortriptyline.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4, and a panel of other CYPs)

  • Nortriptyline hydrochloride

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • 10-hydroxynortriptyline standard

  • Acetonitrile or other suitable organic solvent for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of nortriptyline in a suitable solvent (e.g., methanol or water).

  • In a microcentrifuge tube, combine the recombinant CYP enzyme, phosphate buffer, and nortriptyline at various concentrations.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant for the formation of 10-hydroxynortriptyline using a validated LC-MS/MS method[6][7].

  • Calculate the rate of metabolite formation.

Chemical Inhibition Assay in Human Liver Microsomes

This assay uses specific chemical inhibitors to probe the contribution of different CYP isoforms in a more complex biological matrix.

Objective: To determine the relative contribution of CYP2D6 and CYP3A4 to nortriptyline 10-hydroxylation in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Nortriptyline hydrochloride

  • CYP2D6-specific inhibitor: Quinidine[1][8]

  • CYP3A4-specific inhibitor: Ketoconazole[1]

  • NADPH regenerating system

  • Phosphate buffer

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of nortriptyline and the inhibitors (quinidine and ketoconazole).

  • Set up incubation mixtures containing HLMs, phosphate buffer, and either a vehicle control or one of the inhibitors at various concentrations.

  • Pre-incubate the mixtures at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzymes.

  • Add nortriptyline to the mixtures.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time.

  • Terminate the reaction and process the samples as described in the recombinant enzyme protocol.

  • Analyze for 10-hydroxynortriptyline formation and compare the rates in the presence and absence of the inhibitors to determine the degree of inhibition.

Analytical Method: LC-MS/MS for Quantification

A sensitive and specific analytical method is crucial for the accurate quantification of nortriptyline and 10-hydroxynortriptyline in in vitro samples.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is typically used[6][7].

Sample Preparation: Protein precipitation is a common method for in vitro samples. For plasma samples, liquid-liquid extraction may be employed[6][7].

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is often used[7].

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typical[7].

  • Flow Rate: A flow rate of around 0.5 mL/min is common[7].

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used[7].

  • Detection: Multiple reaction monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for nortriptyline, 10-hydroxynortriptyline, and an internal standard[7].

Visualizations

Metabolic Pathway of Nortriptyline to 10-Hydroxynortriptyline

Nortriptyline_Metabolism cluster_CYP2D6 High Affinity cluster_CYP3A4 Low Affinity Nortriptyline Nortriptyline CYP2D6 CYP2D6 Nortriptyline->CYP2D6 Major Pathway CYP3A4 CYP3A4 Nortriptyline->CYP3A4 Minor Pathway Metabolite E-10-hydroxynortriptyline CYP2D6->Metabolite CYP3A4->Metabolite CYP_Phenotyping_Workflow start Start: Hypothesis Which CYPs metabolize Nortriptyline? recombinant Step 1: Recombinant CYP Screening (CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4, etc.) start->recombinant hlm Step 2: Human Liver Microsome (HLM) Assay recombinant->hlm Identify candidate enzymes inhibition Step 3: Chemical Inhibition in HLMs (Quinidine for CYP2D6, Ketoconazole for CYP3A4) hlm->inhibition Confirm activity in a complex matrix kinetics Step 4: Enzyme Kinetics (Determine Km and Vmax) inhibition->kinetics Quantify individual contributions conclusion Conclusion: CYP2D6 (high affinity) and CYP3A4 (low affinity) are the primary enzymes. kinetics->conclusion

References

Methodological & Application

Application Notes and Protocols for the Quantification of (E)-10-Hydroxynortriptyline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(E)-10-Hydroxynortriptyline is the major active metabolite of nortriptyline, a tricyclic antidepressant.[1][2][3] Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical or forensic toxicology.[2][4] This document provides detailed application notes and protocols for the analytical quantification of (E)-10-Hydroxynortriptyline, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method. While the maleate salt form is used for administration, in biological fluids, it dissociates, and the methods described here quantify the (E)-10-Hydroxynortriptyline molecule.

Analytical Methods Overview

Several analytical techniques have been successfully employed for the quantification of (E)-10-Hydroxynortriptyline, including High-Performance Liquid Chromatography (HPLC) with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6][7][8] However, LC-MS/MS has emerged as the most prevalent and sensitive method for its determination in biological samples like human plasma and serum.[1][2][4][9][10][11]

Key Advantages of LC-MS/MS:

  • High Sensitivity: Achieves low limits of quantification (LLOQ), often in the sub-ng/mL range.[1][10][12]

  • High Specificity: The use of multiple reaction monitoring (MRM) minimizes interference from matrix components.[2][11]

  • Rapid Analysis: Fast chromatographic run times, often under 10 minutes, allow for high-throughput analysis.[1][11][12]

Quantitative Data Summary

The following tables summarize the performance characteristics of various validated analytical methods for the quantification of (E)-10-Hydroxynortriptyline.

Table 1: LC-MS/MS Methods for (E)-10-Hydroxynortriptyline Quantification in Human Plasma/Serum

LLOQ (ng/mL)Linearity Range (ng/mL)Precision (% CV)Accuracy (%)MatrixReference
0.50.5 - 400Not SpecifiedNot SpecifiedHuman Serum[12]
0.5LLOQ - 40< 7.1 (< 16 at LLOQ)92 - 114Human Plasma[1][10]
1.091.09 - 30.0FDA Guideline MetFDA Guideline MetHuman Plasma[2][11]
0.80.8 - 32< 11 (low range), < 7 (higher range)Not SpecifiedHuman Plasma[9][10]

Table 2: GC-MS Method for (E)-10-Hydroxynortriptyline Quantification in Human Plasma

LLOQ (ng/mL)Linearity Range (ng/mL)Precision (% CV)Accuracy (%)MatrixReference
11 - 90 (as 10-hydroxynortriptyline)< 5< 5Human Plasma[5]
3 (as 10-hydroxynortriptyline)7 - 90< 12Not SpecifiedHuman Plasma[8]

Experimental Protocols

Protocol 1: Fast and Sensitive LC-MS/MS Assay in Human Plasma

This protocol is adapted from a validated method for the rapid quantification of nortriptyline and its metabolites.[1][10]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add an appropriate volume of internal standard solution (e.g., deuterated analog of the analyte).
  • Add 300 µL of acetonitrile to precipitate proteins.
  • Vortex mix for 30 seconds.
  • Centrifuge at 10,000 rpm for 5 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.
  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

2. Chromatographic Conditions

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1]
  • Flow Rate: 0.4 mL/min.
  • Run Time: 6 minutes.[1]

3. Mass Spectrometry Conditions

  • Ionization: Electrospray Ionization (ESI) in positive mode.[1]
  • Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.[1]
  • MRM Transitions: Specific precursor-to-product ion transitions for (E)-10-Hydroxynortriptyline and the internal standard should be optimized.

Protocol 2: LC-MS/MS Assay with Liquid-Liquid Extraction

This protocol is based on a method utilizing liquid-liquid extraction for sample cleanup.[2][9][11]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 250 µL of human plasma, add the internal standard (e.g., carbamazepine).[2][11]
  • Add 100 µL of 0.1 M NaOH to alkalinize the sample.
  • Add 3 mL of extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol).
  • Vortex for 10 minutes.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Transfer the organic layer to a new tube and evaporate to dryness at 40°C under nitrogen.
  • Reconstitute the residue in 100 µL of mobile phase.
  • Inject into the LC-MS/MS system.

2. Chromatographic Conditions

  • Column: HyPURITY C18 (50 x 4.6 mm, 5 µm).[11]
  • Mobile Phase: 20 mM ammonium acetate : acetonitrile (20:80, v/v).[11]
  • Flow Rate: 0.50 mL/min.[11]
  • Run Time: 2.5 minutes.[11]

3. Mass Spectrometry Conditions

  • Ionization: Electrospray Ionization (ESI).[11]
  • Detection: MS/MS in MRM mode.[11]

Visualizations

metabolic_pathway cluster_0 Metabolism of Nortriptyline Nortriptyline Nortriptyline E10OH_NT (E)-10-Hydroxynortriptyline Nortriptyline->E10OH_NT CYP2D6 (high affinity) CYP3A4 (low affinity) Z10OH_NT (Z)-10-Hydroxynortriptyline Nortriptyline->Z10OH_NT CYP Enzymes Further_Metabolites Further Metabolites / Conjugates E10OH_NT->Further_Metabolites Glucuronidation

Metabolic pathway of Nortriptyline.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Start Plasma/Serum Sample Add_IS Add Internal Standard Start->Add_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into LC System Reconstitute->Inject Separation Chromatographic Separation (C18 Column) Inject->Separation Detection Mass Spectrometric Detection (ESI+, MRM) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

General workflow for LC-MS/MS analysis.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Simultaneous Quantification of Nortriptyline and 10-Hydroxynortriptyline in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the tricyclic antidepressant nortriptyline (NTP) and its active metabolite, 10-hydroxynortriptyline (OH-NTP), in human plasma. The described protocol utilizes a straightforward sample preparation technique, either protein precipitation or liquid-liquid extraction, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research, offering excellent linearity, accuracy, and precision over a clinically relevant concentration range.

Introduction

Nortriptyline is a widely prescribed second-generation tricyclic antidepressant used in the management of major depressive disorder. Its clinical efficacy and potential for adverse effects are closely related to plasma concentrations of both the parent drug and its primary active metabolite, 10-hydroxynortriptyline.[1] Therefore, the accurate and simultaneous measurement of both compounds is crucial for therapeutic drug monitoring and pharmacokinetic evaluations. This application note presents a validated LC-MS/MS method that provides the necessary sensitivity, specificity, and throughput for researchers and drug development professionals.

Experimental Protocols

Sample Preparation

Two primary methods for plasma sample preparation are presented: protein precipitation, offering speed and simplicity, and liquid-liquid extraction, providing a cleaner extract. The choice of method may depend on the specific matrix and sensitivity requirements.

1. Protein Precipitation (PP) [2][3]

This method is rapid and efficient for high-throughput analysis.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • 0.1% Formic Acid in ACN

    • Internal Standard (IS) spiking solution (e.g., Carbamazepine or Nortriptyline-d3)

  • Protocol:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard spiking solution.

    • Add 300 µL of cold ACN (containing 0.1% formic acid) to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or HPLC vial.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid-Liquid Extraction (LLE) [4][5][6]

This method is effective for removing plasma interferences and improving sensitivity.

  • Reagents:

    • Extraction Solvent (e.g., n-butyl chloride or a mixture of hexane and 2-butanol)

    • 0.5 M Sodium Hydroxide (NaOH)

    • Internal Standard (IS) spiking solution (e.g., Carbamazepine or Nortriptyline-d3)

  • Protocol:

    • Pipette 250 µL of human plasma into a polypropylene tube.[6]

    • Add 25 µL of the internal standard spiking solution.

    • Add 25 µL of 0.5 M NaOH to alkalinize the sample.

    • Add 1.5 mL of the extraction solvent.

    • Vortex for 5 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography
  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., HyPURITY C18, 50 x 4.6 mm, 5 µm) is commonly used.[6]

  • Mobile Phase A: 20 mM Ammonium Acetate in water or 0.1% Formic Acid in water.[3][6]

  • Mobile Phase B: Acetonitrile (ACN) or Methanol.[6]

  • Gradient: A typical gradient starts with a high aqueous composition and ramps up the organic phase to elute the analytes.

  • Flow Rate: 0.50 mL/min.[6]

  • Column Temperature: 30-40°C.

  • Injection Volume: 5-10 µL.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC ColumnHyPURITY C18 (50 x 4.6 mm, 5 µm) or equivalent
Mobile PhaseA: 20 mM Ammonium Acetate in WaterB: Acetonitrile
Flow Rate0.50 mL/min
Total Run Time2.5 - 6.0 minutes
Column Temperature40°C
Injection Volume10 µL
Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[3][6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[6]

Table 2: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Nortriptyline (NTP)264.291.1
10-Hydroxynortriptyline (OH-NTP)280.2233.1
Carbamazepine (IS)237.1194.1
Nortriptyline-d3 (IS)267.291.1

Quantitative Data Summary

The following tables summarize the validation parameters from various published methods, demonstrating the performance of the LC-MS/MS assay for nortriptyline and 10-hydroxynortriptyline.

Table 3: Linearity and Sensitivity

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Nortriptyline1.09 - 30.01.09[6]
10-Hydroxynortriptyline1.09 - 30.01.09[6]
Nortriptyline0.8 - 320.8[5]
10-Hydroxynortriptyline0.8 - 320.8[5]
NortriptylineLLOQ - 400.2[2][3]
10-HydroxynortriptylineLLOQ - 400.5[2][3]

Table 4: Accuracy and Precision

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
NortriptylineLow, Mid, High< 7.1< 7.192 - 114[2][3]
10-HydroxynortriptylineLow, Mid, High< 7.1< 7.192 - 114[2][3]
Nortriptyline1.61111N/A[5]
10-Hydroxynortriptyline1.61111N/A[5]
Nortriptyline8.077N/A[5]
10-Hydroxynortriptyline8.077N/A[5]

N/A: Not Available

Visualizations

G cluster_prep Sample Preparation cluster_pp Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100-250 µL) add_is Add Internal Standard plasma->add_is pp_reagent Add Acetonitrile add_is->pp_reagent lle_reagent Add Extraction Solvent add_is->lle_reagent vortex Vortex pp_reagent->vortex lle_reagent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant/ Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection hplc HPLC Separation (C18 Column) injection->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms data Data Acquisition & Quantification msms->data

Caption: Experimental workflow for the LC-MS/MS analysis of nortriptyline and 10-hydroxynortriptyline.

Conclusion

The LC-MS/MS method described provides a reliable and robust tool for the simultaneous quantification of nortriptyline and its active metabolite, 10-hydroxynortriptyline, in human plasma. The protocol can be adapted using either protein precipitation for high-throughput needs or liquid-liquid extraction for enhanced cleanup. The presented performance data confirms that the method meets the requirements for clinical and pharmaceutical research applications.

References

In Vitro Experimental Protocols for (E)-10-Hydroxynortriptyline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the in vitro characterization of (E)-10-Hydroxynortriptyline, an active metabolite of the tricyclic antidepressant nortriptyline. The following sections outline methodologies for assessing its pharmacological activity, metabolic stability, and potential toxicity, accompanied by quantitative data and visual workflows to guide researchers in their investigations.

Pharmacological Profile of (E)-10-Hydroxynortriptyline

(E)-10-Hydroxynortriptyline is recognized primarily as an inhibitor of the norepinephrine transporter, playing a significant role in the overall therapeutic effect of its parent drug, nortriptyline.[1][2] In vitro studies have established its activity profile, which is summarized in the tables below.

Table 1: Receptor and Transporter Binding Affinity
Target(E)-10-HydroxynortriptylineNortriptyline (for comparison)Reference
Muscarinic Acetylcholine Receptors~10-18 times lower affinity than NortriptylineKi: ~20 nM (hM1)[3][4]
Norepinephrine Transporter (NET)Not explicitly quantified, but noted to be a potent inhibitor-[5]
Serotonin Transporter (SERT)IC50: 6700 nMIC50: 940 nM[6]
Table 2: In Vitro Metabolism
EnzymeSubstrateMetaboliteKm (µM)Reference
Human CYP2D6Nortriptyline(E)-10-Hydroxynortriptyline2.1[7]
Human CYP3A4Nortriptyline(E)-10-Hydroxynortriptyline37.4[7]
Human Liver Microsomes (High-affinity component)Nortriptyline(E)-10-Hydroxynortriptyline1.3 ± 0.4[7]
Human Liver Microsomes (Low-affinity component)Nortriptyline(E)-10-Hydroxynortriptyline24.4 ± 7[7]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.

Protocol 1: Norepinephrine Transporter (NET) Uptake Assay

This protocol is designed to determine the inhibitory potency (IC50) of (E)-10-Hydroxynortriptyline on the norepinephrine transporter.

1. Cell Culture:

  • Utilize a cell line stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells.

  • Culture cells in appropriate media and conditions as recommended by the supplier.

2. Assay Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare a range of concentrations of (E)-10-Hydroxynortriptyline and a positive control (e.g., Desipramine).

  • Pre-incubate the cells with the test compounds for 15-30 minutes at 37°C.

  • Initiate the uptake reaction by adding a solution containing a labeled norepinephrine substrate (e.g., [3H]-Norepinephrine).

  • Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C to allow for substrate uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the amount of incorporated radiolabel using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of (E)-10-Hydroxynortriptyline relative to the control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Protocol 2: Muscarinic Acetylcholine Receptor Binding Assay

This protocol measures the binding affinity (Ki) of (E)-10-Hydroxynortriptyline to muscarinic acetylcholine receptors.

1. Membrane Preparation:

  • Use cell membranes from a cell line expressing the desired muscarinic receptor subtype (e.g., CHO-M1) or from a relevant tissue source (e.g., rat brain cortex).

  • Homogenize the cells or tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.

2. Binding Assay:

  • In a 96-well plate, combine the prepared membranes, a radiolabeled muscarinic antagonist (e.g., [3H]-QNB), and varying concentrations of (E)-10-Hydroxynortriptyline or a known competitor (e.g., Atropine).

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through a glass fiber filter plate.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Determine the IC50 value from the competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.

Protocol 3: In Vitro Cytotoxicity Assay (LDH Release)

This protocol assesses the potential cytotoxicity of (E)-10-Hydroxynortriptyline by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

1. Cell Culture:

  • Use a relevant cell line, such as the human hepatoma cell line HepG2, to assess potential hepatotoxicity.

  • Seed cells in a 96-well plate and allow them to grow to a confluent monolayer.

2. Treatment:

  • Prepare a range of concentrations of (E)-10-Hydroxynortriptyline.

  • Expose the cells to the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Include a positive control for cytotoxicity (e.g., Triton X-100) and a vehicle control.

3. LDH Measurement:

  • After the incubation period, collect the cell culture supernatant.

  • Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant.

  • Follow the manufacturer's instructions for the assay, which typically involves an enzymatic reaction that produces a colored product.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

4. Data Analysis:

  • Calculate the percentage of cytotoxicity for each concentration relative to the positive control.

  • Determine the concentration of (E)-10-Hydroxynortriptyline that causes 50% cytotoxicity (IC50).

Protocol 4: hERG Potassium Channel Blockade Assay

This protocol evaluates the potential for (E)-10-Hydroxynortriptyline to block the hERG potassium channel, a key indicator of proarrhythmic risk.

1. Cell Culture:

  • Utilize a cell line stably expressing the hERG channel, such as HEK293-hERG cells.

2. Electrophysiology (Patch-Clamp):

  • Perform whole-cell patch-clamp recordings on individual cells.

  • Apply a specific voltage-clamp protocol to elicit hERG channel currents.

  • Perfuse the cells with varying concentrations of (E)-10-Hydroxynortriptyline.

  • Record the hERG current before and after application of the compound.

3. Data Analysis:

  • Measure the reduction in the hERG tail current amplitude at each concentration.

  • Calculate the percentage of channel block.

  • Determine the IC50 value by fitting the concentration-response data to a suitable equation. Nortriptyline has been shown to block the hERG channel with an IC50 of 2.20 µM, and it is important to assess if its metabolite shares this property.[8][9]

Visualizing In Vitro Workflows and Pathways

To aid in the understanding of the experimental processes and the biological context, the following diagrams have been generated using the DOT language.

cluster_sample_prep Sample Preparation cluster_assays In Vitro Assays cluster_data_analysis Data Analysis Test Compound Test Compound NET Uptake Assay NET Uptake Assay Test Compound->NET Uptake Assay Receptor Binding Assay Receptor Binding Assay Test Compound->Receptor Binding Assay Cytotoxicity Assay Cytotoxicity Assay Test Compound->Cytotoxicity Assay hERG Assay hERG Assay Test Compound->hERG Assay Cell Culture Cell Culture Cell Culture->NET Uptake Assay Cell Culture->Cytotoxicity Assay Cell Culture->hERG Assay Membrane Preparation Membrane Preparation Membrane Preparation->Receptor Binding Assay IC50 Determination IC50 Determination NET Uptake Assay->IC50 Determination Ki Calculation Ki Calculation Receptor Binding Assay->Ki Calculation Toxicity Profile Toxicity Profile Cytotoxicity Assay->Toxicity Profile Cardiac Risk Assessment Cardiac Risk Assessment hERG Assay->Cardiac Risk Assessment

General workflow for in vitro characterization.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (Vesicle) NE_synapse Norepinephrine NE_vesicle->NE_synapse Exocytosis NET Norepinephrine Transporter (NET) NET->NE_vesicle Transport NE_reuptake Reuptake NE_release Release NE_synapse->NET Binding Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction E10HNT (E)-10-Hydroxynortriptyline E10HNT->NET Inhibition

Norepinephrine reuptake inhibition by (E)-10-Hydroxynortriptyline.

Conclusion

The provided protocols and data offer a foundational framework for the in vitro investigation of (E)-10-Hydroxynortriptyline. While it demonstrates clear activity as a norepinephrine reuptake inhibitor with reduced anticholinergic side effects compared to its parent compound, further quantitative analysis is necessary to fully delineate its pharmacological and toxicological profile. In vivo studies have suggested that (E)-10-hydroxynortriptyline is less cardiotoxic than nortriptyline, as it caused significantly fewer arrhythmias in swine.[10] However, a thorough in vitro assessment of its effects on cardiac ion channels, particularly hERG, is crucial for a comprehensive safety evaluation. Researchers are encouraged to adapt and expand upon these methodologies to generate a more complete understanding of this significant metabolite.

References

Quantifying Nortriptyline and its Metabolites in Human Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of nortriptyline and its primary active metabolites, E-10-hydroxynortriptyline and Z-10-hydroxynortriptyline, in human plasma. The methodologies described herein are based on established analytical techniques and are intended to guide researchers in developing and validating robust assays for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

Introduction

Nortriptyline is a tricyclic antidepressant used in the treatment of major depressive disorder. Its therapeutic efficacy and potential for toxicity necessitate accurate monitoring of its plasma concentrations, along with its pharmacologically active metabolites. The primary metabolic pathway involves hydroxylation to form E- and Z-10-hydroxynortriptyline. This document outlines various analytical methods for the simultaneous quantification of these compounds in human plasma.

Analytical Methods Overview

Several analytical techniques have been successfully employed for the quantification of nortriptyline and its metabolites. The most common and robust methods include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity, making it the gold standard for bioanalytical assays.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely available and cost-effective method suitable for therapeutic drug monitoring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique, often requiring derivatization to improve the volatility of the analytes.

The choice of method depends on the required sensitivity, specificity, sample throughput, and available instrumentation.

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for the determination of nortriptyline and its metabolites in human plasma.

Table 1: LC-MS/MS Methods

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (% CV)Recovery (%)Reference
Nortriptyline0.2 - 400.292 - 114< 7.1 (< 16 at LLOQ)> 90[1][2]
E-10-hydroxynortriptyline0.5 - 400.592 - 114< 7.1 (< 16 at LLOQ)> 90[1][2]
Z-10-hydroxynortriptyline0.5 - 400.592 - 114< 7.1 (< 16 at LLOQ)> 90[1][2]
Nortriptyline1.09 - 30.01.09---[3]
10-hydroxynortriptyline1.09 - 30.01.09---[3]
Nortriptyline0.8 - 320.8-7 - 11-[4]
10-hydroxynortriptyline0.8 - 320.8-7 - 11-[4]
Amitriptyline & Nortriptyline0.5 - 4000.5---[5][6]

Table 2: HPLC-UV/PBMS Methods

AnalyteLinearity Range (ng/g)LOD (ng/g)Recovery (%)DetectionReference
Amitriptyline10 - 1000558UV[7][8]
Nortriptyline10 - 10001047UV[7][8]
Amitriptyline10 - 1000258PBMS[7][8]
Nortriptyline10 - 1000547PBMS[7][8]

Table 3: GC-MS Methods

AnalyteLinearity RangeLOD (µg/L)Inter-assay Precision (% RSD)Reference
Nortriptyline & other TCAs20 - 500 µg/L1.2 - 5.84.5 - 9.8[9]
Nortriptyline-5 µg/L3.4 - 8.6[10]

Experimental Workflows & Protocols

The following diagrams and protocols provide detailed methodologies for the quantification of nortriptyline and its metabolites.

Experimental Workflow

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma Sample is Add Internal Standard plasma->is extraction Extraction Method is->extraction pp Protein Precipitation extraction->pp Simple & Fast l_l Liquid-Liquid Extraction extraction->l_l Clean Extracts spe Solid-Phase Extraction extraction->spe High Recovery evap Evaporation pp->evap l_l->evap spe->evap recon Reconstitution evap->recon injection Inject into Analytical System recon->injection separation Chromatographic Separation injection->separation hplc HPLC separation->hplc gc GC separation->gc detection Detection hplc->detection gc->detection ms_ms MS/MS detection->ms_ms uv UV detection->uv data Data Acquisition & Processing ms_ms->data uv->data

Caption: General experimental workflow for nortriptyline quantification.

Metabolic Pathway of Nortriptyline

Metabolic Pathway of Nortriptyline nortriptyline Nortriptyline e_hydroxy E-10-hydroxynortriptyline (Active Metabolite) nortriptyline->e_hydroxy CYP2D6 z_hydroxy Z-10-hydroxynortriptyline (Active Metabolite) nortriptyline->z_hydroxy CYP2D6 desmethyl Desmethylnortriptyline nortriptyline->desmethyl Demethylation

Caption: Metabolic conversion of nortriptyline to its major metabolites.

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Method

This protocol is based on a fast and sensitive assay for the simultaneous quantification of nortriptyline, E-10-hydroxynortriptyline, and Z-10-hydroxynortriptyline in human plasma.[1][2]

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard working solution (e.g., Nortriptyline-d3, 100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase A.

  • Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series or equivalent

  • Mass Spectrometer: API 4000 or equivalent

  • Column: C18 column (e.g., HyPURITY C18, 50 mm × 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.50 mL/min

  • Injection Volume: 10 µL

  • Gradient: A suitable gradient to ensure separation of analytes. A 6-minute total run time is achievable.[1]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for nortriptyline, its metabolites, and the internal standard.

Protocol 2: HPLC-UV Method

This protocol describes a method for the determination of nortriptyline using HPLC with UV detection.[7][8]

1. Sample Preparation (Three-Step Solvent Extraction)

  • To 1 mL of plasma, add an internal standard (e.g., Imipramine).

  • Perform a three-step liquid-liquid extraction using an appropriate organic solvent (e.g., a mixture of hexane and isoamyl alcohol).

  • Evaporate the final organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection.

2. HPLC Conditions

  • HPLC System: Standard HPLC system with a UV detector

  • Column: Silica column

  • Mobile Phase: Acetonitrile-0.1 M ammonium acetate (94:6, v/v)

  • Flow Rate: 1.0 mL/min (may require optimization)

  • Injection Volume: 20 µL (may require optimization)

  • Detection: UV detector at an appropriate wavelength (e.g., 240 nm)

Protocol 3: GC-MS Method

This protocol outlines a general procedure for nortriptyline analysis by GC-MS, which often requires derivatization.

1. Sample Preparation and Derivatization

  • Extract nortriptyline from plasma using a suitable solvent extraction method.

  • Evaporate the solvent to dryness.

  • Derivatize the dried extract with an agent like trifluoroacetic anhydride to improve volatility.

  • Reconstitute the derivatized sample in a suitable solvent for injection.

2. GC-MS Conditions

  • GC System: Standard GC system with a mass selective detector

  • Column: A suitable capillary column (e.g., HP-5)

  • Carrier Gas: Helium or Isobutane[11]

  • Injection Mode: Splitless

  • Temperature Program: An optimized temperature gradient to separate the analytes.

  • Ionization Mode: Chemical Ionization (CI) or Electron Impact (EI)

  • MS Detection: Selective Ion Monitoring (SIM) of characteristic ions for each analyte and internal standard.

Conclusion

The methods described provide a comprehensive guide for the quantification of nortriptyline and its active metabolites in human plasma. The selection of the most appropriate method will be dictated by the specific requirements of the study. Proper validation of the chosen method in accordance with regulatory guidelines is essential to ensure the generation of reliable and accurate data for clinical and research applications.

References

Application Note: Gas Chromatography Method for the Quantitative Determination of Nortriptyline and 10-Hydroxynortriptyline in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nortriptyline, a second-generation tricyclic antidepressant, is the primary active metabolite of amitriptyline. The therapeutic efficacy and toxicity of nortriptyline are correlated with its plasma concentrations, as well as that of its major active metabolite, 10-hydroxynortriptyline. Consequently, sensitive and specific analytical methods are crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. This application note details a robust gas chromatography (GC) method for the simultaneous quantification of nortriptyline and 10-hydroxynortriptyline in human plasma. The method employs either a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) for detection, with derivatization to enhance the volatility and thermal stability of the analytes.

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction

This protocol outlines a widely applicable liquid-liquid extraction (LLE) procedure for the isolation of nortriptyline and 10-hydroxynortriptyline from a plasma matrix.[1][2]

  • Materials:

    • 1.0 mL human plasma sample

    • Internal Standard (IS): Maprotiline or Protriptyline solution[1][2]

    • Alkalinizing agent (e.g., 1 M NaOH)

    • Extraction solvent: Hexane/isoamyl alcohol (98:2, v/v) or Hexane-2-butanol (98:2)[1][2]

    • Back-extraction solution: 0.1 M HCl[1][2]

    • Re-extraction solvent: n-Butyl chloride or Hexane/isoamyl alcohol[1][2]

    • Centrifuge tubes (15 mL)

    • Vortex mixer

    • Centrifuge

    • Evaporation system (e.g., nitrogen evaporator)

  • Procedure:

    • Pipette 1.0 mL of the plasma sample into a 15 mL centrifuge tube.

    • Add the internal standard solution.

    • Alkalinize the plasma to a pH > 10 by adding the alkalinizing agent.[2]

    • Add 5 mL of the extraction solvent, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean centrifuge tube.

    • Perform a back-extraction by adding 2 mL of 0.1 M HCl, vortexing for 2 minutes, and centrifuging.

    • Discard the upper organic layer.

    • Alkalinize the remaining aqueous layer with 1 M NaOH.

    • Add 5 mL of the re-extraction solvent, vortex for 2 minutes, and centrifuge.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • The dried extract is now ready for derivatization.

2. Derivatization

Derivatization is essential to improve the chromatographic properties of nortriptyline and, particularly, the polar 10-hydroxynortriptyline.

  • Materials:

    • Dried sample extract

    • Derivatizing agent: Heptafluorobutyric anhydride (HFBA) or Trifluoroacetic anhydride (TFAA)[1][3][4]

    • Ethyl acetate or other suitable solvent

    • Heating block or oven

  • Procedure:

    • Reconstitute the dried extract in 100 µL of ethyl acetate.

    • Add 50 µL of the derivatizing agent (HFBA or TFAA).[1]

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the final residue in a suitable solvent (e.g., ethyl acetate or toluene) for GC injection.

Gas Chromatography (GC) and Mass Spectrometry (MS) Conditions

The following tables summarize the instrumental parameters for the GC analysis of derivatized nortriptyline and 10-hydroxynortriptyline.

Table 1: Gas Chromatography (GC) Parameters

ParameterCondition
Column Fused-silica capillary column coated with phenylmethyl silicone (e.g., HP-5MS, DB-5)[1][5]
Dimensions 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier Gas Helium or Isobutane[6]
Flow Rate 1 mL/min
Injection Mode Splitless
Injection Volume 1-2 µL
Injector Temperature 250°C
Oven Program Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Detector Electron-Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometer (MS)[1][2]
Detector Temperature 300°C

Table 2: Mass Spectrometry (MS) Parameters (for GC-MS)

ParameterCondition
Ionization Mode Chemical Ionization (CI) or Electron Ionization (EI)[6]
Reagent Gas (for CI) Isobutane[6]
Acquisition Mode Selective Ion Monitoring (SIM)[6]
Monitored Ions (m/z) Specific precursor and product ions for the derivatized analytes and internal standard should be determined.

Quantitative Data Summary

The following tables present the performance characteristics of the described GC method.

Table 3: Method Validation Parameters

ParameterNortriptyline10-HydroxynortriptylineReference
Linearity Range 3 - 40 µg/L7 - 90 µg/L[1]
Limit of Quantification (LOQ) 1 µg/L3 µg/L[1]
Limit of Detection (LOD) 5 µg/L-[2]
Within-day Precision (%CV) < 12%< 12%[1]
Between-day Precision (%CV) < 12%< 12%[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma 1. Plasma Sample Collection add_is 2. Add Internal Standard plasma->add_is alkalinize1 3. Alkalinize add_is->alkalinize1 extract1 4. Liquid-Liquid Extraction alkalinize1->extract1 back_extract 5. Back-Extraction (Acidic) extract1->back_extract alkalinize2 6. Alkalinize back_extract->alkalinize2 extract2 7. Re-Extraction alkalinize2->extract2 evaporate1 8. Evaporate to Dryness extract2->evaporate1 reconstitute1 9. Reconstitute evaporate1->reconstitute1 add_reagent 10. Add Derivatizing Agent reconstitute1->add_reagent heat 11. Heat add_reagent->heat evaporate2 12. Evaporate heat->evaporate2 reconstitute2 13. Reconstitute for Injection evaporate2->reconstitute2 gc_injection 14. GC Injection reconstitute2->gc_injection separation 15. Chromatographic Separation gc_injection->separation detection 16. Detection (ECD/NPD/MS) separation->detection data_analysis 17. Data Analysis detection->data_analysis

Caption: Experimental workflow for the GC analysis of nortriptyline and 10-hydroxynortriptyline.

derivatization_pathway nortriptyline Nortriptyline R = H derivatizing_agent {Derivatizing Agent | (e.g., HFBA)} nortriptyline->derivatizing_agent hydroxy_nortriptyline 10-Hydroxynortriptyline R = OH hydroxy_nortriptyline->derivatizing_agent derivatized_nortriptyline Derivatized Nortriptyline Volatile & Thermally Stable derivatizing_agent->derivatized_nortriptyline Reaction

Caption: Derivatization pathway for nortriptyline and 10-hydroxynortriptyline.

References

Application Notes and Protocols for (E)-10-Hydroxynortriptyline Maleate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (E)-10-Hydroxynortriptyline maleate, the primary active metabolite of the tricyclic antidepressant nortriptyline, in various cell culture-based assays. The protocols outlined below are based on established methodologies for the parent compound, nortriptyline, and are adapted for the study of its hydroxylated metabolite. Due to the limited availability of direct in vitro studies on (E)-10-Hydroxynortriptyline, these notes serve as a starting point for experimental design.

Introduction

(E)-10-Hydroxynortriptyline is a significant metabolite of nortriptyline, formed primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1] Like its parent compound, it is a potent inhibitor of norepinephrine reuptake.[2][3] In vivo studies have shown that (E)-10-Hydroxynortriptyline contributes to the therapeutic effects of nortriptyline, with a notable impact on noradrenergic neurons.[3][4] It exhibits a lower affinity for muscarinic acetylcholine receptors compared to nortriptyline, suggesting a potentially different side-effect profile.[2]

The following sections detail potential applications and experimental protocols for investigating the effects of this compound in cell culture systems, drawing parallels from research on nortriptyline.

Potential Applications in Cell Culture

  • Neuroprotection Assays: Investigating the protective effects against neurotoxicity induced by various stressors in neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures.[5][6]

  • Anti-inflammatory Studies: Assessing the modulation of inflammatory responses in glial cell cultures (e.g., primary microglia, astrocytes) stimulated with pro-inflammatory agents like lipopolysaccharide (LPS).[7][8]

  • Cytotoxicity and Anti-cancer Screening: Evaluating the dose-dependent cytotoxic effects on various cancer cell lines, such as bladder cancer cells (TCCSUP, MBT-2) or neuroblastoma cells (SH-SY5Y).[9][10]

  • Signal Transduction Pathway Analysis: Elucidating the molecular mechanisms underlying its cellular effects, including apoptosis, cell cycle regulation, and modulation of specific signaling cascades.[9][11]

Quantitative Data Summary

The following tables summarize quantitative data primarily from studies on nortriptyline, which can serve as a reference for designing experiments with this compound.

Table 1: Nortriptyline Effects on Cell Viability and Proliferation

Cell LineAssayConcentration RangeIncubation TimeObserved Effect
SH-SY5Y (human neuroblastoma)MTT Assay5–120 µM24, 48, 72 hConcentration- and time-dependent decrease in cell viability.[12][13]
SH-SY5Y (human neuroblastoma)Clonogenic Assay15–60 µM12 daysConcentration-dependent inhibition of colony formation.[10][14]
TCCSUP (human bladder cancer)Cell Viability AssayNot specifiedNot specifiedCytotoxic in a concentration- and time-dependent manner.[9]
MBT-2 (mouse bladder cancer)Cell Viability AssayNot specifiedNot specifiedCytotoxic in a concentration- and time-dependent manner.[9]
MG63 (human osteosarcoma)Tetrazolium Assay10, 50, 100 µMOvernightNo effect at 10 µM; 78% and 97% cell death at 50 and 100 µM, respectively.[15]

Table 2: Nortriptyline Effects on Cellular Processes

Cell TypeProcess InvestigatedConcentrationKey Findings
Primary Midbrain Culturesα-synuclein-induced neurotoxicityNot specifiedAttenuated neurotoxicity.[6]
Primary Cerebrocortical NeuronsOxygen/glucose deprivation-induced cell deathNot specifiedInhibited cell death, loss of mitochondrial membrane potential, and caspase-3 activation.[5][16]
Rat Mixed Glial CulturesLPS-induced cytokine releaseNot specifiedDecreased release of IL-1β and TNF-α.[7][8]
TCCSUP and MBT-2 cellsApoptosisNot specifiedInduced mitochondria-mediated and death receptor-mediated apoptosis.[9]

Experimental Protocols

Preparation of this compound Stock Solution
  • Solubility: Information on the solubility of this compound in common solvents like DMSO or ethanol should be obtained from the supplier's datasheet. For nortriptyline hydrochloride, a stock solution is often prepared in sterile water or DMSO.[17]

  • Preparation: To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in the recommended solvent.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Cell Culture and Maintenance

Standard cell culture protocols should be followed for the chosen cell line. For example, SH-SY5Y cells are typically grown in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified incubator at 37°C with 5% CO2.

G General Cell Culture Workflow cluster_setup Initial Setup cluster_maintenance Routine Maintenance cluster_experiment Experimentation start Thaw Cryopreserved Cells culture Culture in Appropriate Medium (e.g., DMEM/F12 + 10% FBS) start->culture incubate Incubate at 37°C, 5% CO2 culture->incubate passage Passage Cells at 80-90% Confluency incubate->passage media_change Change Media Every 2-3 Days passage->media_change seed Seed Cells for Experiment passage->seed media_change->passage treat Treat with this compound seed->treat assay Perform Endpoint Assay treat->assay

Caption: General workflow for cell culture and experimentation.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies using amitriptyline and nortriptyline on SH-SY5Y cells.[12][17]

  • Cell Seeding: Seed cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range, based on nortriptyline studies, is 1 µM to 100 µM. Replace the old medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

G MTT Cell Viability Assay Workflow seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat incubate Incubate (24, 48, 72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability (%) read->analyze

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is based on general apoptosis assay procedures and findings from nortriptyline-induced apoptosis in cancer cells.[9][18][19]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 106 cells/mL.

  • Staining: Add Annexin V-FITC (or another fluorochrome conjugate) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

G Apoptosis Detection by Flow Cytometry cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis seed_treat Seed and Treat Cells harvest Harvest Adherent and Floating Cells seed_treat->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate_stain Incubate in Dark add_stains->incubate_stain analyze_flow Analyze by Flow Cytometry incubate_stain->analyze_flow quantify Quantify Cell Populations analyze_flow->quantify

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Signaling Pathways

This compound is expected to modulate signaling pathways similar to its parent compound, nortriptyline.

Norepinephrine Reuptake Inhibition

The primary mechanism of action is the inhibition of the norepinephrine transporter (NET), leading to increased synaptic levels of norepinephrine.

G Norepinephrine Reuptake Inhibition compound (E)-10-Hydroxynortriptyline Maleate net Norepinephrine Transporter (NET) on Presynaptic Neuron compound->net Inhibits ne_reuptake Norepinephrine Reuptake net->ne_reuptake ne_synapse Increased Norepinephrine in Synaptic Cleft ne_reuptake->ne_synapse Leads to post_synaptic Postsynaptic Receptor Activation ne_synapse->post_synaptic Enhances

Caption: Mechanism of norepinephrine reuptake inhibition.

Potential Apoptotic Signaling Pathways

Based on studies with nortriptyline in cancer cells, (E)-10-Hydroxynortriptyline may induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9]

G Potential Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound (E)-10-Hydroxynortriptyline Maleate fas_fasl ↑ Fas/FasL Expression compound->fas_fasl bax_bak ↑ Bax/Bak Expression compound->bax_bak bcl2 ↓ Bcl-2/Bcl-xL Expression compound->bcl2 caspase8 Caspase-8 Activation fas_fasl->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mito Mitochondrial Disruption bax_bak->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Applications of (E)-10-Hydroxynortriptyline in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(E)-10-Hydroxynortriptyline, an active metabolite of the tricyclic antidepressant nortriptyline, presents a valuable tool for neuroscience research. Its primary mechanism of action as a potent and selective norepinephrine reuptake inhibitor, coupled with a reduced side-effect profile compared to its parent compound, makes it an attractive candidate for investigating the role of the noradrenergic system in various neurological and psychiatric disorders.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing (E)-10-Hydroxynortriptyline in their studies.

Application Notes

(E)-10-Hydroxynortriptyline is the major metabolite of nortriptyline, formed predominantly by the cytochrome P450 enzyme CYP2D6. It is a potent inhibitor of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine. This targeted action allows for the specific investigation of noradrenergic signaling in various experimental paradigms.

Key Research Applications:

  • Investigating the Role of Norepinephrine in Depression and Anxiety: As a selective norepinephrine reuptake inhibitor, (E)-10-Hydroxynortriptyline can be used in animal models of depression and anxiety, such as the forced swim test and learned helplessness model, to elucidate the contribution of noradrenergic pathways to the pathophysiology and treatment of these disorders.

  • Studying Cognitive Function: The noradrenergic system is critically involved in cognitive processes such as attention, learning, and memory. (E)-10-Hydroxynortriptyline can be employed to modulate noradrenergic signaling and assess its impact on cognitive performance in various behavioral tasks.

  • Elucidating Pain Mechanisms: Noradrenergic pathways play a significant role in the modulation of pain. This compound can be used in models of neuropathic and inflammatory pain to explore the therapeutic potential of targeting norepinephrine signaling for pain relief.

  • Probing Neurotransmitter Interactions: By selectively modulating norepinephrine levels, researchers can study the downstream effects on other neurotransmitter systems, such as dopamine and serotonin, to understand the intricate interplay between these systems in the central nervous system.

  • Pharmacological and Toxicological Screening: (E)-10-Hydroxynortriptyline serves as a reference compound in the screening and development of novel norepinephrine reuptake inhibitors with improved efficacy and safety profiles. Its reduced anticholinergic activity compared to nortriptyline makes it a valuable tool for comparative studies.

Quantitative Data

The following tables summarize the available quantitative data for (E)-10-Hydroxynortriptyline and its parent compound, nortriptyline.

Table 1: In Vitro Potency of (E)-10-Hydroxynortriptyline

ParameterSpeciesTissue/SystemValueReference
EC50 (Norepinephrine Reuptake Inhibition) RatCortical Slices160 nM[1]
HumanIsolated Plasma176 nM[1]
Relative Potency (vs. Nortriptyline) -Neuronal Norepinephrine Uptake~50%[2]

Table 2: Comparative Binding Affinities (Ki, nM) of Nortriptyline for Monoamine Transporters

CompoundNET (Norepinephrine Transporter)SERT (Serotonin Transporter)DAT (Dopamine Transporter)
Nortriptyline 4.2181130

Experimental Protocols

The following are detailed protocols for key experiments relevant to the application of (E)-10-Hydroxynortriptyline in neuroscience research.

Protocol 1: In Vitro Norepinephrine Reuptake Inhibition Assay

This protocol describes a radioligand-based assay to determine the inhibitory potency of (E)-10-Hydroxynortriptyline on the norepinephrine transporter.

Materials:

  • HEK293 cells stably expressing the human norepinephrine transporter (hNET)

  • [3H]-Nisoxetine (or another suitable radioligand for NET)

  • (E)-10-Hydroxynortriptyline

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation fluid and counter

  • 96-well plates

  • Cell harvester

Procedure:

  • Cell Culture: Culture hNET-expressing HEK293 cells to confluence in appropriate media.

  • Assay Preparation: On the day of the experiment, wash the cells with assay buffer.

  • Compound Dilution: Prepare serial dilutions of (E)-10-Hydroxynortriptyline in assay buffer.

  • Incubation: Add the diluted compound to the wells, followed by the addition of [3H]-Nisoxetine at a concentration near its Kd. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Termination and Harvesting: Terminate the assay by rapidly washing the cells with ice-cold assay buffer to remove unbound radioligand. Harvest the cells onto filter mats using a cell harvester.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of (E)-10-Hydroxynortriptyline that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Forced Swim Test (FST) in Rats

The FST is a widely used behavioral assay to screen for antidepressant-like activity.

Materials:

  • Adult male Sprague-Dawley or Wistar rats (250-300g)

  • (E)-10-Hydroxynortriptyline

  • Vehicle (e.g., saline or 0.5% methylcellulose)

  • Forced swim apparatus (a transparent cylinder, 40 cm high, 20 cm in diameter, filled with water at 23-25°C to a depth of 30 cm)

  • Video recording equipment

Procedure:

  • Acclimation: Acclimate the rats to the housing facility for at least one week before the experiment.

  • Drug Administration: Administer (E)-10-Hydroxynortriptyline or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Pre-swim Session (Day 1): Place each rat individually in the swim cylinder for a 15-minute pre-swim session. This session serves to induce a state of behavioral despair. After the session, remove the rats, dry them with a towel, and return them to their home cages.

  • Test Session (Day 2): 24 hours after the pre-swim session, administer the drug or vehicle again. Place the rats back into the swim cylinder for a 5-minute test session.

  • Behavioral Scoring: Record the entire 5-minute session. An observer, blind to the treatment groups, should score the duration of immobility (floating with minimal movements to keep the head above water).

  • Data Analysis: Compare the duration of immobility between the (E)-10-Hydroxynortriptyline-treated groups and the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time is indicative of an antidepressant-like effect.

Protocol 3: In Vivo Learned Helplessness Model in Rats

This model assesses the ability of a compound to reverse the behavioral deficits induced by exposure to inescapable stress.

Materials:

  • Adult male Sprague-Dawley or Wistar rats (250-300g)

  • (E)-10-Hydroxynortriptyline

  • Vehicle

  • Shuttle box with a grid floor capable of delivering foot shocks

  • Sound-attenuating chambers

Procedure:

  • Induction of Learned Helplessness (Day 1):

    • Place rats in the shuttle box and expose them to a series of inescapable foot shocks (e.g., 60 shocks of 0.8 mA intensity and 15-second duration, with a variable inter-shock interval). A control group should not receive shocks.

  • Drug Administration:

    • Administer (E)-10-Hydroxynortriptyline or vehicle (i.p.) daily for a predetermined period (e.g., 7-14 days) following the inescapable shock session.

  • Escape Testing (e.g., Day 15):

    • Place each rat in the shuttle box.

    • Present a conditioned stimulus (e.g., a light or tone) for 10 seconds, followed by a foot shock.

    • The rat can escape the shock by moving to the other side of the shuttle box.

    • Record the number of escape failures (failures to cross to the safe side within a set time) and the latency to escape over a series of trials (e.g., 30 trials).

  • Data Analysis:

    • Compare the number of escape failures and escape latencies between the different treatment groups. A significant reduction in escape failures and latencies in the (E)-10-Hydroxynortriptyline-treated group compared to the vehicle-treated helpless group indicates a reversal of the learned helplessness deficit.

Visualizations

The following diagrams illustrate key pathways and workflows related to the use of (E)-10-Hydroxynortriptyline.

Figure 1. Mechanism of action of (E)-10-Hydroxynortriptyline.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies reuptake_assay Norepinephrine Reuptake Inhibition Assay binding_assay Radioligand Binding Assay animal_model Animal Model of Depression/Anxiety reuptake_assay->animal_model Translational Research drug_admin Drug Administration ((E)-10-Hydroxynortriptyline) animal_model->drug_admin behavioral_test Behavioral Testing (FST, Learned Helplessness) drug_admin->behavioral_test data_analysis Data Analysis behavioral_test->data_analysis

Figure 2. General experimental workflow for studying (E)-10-Hydroxynortriptyline.

downstream_signaling NET_inhibition (E)-10-Hydroxynortriptyline Inhibits NET NE_increase Increased Synaptic Norepinephrine NET_inhibition->NE_increase Adrenergic_activation Adrenergic Receptor Activation NE_increase->Adrenergic_activation PKA_activation PKA Activation Adrenergic_activation->PKA_activation ERK_activation ERK/MAPK Pathway Activation Adrenergic_activation->ERK_activation CREB_phosphorylation CREB Phosphorylation PKA_activation->CREB_phosphorylation ERK_activation->CREB_phosphorylation Gene_transcription Altered Gene Transcription CREB_phosphorylation->Gene_transcription Neuronal_plasticity Changes in Neuronal Plasticity and Function Gene_transcription->Neuronal_plasticity

References

Troubleshooting & Optimization

Improving solubility of (E)-10-Hydroxynortriptyline maleate for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of (E)-10-Hydroxynortriptyline maleate for various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important for assays?

(E)-10-Hydroxynortriptyline is a major active metabolite of the tricyclic antidepressant nortriptyline.[1][2] As a key analyte in pharmacokinetic and metabolic studies, achieving its complete dissolution is critical for accurate and reproducible results in various assays, such as LC-MS/MS.[3] Poor solubility can lead to inaccurate quantification, precipitation during experiments, and unreliable data. The maleate salt form is often used to improve the aqueous solubility of basic drug compounds.

Q2: I am having trouble dissolving my this compound powder. What are the recommended starting solvents?

For initial stock solutions, organic solvents are generally recommended. Based on data for the parent compound and its isomers, the following solvents can be considered:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetonitrile

It is advisable to start with a small amount of the compound and test its solubility in these solvents to determine the most effective one for your desired concentration.

Q3: My compound won't dissolve in aqueous buffers for my cell-based assay. What can I do?

Directly dissolving this compound in aqueous buffers can be challenging. A common strategy is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.

Troubleshooting Steps:

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the DMSO stock into your aqueous assay buffer.

  • Vortexing and Sonication: After each dilution, vortex the solution thoroughly. If precipitation occurs, gentle sonication in a water bath can aid dissolution.

  • Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low enough to not affect the biological system (typically <0.5%).

Q4: I am still observing precipitation after diluting my DMSO stock solution into an aqueous buffer. What other strategies can I try?

If simple dilution from a DMSO stock is unsuccessful, several other techniques can be employed to enhance aqueous solubility:

  • pH Adjustment: As a salt of a weak base and a weak acid, the solubility of this compound can be pH-dependent. Systematically adjusting the pH of your aqueous buffer may improve solubility. It is recommended to test a range of pH values (e.g., from acidic to slightly basic) to find the optimal condition.

  • Use of Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent in your final aqueous solution can increase the solubility of hydrophobic compounds. Common co-solvents include:

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol (PEG)

  • Employing Surfactants: Low concentrations of non-ionic surfactants can help to keep hydrophobic compounds in solution by forming micelles. A commonly used surfactant is:

    • Tween-80

  • Utilizing Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.[4] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a frequently used derivative for this purpose.[4]

Solubility Data Summary

Solvent SystemAchieved Concentration (for (Z)-10-Hydroxynortriptyline)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

  • Weigh out the desired amount of this compound powder accurately.

  • Add a small volume of the chosen organic solvent (e.g., DMSO) to the powder.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the solid does not fully dissolve, place the vial in a sonicator water bath for 5-10 minutes.

  • Once completely dissolved, add the remaining volume of the solvent to reach the target concentration.

  • Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

  • Thaw the concentrated organic stock solution at room temperature.

  • Vortex the stock solution gently to ensure homogeneity.

  • Pipette the required volume of the aqueous buffer into a sterile tube.

  • While vortexing the buffer, add the required volume of the stock solution dropwise to achieve the desired final concentration.

  • Continue vortexing for at least 30 seconds after adding the stock solution.

  • Visually inspect the solution for any signs of precipitation. If the solution is not clear, proceed with the troubleshooting steps outlined in the FAQs.

Visual Guides

Below are diagrams illustrating key concepts and workflows for improving the solubility of this compound.

G cluster_0 Troubleshooting Workflow for Solubility Issues A Start: this compound powder B Attempt to dissolve in aqueous buffer A->B C Precipitation or incomplete dissolution B->C Issue D Prepare concentrated stock in 100% DMSO C->D E Dilute stock into aqueous buffer D->E F Precipitation persists E->F Issue H Successful dissolution E->H Success G Optimize conditions F->G I pH Adjustment G->I J Add Co-solvent (e.g., Ethanol, PEG) G->J K Add Surfactant (e.g., Tween-80) G->K L Use Cyclodextrin (e.g., SBE-β-CD) G->L I->H J->H K->H L->H

Caption: A logical workflow for troubleshooting solubility issues.

G cluster_1 Mechanism of Cyclodextrin-Mediated Solubilization CD Cyclodextrin Complex Inclusion Complex (Water-Soluble) CD->Complex Drug (E)-10-Hydroxynortriptyline (Hydrophobic) Drug->Complex

Caption: How cyclodextrins improve the aqueous solubility of hydrophobic molecules.

References

Technical Support Center: (E)-10-Hydroxynortriptyline Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of (E)-10-Hydroxynortriptyline maleate in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of tricyclic antidepressants like this compound in solution can be influenced by several factors.[1][2] Key considerations include:

  • pH: The pH of the solution can significantly impact the rate of hydrolytic degradation.[1] For similar tricyclic antidepressants, stability can vary across different pH levels.[3]

  • Temperature: Elevated temperatures can accelerate degradation processes.[1][2]

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.[1]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.[1]

  • Solvent Composition: The choice of solvent can influence the stability of the compound.

Q2: What are the expected degradation pathways for this compound?

While specific degradation pathways for the maleate salt are not extensively documented in the provided search results, the degradation of tricyclic antidepressants, in general, can occur through hydrolysis and oxidation.[1] Hydrolysis may affect the amide and urea moieties if present in related structures, and alkene bonds can be susceptible to oxidation.[4] For nortriptyline, the parent compound, metabolism in the body involves hydroxylation to form 10-hydroxynortriptyline.[5][6][7] Degradation in solution could potentially involve further oxidation or other reactions at various points in the molecule.

Q3: What are the recommended storage conditions for solutions of this compound?

To minimize degradation, it is recommended to store solutions of this compound under the following conditions:

  • Temperature: Store at refrigerated temperatures (2-8 °C) or frozen, depending on the solvent and required storage duration.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • pH: Maintain a stable pH, preferably in a buffered solution. The optimal pH for stability should be determined experimentally, but starting with a neutral to slightly acidic pH is a reasonable approach for many amine-containing compounds.

  • Inert Atmosphere: For long-term storage, purging the container with an inert gas like nitrogen or argon can help prevent oxidative degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound solutions.

Observed Issue Potential Cause Troubleshooting Steps
Loss of compound concentration over time in solution. Degradation due to improper storage conditions.1. Verify Storage: Ensure solutions are stored at the recommended temperature and protected from light. 2. pH Check: Measure the pH of the solution to ensure it has not shifted. 3. Solvent Purity: Use high-purity solvents to avoid contaminants that could catalyze degradation.
Appearance of unknown peaks in chromatograms. Formation of degradation products.1. Stress Testing: Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products.[8] 2. Peak Identification: Use techniques like LC-MS/MS to identify the mass of the unknown peaks and deduce their structures.
Inconsistent results between experimental replicates. Instability during the experimental workflow.1. Workflow Analysis: Evaluate each step of the experimental protocol for potential delays or exposure to harsh conditions. 2. Bench-top Stability: Assess the stability of the compound in the experimental matrix at room temperature over a typical experiment duration.[9][10]
Precipitation of the compound from solution. Poor solubility or change in solution conditions.1. Solubility Check: Verify the solubility of this compound in the chosen solvent at the working concentration. 2. pH Adjustment: The pH of the solution can affect the ionization state and solubility of the compound. Adjust as necessary. 3. Solvent System: Consider using a co-solvent system to improve solubility.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N and 1 N HCl. Incubate at room temperature and at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Mix the stock solution with 0.1 N and 1 N NaOH. Incubate at room temperature.

    • Oxidation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Incubate at room temperature.

    • Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80 °C).

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acid and base samples if necessary. Dilute the samples to an appropriate concentration and analyze by a stability-indicating analytical method, such as HPLC-UV or LC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the intact drug from its degradation products.

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase: A common mobile phase for tricyclic antidepressants consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[10]

  • Gradient Elution: Develop a gradient elution method to ensure the separation of the parent compound from any potential early-eluting or late-eluting degradation products.

  • Detection: Use UV detection at a wavelength where this compound has significant absorbance (e.g., around 240 nm, typical for tricyclic structures) or use mass spectrometry for more selective and sensitive detection.[11]

  • Method Validation: Validate the method according to ICH guidelines to ensure it is accurate, precise, specific, and linear for the intended purpose.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Stock_Solution Prepare Stock Solution (1 mg/mL) Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stock_Solution->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling Neutralization Neutralize (if needed) Sampling->Neutralization Dilution Dilute to Working Conc. Neutralization->Dilution HPLC_Analysis Analyze by HPLC-UV/MS Dilution->HPLC_Analysis Data_Processing Process Chromatograms HPLC_Analysis->Data_Processing Degradation_Profile Determine Degradation Profile Data_Processing->Degradation_Profile troubleshooting_logic Issue Inconsistent Results or Degradation Check_Storage Verify Storage Conditions (Temp, Light, pH) Issue->Check_Storage Check_Protocol Review Experimental Protocol Issue->Check_Protocol Perform_Forced_Degradation Conduct Forced Degradation Study Check_Storage->Perform_Forced_Degradation Check_Protocol->Perform_Forced_Degradation Develop_SIAM Develop Stability-Indicating Method Perform_Forced_Degradation->Develop_SIAM Identify_Products Identify Degradation Products Develop_SIAM->Identify_Products Optimize_Conditions Optimize Storage & Handling Identify_Products->Optimize_Conditions

References

Technical Support Center: Analysis of Nortriptyline Metabolites by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of nortriptyline and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of nortriptyline and why are they important to separate?

A1: The primary metabolites of nortriptyline are E-10-hydroxynortriptyline and Z-10-hydroxynortriptyline. These are active metabolites, meaning they can contribute to the therapeutic and toxic effects of the drug.[1][2][3] Therefore, it is crucial to separate and accurately quantify both the parent drug and these metabolites to understand the complete pharmacokinetic and pharmacodynamic profile. The formation of these metabolites is primarily catalyzed by the polymorphic enzyme CYP2D6.[3][4]

Q2: What type of HPLC column is best suited for separating nortriptyline and its metabolites?

A2: Reversed-phase columns, particularly C8 and C18, are most commonly used for the separation of nortriptyline and its metabolites.[5][6] The choice between C8 and C18 will depend on the specific hydrophobicity of the analytes and the desired retention times. A cyanopropyl analytical column has also been shown to be effective.[6]

Q3: What are the typical mobile phase compositions used for this separation?

A3: Mobile phases typically consist of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.[5][6][7] The pH of the buffer is a critical parameter for achieving good peak shape and resolution, especially for basic compounds like nortriptyline. Operating at a low pH (e.g., around 3) can help to protonate silanol groups on the stationary phase and reduce peak tailing.[8][9] Additives like triethylamine may also be used to mask silanol interactions.[10]

Q4: What are the common sample preparation techniques for analyzing nortriptyline and its metabolites in plasma?

A4: The most common sample preparation techniques are protein precipitation and liquid-liquid extraction.[11][12][13][14][15]

  • Protein Precipitation: This method uses a solvent like acetonitrile to precipitate plasma proteins, which are then removed by centrifugation.[11][16][17] It is a relatively simple and fast technique.

  • Liquid-Liquid Extraction: This technique involves extracting the analytes from the aqueous plasma sample into an immiscible organic solvent.[12][13][14][15] This method can provide a cleaner sample extract than protein precipitation.

Troubleshooting Guides

Problem 1: Peak Tailing

Peak tailing is a common issue when analyzing basic compounds like nortriptyline and can lead to poor resolution and inaccurate integration.

Potential Cause Recommended Solution
Secondary Interactions with Silanol Groups Nortriptyline, being a basic compound, can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.[8][9] Solution: Lower the mobile phase pH to around 3 to protonate the silanol groups and minimize these interactions. Alternatively, use a mobile phase additive like triethylamine (0.1-1.0%) to mask the silanol groups.[10] Using a highly deactivated, end-capped column can also mitigate this issue.[8]
Column Overload Injecting too much sample can saturate the stationary phase and cause peak tailing.[8][18] Solution: Reduce the concentration of the sample or decrease the injection volume.[8][19]
Column Contamination Buildup of contaminants on the column frit or packing material can lead to distorted peak shapes.[8][20] Solution: Backflush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.[10][20]
Problem 2: Poor Resolution Between E- and Z-10-hydroxynortriptyline Isomers

Achieving baseline separation of the E- and Z- isomers of 10-hydroxynortriptyline can be challenging.

Potential Cause Recommended Solution
Inadequate Mobile Phase Composition The selectivity of the separation is highly dependent on the mobile phase. Solution: Optimize the organic solvent-to-buffer ratio. A shallower gradient or isocratic elution with a lower percentage of organic solvent may improve resolution. Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) as they can offer different selectivities.
Incorrect Column Chemistry The stationary phase plays a crucial role in the separation of isomers. Solution: If using a C18 column, consider trying a C8 or a cyanopropyl column, as the different selectivity may enhance the resolution of the isomers.[6]
Suboptimal Temperature Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution. Solution: Optimize the column temperature. A lower temperature may increase resolution, but will also increase backpressure and run time.
Problem 3: Retention Time Shifts

Inconsistent retention times can make peak identification and quantification unreliable.

Potential Cause Recommended Solution
Changes in Mobile Phase Composition Even small variations in the mobile phase composition can lead to significant shifts in retention time.[21] Solution: Ensure the mobile phase is accurately prepared and well-mixed. If using a gradient, ensure the pump is functioning correctly. For premixed mobile phases, sonicate to ensure homogeneity.
Column Temperature Fluctuations Inconsistent column temperature can cause retention times to drift.[21] Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.
Column Equilibration The column may not be fully equilibrated with the mobile phase before injection. Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before starting the analytical run.
System Leaks A leak in the HPLC system will cause a drop in pressure and an increase in retention times.[10] Solution: Inspect all fittings and connections for any signs of leakage.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Sample Preparation

This protocol describes a general procedure for extracting nortriptyline and its metabolites from plasma.

  • To 1 mL of plasma in a centrifuge tube, add an appropriate internal standard.

  • Add 5 mL of an extraction solvent (e.g., a mixture of hexane and isoamyl alcohol).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume (e.g., 100 µL) of the HPLC mobile phase.

  • Vortex briefly and transfer the reconstituted sample to an autosampler vial for injection.

Protocol 2: Protein Precipitation for Sample Preparation

This protocol provides a simple method for removing proteins from plasma samples.

  • To 200 µL of plasma in a microcentrifuge tube, add an internal standard.

  • Add 600 µL of cold acetonitrile (a 3:1 ratio of solvent to sample).[16][22]

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to an autosampler vial for HPLC analysis.

Physicochemical Data

Understanding the physicochemical properties of nortriptyline and its metabolites can aid in method development and troubleshooting.

Compound Molecular Formula Molecular Weight ( g/mol ) pKa (Strongest Basic) logP
NortriptylineC19H21N263.3810.474.65
10-HydroxynortriptylineC19H21NO279.38Not Available3.4

Data sourced from DrugBank and PubChem.[23][24][25]

Visualizations

Metabolic Pathway of Nortriptyline

metabolic_pathway cluster_amitriptyline Amitriptyline Metabolism cluster_nortriptyline Nortriptyline Metabolism Amitriptyline Amitriptyline Nortriptyline Nortriptyline Amitriptyline->Nortriptyline CYP2C19 (Demethylation) Nortriptyline_met Nortriptyline Metabolites E-10-hydroxynortriptyline Z-10-hydroxynortriptyline Nortriptyline_met->Metabolites CYP2D6 (Hydroxylation)

Caption: Metabolic conversion of amitriptyline to nortriptyline and its subsequent hydroxylation.

Experimental Workflow for HPLC Analysis

hplc_workflow start Start: Plasma Sample sample_prep Sample Preparation (Protein Precipitation or LLE) start->sample_prep hplc HPLC Separation (Reversed-Phase Column) sample_prep->hplc detection Detection (UV or MS) hplc->detection data_analysis Data Analysis (Quantification) detection->data_analysis end End: Report Results data_analysis->end

Caption: General experimental workflow for the HPLC analysis of nortriptyline metabolites.

Troubleshooting Logic for Peak Tailing

troubleshooting_peak_tailing start Peak Tailing Observed check_overload Is sample concentration high? start->check_overload reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_ph Is mobile phase pH > 4? check_overload->check_ph No problem_solved Problem Solved reduce_conc->problem_solved lower_ph Lower mobile phase pH to ~3 check_ph->lower_ph Yes check_column Is the column old or contaminated? check_ph->check_column No lower_ph->problem_solved replace_column Backflush or replace column check_column->replace_column Yes check_column->problem_solved No replace_column->problem_solved

Caption: A logical flowchart for troubleshooting peak tailing issues.

References

Technical Support Center: Analysis of (E)-10-Hydroxynortriptyline by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of (E)-10-Hydroxynortriptyline. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a typical sample preparation method for (E)-10-Hydroxynortriptyline in plasma?

A1: Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][2][3] For a straightforward and rapid approach, protein precipitation with acetonitrile is often employed.[4] For cleaner extracts and potentially lower matrix effects, LLE or SPE are recommended.[5][6]

Q2: Which ionization mode is best suited for (E)-10-Hydroxynortriptyline analysis?

A2: Electrospray ionization (ESI) in the positive ion mode is typically the most effective method for the analysis of (E)-10-Hydroxynortriptyline and other tricyclic antidepressants.[7][4][5]

Q3: What are the common multiple reaction monitoring (MRM) transitions for (E)-10-Hydroxynortriptyline?

A3: While specific MRM transitions should be optimized for your instrument, a commonly used precursor to product ion transition for (E)-10-Hydroxynortriptyline is approximately m/z 280.2 → 233.2. It is crucial to perform compound tuning to determine the optimal precursor and product ions, as well as collision energies, for your specific mass spectrometer.[8]

Q4: What type of HPLC column is recommended for the separation of (E)-10-Hydroxynortriptyline?

A4: A C18 reversed-phase column is frequently used for the chromatographic separation of (E)-10-Hydroxynortriptyline.[7][4][5][9] The specific particle size and column dimensions will depend on the desired run time and separation efficiency.

Q5: What are typical mobile phase compositions for this analysis?

A5: A common mobile phase consists of a gradient mixture of an aqueous component with a small amount of acid (e.g., 0.1% formic acid or 20 mM ammonium acetate) and an organic solvent such as acetonitrile or methanol.[7][4][5][9] The gradient elution allows for efficient separation of the analyte from matrix components.

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS/MS analysis of (E)-10-Hydroxynortriptyline.

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Potential Cause Recommended Solution
Column Contamination Flush the column with a strong solvent mixture (e.g., 100% acetonitrile or methanol) or, if necessary, replace the column. Ensure proper sample cleanup to minimize matrix components reaching the column.[10]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a consistent ionic state. For (E)-10-Hydroxynortriptyline, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is generally effective.[11]
Injection of a Solvent Stronger than the Mobile Phase Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase conditions.[10]
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. Ensure all fittings are properly connected to avoid dead volume.[10]
Issue 2: Low Sensitivity or No Signal
Potential Cause Recommended Solution
Suboptimal Mass Spectrometer Parameters Perform a full compound optimization (tuning) for (E)-10-Hydroxynortriptyline to determine the optimal precursor and product ions, collision energy, and other source parameters for your specific instrument.[8][12]
Ion Suppression from Matrix Effects Improve the sample preparation method to remove interfering matrix components. Techniques like liquid-liquid extraction or solid-phase extraction can provide cleaner samples than protein precipitation.[3][11] Also, adjust the chromatography to separate the analyte from the regions where ion suppression occurs.
Inefficient Ionization Optimize the electrospray voltage and the position of the ESI probe. Ensure the nebulizing and drying gas flows and temperatures are appropriate for your mobile phase composition and flow rate.[13]
Contaminated Ion Source Clean the ion source components, including the capillary, skimmer, and lenses, according to the manufacturer's recommendations.[11]
Issue 3: High Background Noise or Contamination
Potential Cause Recommended Solution
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily and filter them.[14]
Carryover from Previous Injections Implement a robust needle wash protocol in your autosampler, using a strong solvent to clean the injection needle and port between samples. Injecting a blank after a high concentration standard can confirm carryover.[15]
Contaminated LC System Flush the entire LC system, including the pump, degasser, and tubing, with a strong solvent mixture. If the contamination persists, systematically isolate components to identify the source.[14]
Plasticizers or Other Contaminants Be mindful of potential contaminants from plasticware, glassware, and the laboratory environment. Use appropriate cleaning procedures for all sample containers.

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation
  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: General LC-MS/MS Parameters
  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start with 5-10% B, ramp up to 90-95% B over 3-5 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: ESI Positive.

  • MRM Transition: (E)-10-Hydroxynortriptyline: m/z 280.2 → 233.2 (example, requires optimization).

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows according to the instrument manufacturer's guidelines.

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS methods for the analysis of (E)-10-Hydroxynortriptyline.

Parameter Typical Value Reference
Lower Limit of Quantification (LLOQ) 0.5 - 1.09 ng/mL[7][4][5][9]
Linearity Range (r²) ≥ 0.99[7][4][5][9]
Precision (%CV) < 15%[7][4][9]
Accuracy (%Bias) 85 - 115%[7][4]
Recovery > 90%[7][4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant drydown Evaporation supernatant->drydown reconstitute Reconstitution drydown->reconstitute injection Injection reconstitute->injection hplc HPLC Separation (C18 Column) injection->hplc esi ESI Source (Positive Ion Mode) hplc->esi msms Tandem MS (MRM) esi->msms quant Quantification msms->quant report Reporting quant->report

Caption: A typical experimental workflow for the analysis of (E)-10-Hydroxynortriptyline.

troubleshooting_logic start LC-MS/MS Analysis Issue peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? peak_shape->sensitivity No check_column Check Column & Mobile Phase peak_shape->check_column Yes noise High Background Noise? sensitivity->noise No check_ms_params Optimize MS Parameters sensitivity->check_ms_params Yes check_solvents Check Solvents & Reagents noise->check_solvents Yes end Problem Resolved noise->end No check_injection Check Injection Solvent check_column->check_injection check_injection->end check_sample_prep Improve Sample Prep check_ms_params->check_sample_prep check_sample_prep->end check_carryover Investigate Carryover check_solvents->check_carryover check_carryover->end

Caption: A logical troubleshooting workflow for common LC-MS/MS issues.

References

Enhancing sensitivity for low-level detection of (E)-10-Hydroxynortriptyline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for enhancing the sensitivity of low-level detection of (E)-10-Hydroxynortriptyline. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data summaries to address common challenges encountered during analysis.

Troubleshooting Guide

This guide provides solutions to common issues that may arise during the quantification of (E)-10-Hydroxynortriptyline, helping you to ensure sensitive and reliable results.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Sensitivity / Low Signal Intensity Inefficient sample extraction and cleanup.Optimize the liquid-liquid extraction (LLE) or protein precipitation protocol. For LLE, ensure the pH of the aqueous phase is optimized for the analyte's extraction into the organic solvent. Consider using a different extraction solvent or a multi-step extraction process. For protein precipitation, ensure complete precipitation and minimize analyte loss in the pellet.
Suboptimal ionization in the mass spectrometer source.Adjust electrospray ionization (ESI) source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and temperature to maximize the signal for (E)-10-Hydroxynortriptyline.
Matrix effects from co-eluting endogenous components.Improve chromatographic separation to isolate the analyte from interfering matrix components. Modify the gradient elution profile or evaluate a different stationary phase. Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE).
Inconsistent Retention Time Fluctuations in mobile phase composition or flow rate.Ensure the HPLC/UHPLC pump is delivering a stable and accurate flow. Freshly prepare mobile phases and ensure they are properly degassed.
Column degradation or contamination.Use a guard column to protect the analytical column. If retention time shifts persist, wash the column with a strong solvent or replace it.
Temperature fluctuations.Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.
Poor Peak Shape (Tailing or Fronting) Column overload.Dilute the sample to ensure the injected amount is within the linear range of the column and detector.
Secondary interactions with the stationary phase.Ensure the mobile phase pH is appropriate for the analyte's chemical properties to minimize unwanted interactions. The addition of a small amount of a competing amine (e.g., triethylamine) to the mobile phase can sometimes improve peak shape for basic compounds.
Extra-column dead volume.Minimize the length and diameter of tubing connecting the injector, column, and detector. Ensure all fittings are properly made.
High Background Noise Contaminated mobile phase or solvents.Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases before use.
Leaks in the LC or MS system.Perform a thorough leak check of the entire system, from the solvent reservoirs to the mass spectrometer inlet.
Electronic noise from the detector.Ensure proper grounding of the instrument and check for any sources of electronic interference in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for the low-level detection of (E)-10-Hydroxynortriptyline?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for quantifying (E)-10-Hydroxynortriptyline in biological matrices. This technique offers high selectivity and allows for detection at the sub-nanogram per milliliter level.

Q2: How can I improve the recovery of (E)-10-Hydroxynortriptyline during sample preparation?

A2: To improve recovery, optimizing the sample preparation method is crucial. For liquid-liquid extraction, adjusting the pH of the sample to favor the non-ionized form of the analyte will enhance its partitioning into the organic solvent. For protein precipitation, using a suitable organic solvent and optimizing the solvent-to-sample ratio can improve recovery. Mean recoveries of at least 90% have been achieved with protein precipitation.

Q3: What are the typical lower limits of quantification (LLOQ) for (E)-10-Hydroxynortriptyline in plasma?

A3: Reported LLOQs for (E)-10-Hydroxynortriptyline in human plasma using LC-MS/MS methods typically range from 0.5 ng/mL to 1.09 ng/mL. Some methods have achieved even lower detection limits.

Q4: Is it necessary to use an internal standard for quantification?

A4: Yes, using a stable isotope-labeled internal standard, such as a deuterium-labeled analog of (E)-10-Hydroxynortriptyline, is highly recommended. An internal standard helps to correct for variability in sample preparation, injection volume, and ionization efficiency, leading to more accurate and precise quantification.

Q5: How can I resolve (E)-10-Hydroxynortriptyline from its (Z)-isomer?

A5: Chromatographic separation of the (E) and (Z) isomers can be achieved using a suitable C18 reversed-phase column with an optimized mobile phase gradient. The choice of organic modifier (e.g., acetonitrile or methanol) and the gradient profile are critical for achieving baseline separation of these isomers.

Quantitative Data Summary

The following table summarizes the quantitative performance of various analytical methods for the detection of (E)-10-Hydroxynortriptyline.

Analytical MethodMatrixLLOQ (ng/mL)Linear Range (ng/mL)Recovery (%)Reference
LC-MS/MSHuman Plasma0.50.5 - 40>90
LC-MS/MSHuman Plasma1.091.09 - 30.0Not Reported
LC-MS/MSHuman Serum0.50.5 - 400Not Reported
HPLC-MSPlasma0.80.8 - 32Not Reported
GC-NPDPlasma<0.5Not ReportedNot Reported
GC-ECDHuman Plasma3 (as µg/L)7 - 90 (as µg/L)Not Reported

Experimental Protocols

LC-MS/MS Method with Protein Precipitation

This protocol is based on a fast and sensitive assay for the quantification of nortriptyline and its active metabolites in human plasma.

a. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add an internal standard.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

b. Liquid Chromatography Conditions:

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to separate the analyte from interferences.

  • Column Temperature: 40°C

c. Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for (E)-10-Hydroxynortriptyline and the internal standard should be optimized.

LC-MS/MS Method with Liquid-Liquid Extraction

This protocol is adapted from a highly sensitive and specific method for the simultaneous estimation of nortriptyline and 10-hydroxynortriptyline in human plasma.

a. Sample Preparation (Liquid-Liquid Extraction):

  • To 250 µL of human plasma, add the internal standard.

  • Add 100 µL of a suitable buffer (e.g., sodium borate buffer, pH 9.0).

  • Add 3 mL of an extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

b. Liquid Chromatography Conditions:

  • Column: HyPURITY C18 (50 x 4.6 mm, 5 µm)

  • Mobile Phase: 20 mM Ammonium acetate : Acetonitrile (20:80, v/v)

  • Flow Rate: 0.50 mL/min

  • Run Time: 2.5 min

c. Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI)

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Monitor the specific transitions for (E)-10-Hydroxynortriptyline and the internal standard.

Visualizations

experimental_workflow_protein_precipitation plasma Plasma Sample is Add Internal Standard plasma->is 100 µL precip Protein Precipitation (Acetonitrile + 0.1% Formic Acid) is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms Inject

Caption: Workflow for Protein Precipitation Sample Preparation.

experimental_workflow_lle plasma Plasma Sample is_buffer Add Internal Standard & Buffer plasma->is_buffer 250 µL lle Liquid-Liquid Extraction (Organic Solvent) is_buffer->lle vortex Vortex lle->vortex centrifuge Centrifuge vortex->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evap Evaporate to Dryness organic_layer->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Inject

Caption: Workflow for Liquid-Liquid Extraction Sample Preparation.

troubleshooting_logic start Low Signal Intensity? check_extraction Optimize Sample Extraction/Cleanup start->check_extraction Yes check_ionization Optimize MS Source Parameters start->check_ionization Yes check_chromatography Improve Chromatographic Separation start->check_chromatography Yes solution Sensitivity Improved check_extraction->solution check_ionization->solution check_chromatography->solution

Technical Support Center: (E)-10-Hydroxynortriptyline Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (E)-10-Hydroxynortriptyline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of (E)-10-Hydroxynortriptyline during sample preparation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of (E)-10-Hydroxynortriptyline during sample preparation?

Based on the chemical properties of related tricyclic compounds, the primary factors that can lead to the degradation of (E)-10-Hydroxynortriptyline include exposure to harsh pH conditions (both acidic and basic), oxidizing agents, light, and elevated temperatures.

Q2: Is (E)-10-Hydroxynortriptyline stable under typical laboratory conditions?

(E)-10-Hydroxynortriptyline has been shown to be stable under a range of typical laboratory conditions. Specifically, in a validated LC-MS/MS method, it remained stable during bench-top (room temperature), auto-sampler, and freeze-thaw cycles.[1]

Q3: What are the recommended storage conditions for (E)-10-Hydroxynortriptyline samples?

To ensure long-term stability, it is recommended to store (E)-10-Hydroxynortriptyline samples, particularly in biological matrices like plasma, at -20°C or below.

Q4: How can I minimize the degradation of (E)-10-Hydroxynortriptyline during sample extraction?

To minimize degradation, it is crucial to control the temperature and pH of the sample environment. Employing efficient and rapid extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can reduce the exposure time to potentially degradative conditions. It is also advisable to protect samples from light, especially if photodegradation is a concern.

Troubleshooting Guide

This guide addresses specific issues that may arise during the sample preparation of (E)-10-Hydroxynortriptyline, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low recovery of (E)-10-Hydroxynortriptyline pH-induced degradation: Exposure to strong acids or bases during extraction or sample processing can lead to hydrolysis or other degradation pathways.- Maintain the pH of the sample and extraction solvents within a neutral or mildly acidic/basic range. - If acidic or basic conditions are necessary for extraction, minimize the exposure time and neutralize the sample as soon as possible.
Thermal degradation: Prolonged exposure to high temperatures during sample evaporation or other steps can cause degradation.- Use a gentle stream of nitrogen for solvent evaporation at a controlled, low temperature. - Avoid excessive heating of the sample at any stage of the preparation.
Oxidative degradation: The presence of oxidizing agents in reagents or exposure to air for extended periods can lead to oxidation of the molecule.- Use high-purity solvents and reagents that are free of peroxides and other oxidizing impurities. - Consider adding an antioxidant to the sample if oxidative degradation is suspected. - Minimize the exposure of the sample to air by working in an inert atmosphere (e.g., under nitrogen) if necessary.
Photodegradation: Exposure to UV or ambient light can induce degradation, a known issue for many tricyclic compounds.- Protect samples from light at all stages of the sample preparation process by using amber vials or by wrapping containers in aluminum foil. - Work in a dimly lit environment when possible.
Appearance of unknown peaks in the chromatogram Formation of degradation products: The presence of extra peaks may indicate that (E)-10-Hydroxynortriptyline has degraded into other compounds.- Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and their retention times. - Optimize the chromatographic method to ensure the separation of (E)-10-Hydroxynortriptyline from all potential degradation products.
Inconsistent results between samples Variability in sample handling: Inconsistent exposure to light, temperature, or pH variations between samples can lead to different levels of degradation.- Standardize the entire sample preparation workflow to ensure that all samples are treated identically. - Use a detailed, written protocol and ensure all personnel are trained on the procedure. - Process samples in smaller batches to minimize the time each sample is exposed to potentially degrading conditions.

Experimental Protocols

Forced Degradation Studies Protocol

Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Acid and Base Hydrolysis:

  • Acid Hydrolysis: To a solution of (E)-10-Hydroxynortriptyline, add 1N HCl and reflux for a specified period (e.g., 2 hours) at a controlled temperature (e.g., 60°C). Neutralize the solution before analysis.

  • Base Hydrolysis: To a solution of (E)-10-Hydroxynortriptyline, add 1N NaOH and reflux for a specified period (e.g., 2 hours) at a controlled temperature (e.g., 60°C). Neutralize the solution before analysis.

2. Oxidative Degradation:

  • Treat a solution of (E)-10-Hydroxynortriptyline with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a specified period (e.g., 24 hours).

3. Thermal Degradation:

  • Expose a solid sample or a solution of (E)-10-Hydroxynortriptyline to a high temperature (e.g., 70°C) in a calibrated oven for a specified period (e.g., 48 hours).

4. Photodegradation:

  • Expose a solution of (E)-10-Hydroxynortriptyline to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][3][4] A control sample should be protected from light to differentiate between thermal and photodegradation.

Following exposure to these stress conditions, the samples should be analyzed by a suitable analytical method, such as HPLC with UV or MS detection, to determine the extent of degradation and to identify any degradation products.

Sample Preparation Workflow to Minimize Degradation

The following workflow is recommended for the preparation of biological samples containing (E)-10-Hydroxynortriptyline to minimize degradation.

experimental_workflow cluster_sample_collection Sample Collection & Storage cluster_extraction Extraction cluster_analysis Analysis Collect_Sample Collect Sample (e.g., Plasma) Store_Sample Store at ≤ -20°C until analysis Collect_Sample->Store_Sample Thaw_Sample Thaw sample at room temperature, protected from light Store_Sample->Thaw_Sample Add_IS Add Internal Standard Thaw_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex and Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer supernatant to a clean tube Vortex_Centrifuge->Supernatant_Transfer Evaporation Evaporate solvent under N2 at low temperature Supernatant_Transfer->Evaporation Reconstitution Reconstitute in mobile phase Evaporation->Reconstitution LC_MS_Analysis Inject into LC-MS/MS system Reconstitution->LC_MS_Analysis

Caption: Recommended sample preparation workflow.

Potential Degradation Pathway

While specific degradation products for (E)-10-Hydroxynortriptyline are not extensively documented in the literature, based on the structure of tricyclic antidepressants, potential degradation can occur at several sites.

degradation_pathway cluster_stressors Stress Conditions cluster_products Potential Degradation Products Parent (E)-10-Hydroxynortriptyline Acid_Base Acid/Base Hydrolysis Oxidation Oxidation Light Photodegradation Heat Thermal Stress Dehydration_Products Dehydration of Hydroxyl Group Acid_Base->Dehydration_Products Hydroxylated_Products Further Hydroxylation Products Oxidation->Hydroxylated_Products Oxidized_Products N-oxide or Carbonyl formation Oxidation->Oxidized_Products Ring_Cleavage_Products Ring Cleavage Products Light->Ring_Cleavage_Products Heat->Dehydration_Products Heat->Ring_Cleavage_Products

Caption: Potential degradation pathways.

References

Technical Support Center: Extraction of (E)-10-Hydroxynortriptyline from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of (E)-10-Hydroxynortriptyline extraction from plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting (E)-10-Hydroxynortriptyline from plasma?

A1: The two most prevalent methods for the extraction of (E)-10-Hydroxynortriptyline and related tricyclic antidepressants from plasma are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE is a traditional method that relies on the differential solubility of the analyte between two immiscible liquid phases. SPE is a more modern technique that uses a solid sorbent to selectively adsorb the analyte from the plasma matrix, which is then eluted with a suitable solvent.[1][2]

Q2: I am observing low recovery of (E)-10-Hydroxynortriptyline with my LLE protocol. What are the potential causes and solutions?

A2: Low recovery in LLE can stem from several factors:

  • Incorrect pH: The pH of the aqueous plasma sample is critical. For basic compounds like hydroxynortriptyline, the plasma should be alkalinized (typically to a pH > 9) to ensure the analyte is in its neutral, more organic-soluble form.

  • Inappropriate Solvent Choice: The organic solvent should have a high affinity for (E)-10-Hydroxynortriptyline. Common choices include mixtures of hexane and isopropanol or butanol. Ensure the solvent polarity is optimized for your analyte.

  • Insufficient Mixing: Gentle but thorough mixing is required to facilitate the transfer of the analyte into the organic phase. Vigorous shaking can lead to emulsion formation.

  • Emulsion Formation: Emulsions are a common issue in LLE, especially with plasma samples rich in lipids.[3] This can trap the analyte and lead to poor phase separation and low recovery.

Q3: How can I prevent or break an emulsion during LLE?

A3: To prevent emulsion formation, try gentle swirling or rocking instead of vigorous shaking.[3] If an emulsion has already formed, you can try the following:

  • Salting out: Add a small amount of a saturated salt solution (e.g., sodium chloride) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[3]

  • Centrifugation: Spinning the sample at a moderate speed can help separate the layers.

  • Addition of a different organic solvent: A small volume of a different solvent can alter the properties of the organic phase and disrupt the emulsion.[3]

  • Phase separation paper: These specialized filter papers can help separate the aqueous and organic layers.[3]

Q4: My SPE recovery for (E)-10-Hydroxynortriptyline is inconsistent. What should I check?

A4: Inconsistent SPE recovery is often due to variations in the extraction process. Here are some key areas to investigate:

  • Sorbent Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned with the recommended solvents to activate the sorbent, followed by equilibration with a solvent similar to the sample matrix.

  • Sample Loading Flow Rate: A slow and consistent flow rate during sample loading is crucial to allow for adequate interaction between the analyte and the sorbent. A typical flow rate is around 1 mL/min.[4]

  • Drying of the Sorbent Bed: In some protocols, a drying step after the wash is necessary to remove residual water before elution with an organic solvent. Incomplete drying can affect elution efficiency.

  • Elution Solvent Volume and Strength: Ensure the elution solvent is strong enough to desorb the analyte completely and that the volume is sufficient to pass through the entire sorbent bed.

Q5: I am seeing interfering peaks in my final chromatogram. How can I improve the cleanliness of my extract?

A5: Interfering peaks suggest that matrix components are co-eluting with your analyte. To improve extract cleanliness:

  • Optimize the Wash Step (SPE): Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte of interest. You can experiment with different solvent compositions and pH.

  • Use a More Selective SPE Sorbent: Mixed-mode SPE cartridges, which combine reversed-phase and ion-exchange properties, can offer higher selectivity and result in cleaner extracts compared to standard reversed-phase sorbents.[2]

  • Back-Extraction (LLE): A back-extraction step can be incorporated into an LLE protocol. After the initial extraction into an organic solvent, the analyte can be back-extracted into an acidic aqueous solution, leaving non-basic interferences behind in the organic phase. The aqueous phase can then be re-alkalinized and the analyte re-extracted into a clean organic solvent.

Troubleshooting Guides

Liquid-Liquid Extraction (LLE) Troubleshooting
Problem Potential Cause Recommended Solution
Low Analyte Recovery Incorrect pH of the aqueous phase.Adjust the pH of the plasma sample to >9 to ensure (E)-10-Hydroxynortriptyline is in its neutral form.
Inappropriate extraction solvent.Use a solvent mixture with optimized polarity, such as hexane:isopropanol or hexane:butanol.
Incomplete phase separation.Allow sufficient time for the phases to separate. Centrifugation can aid in separation.
Emulsion Formation Vigorous shaking during extraction.Use gentle swirling or rocking instead of vigorous shaking.[3]
High lipid content in the plasma sample.Add a small amount of saturated NaCl solution (salting out) or centrifuge the sample to break the emulsion.[3]
Poor Reproducibility Inconsistent vortexing/shaking times.Standardize the mixing time and intensity for all samples.
Variable volumes of solvents.Use calibrated pipettes to ensure accurate and consistent solvent volumes.
Incomplete transfer of the organic layer.Be careful and consistent when aspirating the organic layer, avoiding the aqueous phase and any emulsion.
Solid-Phase Extraction (SPE) Troubleshooting
Problem Potential Cause Recommended Solution
Low Analyte Recovery Analyte breakthrough during sample loading.Decrease the sample loading flow rate to ensure sufficient interaction time with the sorbent.[4]
Analyte loss during the wash step.Use a weaker wash solvent or decrease the volume of the wash solvent.
Incomplete elution of the analyte.Use a stronger elution solvent, increase the elution solvent volume, or try a "soak step" where the elution solvent is left in the sorbent for a few minutes before final elution.[4]
High Background/Interfering Peaks Insufficient removal of matrix components.Optimize the wash step with a stronger solvent that does not elute the analyte.
Inappropriate sorbent choice.Consider a more selective sorbent, such as a mixed-mode cation exchange and reversed-phase sorbent, for better matrix cleanup.[2]
Poor Reproducibility Inconsistent flow rates.Use a vacuum manifold with a gauge to ensure consistent flow rates across all samples.
Sorbent bed drying out during conditioning.Ensure the sorbent bed does not go dry between the conditioning, equilibration, and sample loading steps.
Cartridge overloading.Ensure the amount of plasma loaded does not exceed the capacity of the SPE cartridge.[4]

Experimental Protocols

Detailed Methodology for Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and may require optimization for your specific laboratory conditions and analytical instrumentation.

  • Sample Preparation:

    • Pipette 1.0 mL of human plasma into a clean glass tube.

    • Add an appropriate volume of an internal standard solution (e.g., a deuterated analog of 10-hydroxynortriptyline).

    • Vortex briefly to mix.

  • Alkalinization:

    • Add 100 µL of 1M sodium hydroxide to the plasma sample to adjust the pH to >9.

    • Vortex for 30 seconds.

  • Extraction:

    • Add 5.0 mL of an extraction solvent (e.g., hexane:isopropanol, 98:2 v/v).

    • Mix by gentle rocking or swirling for 10 minutes.

  • Phase Separation:

    • Centrifuge the tubes at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Analyte Collection:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for your LC-MS/MS analysis.

    • Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Detailed Methodology for Solid-Phase Extraction (SPE)

This protocol is based on a mixed-mode (cation exchange and reversed-phase) SPE and may need optimization.

  • Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge (e.g., Bond Elut Certify) with 1.0 mL of methanol.

  • Cartridge Equilibration:

    • Equilibrate the cartridge with 1.0 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load 1.0 mL of pre-treated plasma (plasma diluted with an appropriate buffer and containing an internal standard) onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1.0 mL of deionized water to remove polar interferences.

    • Wash the cartridge with 1.0 mL of an acidic solution (e.g., 0.1 M acetic acid) to remove neutral and acidic interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the analyte with 1.0 mL of a suitable elution solvent (e.g., a mixture of ethyl acetate and isopropanol with a small percentage of ammonium hydroxide).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Quantitative Data Summary

Comparison of Extraction Method Performance
Method Analyte Recovery (%) Lower Limit of Quantitation (LLOQ) Precision (%RSD) Reference
Liquid-Liquid ExtractionNortriptyline & 10-HydroxynortriptylineNot specified0.8 ng/mL<11%[5]
Solid-Phase Extraction (Bond Elut Certify)Nortriptyline59-84%8-67 ng/mL<8% (intra-assay), <11% (inter-assay)[2]
Solid-Phase Extraction (Chem Elut)Nortriptyline30-50%13-146 ng/mL<9% (intra-assay), <17% (inter-assay)[2]
Liquid-Liquid-Liquid MicroextractionTricyclic Antidepressants79-98%3-10 ng/mL<7.5%[6]

Visualizations

LLE_Workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_end Analysis start Start: 1 mL Plasma add_is Add Internal Standard start->add_is alkalinize Alkalinize (pH > 9) add_is->alkalinize add_solvent Add Organic Solvent (e.g., Hexane:Isopropanol) alkalinize->add_solvent mix Mix Gently (10 min) add_solvent->mix centrifuge Centrifuge (3000 rpm, 10 min) mix->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end_node Analyze by LC-MS/MS reconstitute->end_node

Caption: Liquid-Liquid Extraction (LLE) workflow for (E)-10-Hydroxynortriptyline from plasma.

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction cluster_elution Elution & Processing cluster_end Analysis start Start: SPE Cartridge condition Condition (Methanol) start->condition equilibrate Equilibrate (Water) condition->equilibrate load_sample Load Pre-treated Plasma equilibrate->load_sample wash1 Wash (e.g., Water) load_sample->wash1 wash2 Wash (e.g., 0.1M Acetic Acid) wash1->wash2 dry Dry Cartridge wash2->dry elute Elute Analyte dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end_node Analyze by LC-MS/MS reconstitute->end_node

Caption: Solid-Phase Extraction (SPE) workflow for (E)-10-Hydroxynortriptyline from plasma.

References

Technical Support Center: Synthesis of (E)-10-Hydroxynortriptyline Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-10-Hydroxynortriptyline maleate.

Troubleshooting Guides

This section addresses specific challenges that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

1. Grignard Reaction for Side Chain Introduction

  • Question: My Grignard reaction of dibenzosuberone with 3-(methylamino)propyl magnesium chloride is giving a low yield. What are the potential causes and solutions?

    Answer: Low yields in this Grignard reaction are common and can be attributed to several factors:

    • Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously flame-dried under vacuum and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.

    • Incomplete Grignard Reagent Formation: The formation of 3-(methylamino)propyl magnesium chloride can be challenging. Activating the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane prior to the addition of the alkyl halide can improve the initiation of the reaction.

    • Side Reactions: The amine functionality in the Grignard reagent can potentially react with the ketone starting material or other Grignard molecules. Using a protecting group for the amine, such as a tert-butyldimethylsilyl (TBDMS) group, can mitigate this. The protecting group can be removed in a subsequent step.

    • Reaction Temperature: The addition of the dibenzosuberone to the Grignard reagent should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side product formation.

2. Dehydration of the Tertiary Alcohol

  • Question: The dehydration of the tertiary alcohol formed after the Grignard reaction is resulting in a mixture of isomers and byproducts. How can I improve the selectivity of this step?

    Answer: Achieving clean dehydration to the desired exocyclic double bond can be challenging. Consider the following:

    • Choice of Dehydrating Agent: Strong mineral acids like sulfuric acid can lead to charring and the formation of undesired side products. Milder acidic reagents such as p-toluenesulfonic acid (PTSA) or oxalic acid in a suitable solvent (e.g., toluene with a Dean-Stark trap to remove water) can provide better control and higher yields of the desired alkene.

    • Reaction Temperature and Time: Careful monitoring of the reaction temperature and time is crucial. Over-heating or prolonged reaction times can lead to isomerization of the double bond or other rearrangements.

3. Oxidation to 10-Keto-Nortriptyline

  • Question: I am having difficulty with the oxidation of the nortriptyline intermediate to 10-keto-nortriptyline. What are some effective and selective methods?

    Answer: The oxidation at the benzylic position of the dibenzocycloheptene ring requires careful selection of the oxidizing agent to avoid over-oxidation or reaction at other sites.

    • Selective Oxidation: Reagents like chromium trioxide (CrO₃) in acetic acid or potassium permanganate (KMnO₄) under controlled conditions can be effective. However, these are strong oxidants and require careful optimization of stoichiometry and temperature to avoid cleavage of the tricyclic system.

    • Milder Alternatives: Consider using milder and more selective oxidizing agents such as N-bromosuccinimide (NBS) followed by a base-mediated elimination, or selenium dioxide (SeO₂). These reagents can offer better control and reduce the formation of byproducts.

4. Stereoselective Reduction to (E)-10-Hydroxynortriptyline

  • Question: My reduction of 10-keto-nortriptyline is producing a mixture of (E) and (Z) isomers. How can I enhance the stereoselectivity to favor the (E)-isomer?

    Answer: Achieving high stereoselectivity in the reduction of the 10-keto group is a critical challenge. The choice of reducing agent and reaction conditions plays a pivotal role.

    • Bulky Reducing Agents: The use of sterically hindered reducing agents can favor the formation of the thermodynamically more stable (E)-isomer. Reagents like sodium borohydride (NaBH₄) in the presence of cerium(III) chloride (Luche reduction) can improve selectivity by coordinating to the carbonyl oxygen and directing the hydride attack.

    • Enzymatic Reduction: Biocatalytic reductions using specific ketoreductases can offer very high stereoselectivity. While this may require specialized expertise and screening of different enzymes, it can provide a highly efficient route to the desired (E)-isomer.

    • Temperature Control: Performing the reduction at low temperatures can enhance the kinetic control of the reaction, potentially favoring the formation of one isomer over the other.

5. Purification and Isomer Separation

  • Question: I am struggling to separate the (E) and (Z) isomers of 10-hydroxynortriptyline. What purification techniques are most effective?

    Answer: The separation of geometric isomers can be challenging due to their similar physical properties.

    • Chromatography: High-performance liquid chromatography (HPLC) is often the most effective method for separating (E) and (Z) isomers. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Method development will be required to optimize the separation.

    • Fractional Crystallization: In some cases, fractional crystallization of the free base or a suitable salt from different solvent systems can be used to enrich one isomer. This is often an iterative process and may not lead to complete separation.

6. Maleate Salt Formation

  • Question: What is the best procedure for forming the maleate salt of (E)-10-Hydroxynortriptyline, and what issues should I be aware of?

    Answer: The formation of the maleate salt is typically a straightforward acid-base reaction, but care must be taken to ensure purity and crystallinity.

    • Stoichiometry: Use a stoichiometric amount of maleic acid relative to the (E)-10-Hydroxynortriptyline free base.

    • Solvent Selection: Dissolve the free base in a suitable organic solvent like ethanol, isopropanol, or acetone. The maleic acid, dissolved in a minimal amount of the same solvent, should be added dropwise.

    • Crystallization: The maleate salt should precipitate upon addition of the acid or upon cooling the solution. If the salt does not precipitate, adding a non-polar co-solvent (e.g., diethyl ether or hexane) can induce crystallization.

    • Purity: Ensure the starting (E)-10-Hydroxynortriptyline is of high purity before salt formation to avoid co-precipitation of impurities.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Mechanisms

  • Q1: What is a common starting material for the synthesis of the nortriptyline core?

    • A1: A common and commercially available starting material is dibenzosuberone.

  • Q2: Why is the Wittig reaction sometimes considered for the synthesis of the nortriptyline core, and what are its challenges?

    • A2: The Wittig reaction is a powerful tool for forming carbon-carbon double bonds and could be used to create the exocyclic double bond in the nortriptyline structure. However, controlling the stereoselectivity to obtain the desired (E) or (Z) isomer can be challenging and often depends on the nature of the ylide and the reaction conditions.

  • Q3: What is the role of the maleate counterion?

    • A3: The maleate counterion is used to form a stable, crystalline salt of the basic (E)-10-Hydroxynortriptyline. This improves the compound's handling, stability, and often its solubility and bioavailability for pharmaceutical applications.

Data and Analytics

  • Q4: What analytical techniques are used to characterize the intermediates and the final product?

    • A4: Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to determine the structure, Mass Spectrometry (MS) to confirm the molecular weight, and High-Performance Liquid Chromatography (HPLC) to assess purity and determine the ratio of (E) and (Z) isomers.

  • Q5: How can I quantify the ratio of (E) to (Z) isomers in my product mixture?

    • A5: The most reliable method is HPLC, where the two isomers will have different retention times, allowing for their separation and quantification based on the peak areas. ¹H NMR can also be used in some cases, as the protons near the double bond will have different chemical shifts in the (E) and (Z) isomers.

Data Presentation

Table 1: Typical Yields for the Synthesis of this compound

StepReactionStarting MaterialProductTypical Yield (%)
1Grignard ReactionDibenzosuberone5-(3-(methylamino)propyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol60-75
2DehydrationTertiary Alcohol Intermediate5-(3-(methylaminopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene80-90
3OxidationNortriptyline Intermediate10-Keto-nortriptyline50-65
4Stereoselective Reduction10-Keto-nortriptyline(E)-10-Hydroxynortriptyline70-85
5Maleate Salt Formation(E)-10-HydroxynortriptylineThis compound>95

Table 2: Comparison of Conditions for Stereoselective Reduction of 10-Keto-Nortriptyline

Reducing AgentSolventTemperature (°C)Typical (E:Z) Ratio
Sodium Borohydride (NaBH₄)Methanol0 to 252:1 - 4:1
NaBH₄ / Cerium(III) ChlorideMethanol-78 to 05:1 - 10:1
Lithium Tri-sec-butylborohydrideTHF-78>10:1
Ketoreductase EnzymeAqueous Buffer25-37>99:1

Experimental Protocols

Protocol 1: Synthesis of 10-Keto-Nortriptyline from Nortriptyline

  • Dissolution: Dissolve nortriptyline (1.0 eq) in glacial acetic acid (10 volumes).

  • Oxidation: Slowly add a solution of chromium trioxide (2.0 eq) in a mixture of acetic acid and water to the nortriptyline solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC or HPLC.

  • Quenching: Once the reaction is complete, quench the excess oxidant by the slow addition of isopropanol.

  • Work-up: Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 10-keto-nortriptyline.

Protocol 2: Stereoselective Reduction to (E)-10-Hydroxynortriptyline

  • Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve 10-keto-nortriptyline (1.0 eq) in anhydrous methanol (20 volumes).

  • Addition of Cerium Salt: Add anhydrous cerium(III) chloride (1.1 eq) to the solution and stir until it is fully dissolved.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Reduction: Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction by TLC or HPLC.

  • Quenching: Slowly add acetone to quench the excess sodium borohydride, followed by the addition of water.

  • Work-up: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to separate the (E) and (Z) isomers.

Visualizations

Synthesis_Workflow Start Dibenzosuberone Grignard Grignard Reaction (+ 3-(methylamino)propyl MgCl) Start->Grignard Alcohol Tertiary Alcohol Intermediate Grignard->Alcohol Dehydration Dehydration (e.g., PTSA, Toluene) Alcohol->Dehydration Nortriptyline Nortriptyline Intermediate Dehydration->Nortriptyline Oxidation Oxidation (e.g., CrO3, Acetic Acid) Nortriptyline->Oxidation Keto 10-Keto-Nortriptyline Oxidation->Keto Reduction Stereoselective Reduction (e.g., NaBH4, CeCl3) Keto->Reduction E_Isomer (E)-10-Hydroxynortriptyline Reduction->E_Isomer Salt Maleate Salt Formation (+ Maleic Acid) E_Isomer->Salt Final (E)-10-Hydroxynortriptyline Maleate Salt->Final

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Grignard Step? Moisture Check for Moisture/Air Exposure Start->Moisture Yes Reagent Verify Grignard Reagent Formation Start->Reagent Yes SideReaction Consider Amine Protection Start->SideReaction Yes Temp Optimize Reaction Temperature Start->Temp Yes Solution1 Use Anhydrous Solvents & Inert Atmosphere Moisture->Solution1 Solution Solution2 Activate Mg with Iodine Reagent->Solution2 Solution Solution3 Use TBDMS Protecting Group SideReaction->Solution3 Solution Solution4 Add Substrate at 0 °C Temp->Solution4 Solution

Caption: Troubleshooting logic for the Grignard reaction step.

Stereoselectivity_Pathway Keto 10-Keto-Nortriptyline TransitionState Transition State Keto->TransitionState E_Isomer (E)-10-Hydroxynortriptyline (Thermodynamically Favored) TransitionState->E_Isomer Bulky Reducing Agent (e.g., NaBH4/CeCl3) Lower Energy Pathway Z_Isomer (Z)-10-Hydroxynortriptyline (Kinetically Favored) TransitionState->Z_Isomer Less Hindered Reducing Agent Higher Energy Pathway

Caption: Signaling pathway for stereoselective reduction.

Validation & Comparative

A Comparative Guide to the Pharmacological Activity of (E)-10-Hydroxynortriptyline and (Z)-10-Hydroxynortriptyline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortriptyline, a tricyclic antidepressant, undergoes extensive metabolism in the body, leading to the formation of various metabolites. Among these, the hydroxylated stereoisomers, (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline, are of significant pharmacological interest. These metabolites are not mere inactive byproducts; they possess their own distinct activity profiles that contribute to both the therapeutic efficacy and the adverse effects of nortriptyline therapy. This guide provides an objective comparison of the pharmacological activities of (E)- and (Z)-10-hydroxynortriptyline, supported by experimental data, to aid researchers in understanding their differential roles.

Comparative Pharmacodynamics

The primary mechanism of action of nortriptyline and its active metabolites is the inhibition of norepinephrine and serotonin reuptake. However, the (E) and (Z) isomers of 10-hydroxynortriptyline exhibit notable differences in their potency and selectivity.

Neurotransmitter Reuptake Inhibition

Both (E)- and (Z)-10-hydroxynortriptyline are potent inhibitors of the norepinephrine transporter (NET). While direct head-to-head quantitative comparisons in single studies are limited, available data suggests they are significant contributors to the noradrenergic effects of nortriptyline. One study reported that the 10-hydroxylated metabolites are equipotent with amitriptyline in their ability to inhibit noradrenaline uptake. Another source specified that (E)-10-hydroxynortriptyline is a four times weaker norepinephrine uptake inhibitor than its parent compound, nortriptyline[1]. In contrast, the activity of these metabolites at the serotonin transporter (SERT) is considerably lower, suggesting a degree of selectivity for the noradrenergic system[2].

Receptor Binding Profile and Side Effects

A key differentiator between the isomers and the parent compound lies in their anticholinergic activity, a common source of side effects with tricyclic antidepressants. Both the (E) and (Z) isomers are reported to be less anticholinergic than nortriptyline. Specifically, (E)-10-hydroxynortriptyline demonstrates a significantly lower affinity for muscarinic acetylcholine receptors, approximately 10 to 12 times less than that of nortriptyline[3]. This reduced anticholinergic burden may translate to a more favorable side-effect profile.

Cardiotoxicity

Significant differences in the cardiotoxic potential of the two isomers have been observed. The (Z)-isomer appears to be associated with more pronounced cardiovascular adverse effects. Studies have linked (Z)-10-hydroxynortriptyline to marked bradycardia, decrements in blood pressure, and reduced cardiac output[4][5][6]. Furthermore, increases in the QRS duration and QTc interval on an electrocardiogram have been associated with increasing concentrations of the (Z)-isomer, indicating a potential for proarrhythmic effects[7]. Conversely, (E)-10-hydroxynortriptyline is considered to be less cardiotoxic than both nortriptyline and its (Z)-isomer[4][6].

Data Presentation

The following table summarizes the available quantitative and qualitative data on the pharmacological activity of (E)- and (Z)-10-hydroxynortriptyline in comparison to the parent drug, nortriptyline.

Target/EffectNortriptyline(E)-10-Hydroxynortriptyline(Z)-10-Hydroxynortriptyline
Norepinephrine Transporter (NET) Inhibition Potent InhibitorPotent Inhibitor (reportedly 4x weaker than Nortriptyline)[1]Potent Inhibitor
Serotonin Transporter (SERT) Inhibition Moderate InhibitorWeak InhibitorData not available
Muscarinic Receptor Affinity (Anticholinergic Activity) HighLow (10-12x lower than Nortriptyline)[3]Low
Cardiotoxicity PresentLowHigh (associated with bradycardia, hypotension, decreased cardiac output, QRS/QTc prolongation)[4][5][6][7]

Pharmacokinetics

The formation of the 10-hydroxy metabolites of nortriptyline is a stereoselective process primarily mediated by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6)[8][9][10]. The (E)-isomer is the major metabolite, and its plasma concentrations can even exceed those of the parent drug in some individuals[11][12]. The plasma levels of the (Z)-isomer are generally found to be lower than those of the (E)-isomer[11][12]. This differential metabolism and resulting plasma concentrations are crucial factors in determining the overall clinical effect of nortriptyline treatment.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of (E)- and (Z)-10-hydroxynortriptyline.

Norepinephrine Reuptake Inhibition Assay

This functional assay measures the ability of a test compound to block the transport of norepinephrine into cells.

1. Cell Culture:

  • Use a cell line stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells.

  • Culture the cells in appropriate medium and conditions until they form a confluent monolayer in multi-well plates.

2. Assay Procedure:

  • On the day of the assay, wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Pre-incubate the cells with varying concentrations of the test compounds ((E)-10-hydroxynortriptyline, (Z)-10-hydroxynortriptyline, or reference compounds) for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).

  • Initiate norepinephrine uptake by adding a fixed concentration of radiolabeled norepinephrine (e.g., [³H]NE) to each well.

  • Allow the uptake to proceed for a short, defined time (e.g., 10-15 minutes).

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove any extracellular radiolabel.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

3. Data Analysis:

  • Determine the concentration of the test compound that inhibits 50% of the specific norepinephrine uptake (IC50 value) by performing non-linear regression analysis of the concentration-response data. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

1. Membrane Preparation:

  • Prepare cell membrane homogenates from a cell line or tissue known to express the receptor of interest (e.g., muscarinic receptors).

  • This typically involves cell lysis and centrifugation to isolate the membrane fraction.

2. Assay Procedure:

  • In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]QNB for muscarinic receptors) and a range of concentrations of the unlabeled test compound ((E)-10-hydroxynortriptyline or (Z)-10-hydroxynortriptyline).

  • Allow the binding to reach equilibrium (e.g., incubate for 60 minutes at room temperature).

  • Separate the receptor-bound radioligand from the free radioligand by rapid vacuum filtration through a glass fiber filter.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) using non-linear regression.

  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Mandatory Visualization

Nortriptyline_Metabolism cluster_activity Pharmacological Effects Nortriptyline Nortriptyline E_Metabolite (E)-10-Hydroxynortriptyline (Major Metabolite) Nortriptyline->E_Metabolite CYP2D6 (Stereoselective) Z_Metabolite (Z)-10-Hydroxynortriptyline (Minor Metabolite) Nortriptyline->Z_Metabolite CYP Isozymes NET_Inhibition Norepinephrine Reuptake Inhibition E_Metabolite->NET_Inhibition Anticholinergic Anticholinergic Activity (Side Effect) E_Metabolite->Anticholinergic Low Cardiotoxicity Cardiotoxicity (Side Effect) E_Metabolite->Cardiotoxicity Low Z_Metabolite->NET_Inhibition Z_Metabolite->Anticholinergic Low Z_Metabolite->Cardiotoxicity High

Caption: Metabolic pathway of nortriptyline to its (E) and (Z)-10-hydroxy metabolites and their primary pharmacological effects.

Experimental_Workflow cluster_reuptake Norepinephrine Reuptake Inhibition Assay cluster_binding Radioligand Binding Assay Reuptake_Start Culture hNET-expressing cells Reuptake_Preincubate Pre-incubate with (E)- or (Z)-10-OH-NT Reuptake_Start->Reuptake_Preincubate Reuptake_Add Add [3H]Norepinephrine Reuptake_Preincubate->Reuptake_Add Reuptake_Terminate Terminate uptake and wash Reuptake_Add->Reuptake_Terminate Reuptake_Measure Measure intracellular radioactivity Reuptake_Terminate->Reuptake_Measure Reuptake_Analyze Calculate IC50/Ki Reuptake_Measure->Reuptake_Analyze Binding_Prepare Prepare cell membranes with target receptor Binding_Incubate Incubate with radioligand and (E)- or (Z)-10-OH-NT Binding_Prepare->Binding_Incubate Binding_Filter Separate bound and free ligand via filtration Binding_Incubate->Binding_Filter Binding_Measure Measure radioactivity on filter Binding_Filter->Binding_Measure Binding_Analyze Calculate IC50/Ki Binding_Measure->Binding_Analyze

Caption: Workflow for key in vitro assays to determine the activity of 10-hydroxynortriptyline isomers.

References

Antibody Cross-Reactivity in Nortriptyline Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of antibody cross-reactivity against the tricyclic antidepressant nortriptyline and its primary metabolites. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data from commercially available immunoassays and published research, offering insights into assay specificity and potential interferences.

Nortriptyline, a secondary amine tricyclic antidepressant, is the active metabolite of amitriptyline and is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6. Its major metabolites include 10-hydroxynortriptyline and desmethylnortriptyline. The accurate quantification of nortriptyline in biological samples is crucial for therapeutic drug monitoring and pharmacokinetic studies. Immunoassays, such as ELISA and radioimmunoassay (RIA), are commonly employed for this purpose. However, the potential for cross-reactivity of the antibodies used in these assays with nortriptyline's metabolites and other structurally related compounds is a critical consideration for data accuracy.

Quantitative Comparison of Antibody Cross-Reactivity

The specificity of anti-nortriptyline antibodies is a key determinant of assay reliability. The following tables summarize the cross-reactivity profiles of different antibody types used in various immunoassay formats.

Table 1: Cross-Reactivity of a Monoclonal Antibody in a Rapid Chromatographic Immunoassay for Nortriptyline in Urine

CompoundConcentration Tested (ng/mL)Relative Cross-Reactivity (%)
Nortriptyline1,000100
Amitriptyline1,000100
Desipramine1,000100
Imipramine1,000100
Trimipramine2,00050
Doxepin3,00033
Clomipramine10,00010
Hydroxy-nortriptyline 100,000 0

Data sourced from a commercially available TCA Rapid Test Cassette package insert. The assay utilizes a monoclonal antibody.[1]

Table 2: Cross-Reactivity in a Radioimmunoassay (RIA) for Nortriptyline

CompoundCross-Reactivity
Hydroxy-nortriptyline Does not cross-react

Data from a published research paper on a specific radioimmunoassay for nortriptyline.[2]

Experimental Methodologies

Detailed experimental protocols are essential for replicating and validating immunoassay data. Below are representative protocols for competitive ELISA and RIA for the quantification of nortriptyline.

Competitive ELISA Protocol for Nortriptyline

This protocol outlines a general procedure for a competitive enzyme-linked immunosorbent assay for the detection of nortriptyline in biological samples.

1. Reagents and Materials:

  • Microtiter plates coated with a nortriptyline-protein conjugate

  • Anti-nortriptyline antibody (monoclonal or polyclonal)

  • Nortriptyline standard solutions

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Biological samples (e.g., urine, plasma) pre-treated as necessary

2. Assay Procedure:

  • Add 50 µL of nortriptyline standard solutions or prepared samples to the wells of the microtiter plate.

  • Add 50 µL of anti-nortriptyline antibody solution to each well.

  • Incubate the plate for 1 hour at 37°C.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of enzyme-conjugated secondary antibody to each well.

  • Incubate the plate for 1 hour at 37°C.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of substrate solution to each well and incubate for 15-20 minutes at room temperature in the dark.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of nortriptyline in the sample.

Radioimmunoassay (RIA) Protocol for Nortriptyline

This protocol provides a general framework for a competitive radioimmunoassay to quantify nortriptyline.

1. Reagents and Materials:

  • Anti-nortriptyline antiserum

  • Radiolabeled nortriptyline (e.g., ³H-nortriptyline)

  • Nortriptyline standard solutions

  • Dextran-coated charcoal suspension

  • Scintillation cocktail

  • Scintillation vials

  • Biological samples (e.g., plasma)

2. Assay Procedure:

  • In a series of tubes, pipette 100 µL of nortriptyline standard solutions or prepared samples.

  • Add 100 µL of radiolabeled nortriptyline to each tube.

  • Add 100 µL of anti-nortriptyline antiserum to each tube.

  • Vortex the tubes and incubate for 1 hour at room temperature.

  • Add 500 µL of dextran-coated charcoal suspension to each tube to separate bound from free radiolabeled nortriptyline.

  • Incubate for 10 minutes at 4°C.

  • Centrifuge the tubes at 2000 x g for 15 minutes at 4°C.

  • Decant the supernatant into scintillation vials.

  • Add scintillation cocktail to each vial.

  • Measure the radioactivity (counts per minute) in a scintillation counter. The radioactivity is inversely proportional to the concentration of nortriptyline in the sample.

Visualizing Nortriptyline Metabolism and Antibody Cross-Reactivity

Understanding the metabolic pathway of nortriptyline is crucial for interpreting immunoassay results. The following diagram illustrates the primary metabolic conversions and highlights the points where antibody cross-reactivity can occur.

Nortriptyline_Metabolism_and_CrossReactivity cluster_metabolism Nortriptyline Metabolism cluster_immunoassay Immunoassay Cross-Reactivity Nortriptyline Nortriptyline Metabolite1 10-Hydroxynortriptyline (E and Z isomers) Nortriptyline->Metabolite1 CYP2D6 Metabolite2 Desmethylnortriptyline Nortriptyline->Metabolite2 Demethylation Antibody Anti-Nortriptyline Antibody Target Nortriptyline Antibody->Target High Affinity (Intended Target) CrossReactant1 10-Hydroxynortriptyline Antibody->CrossReactant1 Low to No Cross-Reactivity CrossReactant2 Desmethylnortriptyline Antibody->CrossReactant2 Potential Cross-Reactivity

Caption: Nortriptyline metabolism and potential antibody cross-reactivity.

Conclusion

The data presented in this guide highlight the importance of antibody specificity in the accurate measurement of nortriptyline. While commercially available immunoassays can be highly specific for nortriptyline, with minimal to no cross-reactivity to its hydroxylated metabolite, it is crucial for researchers to validate the performance of their chosen assay with all relevant metabolites. The provided experimental protocols offer a foundation for such validation studies. Understanding the potential for cross-reactivity is paramount for obtaining reliable data in clinical and research settings.

References

Reproducibility of Pharmacokinetic Studies of (E)-10-Hydroxynortriptyline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(E)-10-hydroxynortriptyline is the major and active metabolite of the tricyclic antidepressant nortriptyline. Understanding its pharmacokinetic profile is crucial for optimizing therapeutic outcomes and ensuring patient safety. This guide provides a comparative analysis of the reproducibility of pharmacokinetic studies of (E)-10-hydroxynortriptyline, with a focus on its parent drug, nortriptyline, and the influence of genetic factors. The information presented is intended for researchers, scientists, and drug development professionals.

Comparative Pharmacokinetic Data

The pharmacokinetic parameters of (E)-10-hydroxynortriptyline exhibit significant interindividual variability, primarily influenced by the genetic polymorphism of the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2][3][4][5] Below is a summary of key pharmacokinetic parameters from various studies, comparing (E)-10-hydroxynortriptyline to nortriptyline and across different CYP2D6 genotypes.

Table 1: Pharmacokinetic Parameters of Nortriptyline and (E)-10-Hydroxynortriptyline in Healthy Chinese Subjects After a Single 25 mg Oral Dose of Nortriptyline. [4][6]

ParameterNortriptyline (CYP2D61/1)Nortriptyline (CYP2D610/10)(E)-10-Hydroxynortriptyline (CYP2D61/1)(E)-10-Hydroxynortriptyline (CYP2D610/10)
AUC (nmol·h/L) 18174002 (120% increase)22731704 (25% decrease)
Oral Clearance (L/h/kg) 1.860.80 (57% decrease)--
Half-life (t½) (h) -Longer-Longer

Table 2: Pharmacokinetic Parameters of the Enantiomers of E-10-Hydroxynortriptyline After a Single 75 mg Oral Dose of Racemic E-10-OH-NT. [7]

Parameter(+)-E-10-OH-NT(-)-E-10-OH-NT
Plasma Levels & AUC Lower2 to 5 times higher
Plasma Half-life (t½) (h) 8 to 98 to 9
Urinary Recovery (as glucuronide) 64.4% ± 12.1%35.3% ± 9.7%
Total Oral Plasma Clearance Significantly higherSignificantly lower
Unbound Renal Clearance (L/kg·h) 0.44 ± 0.140.57 ± 0.16

Table 3: General Pharmacokinetic Parameters of (E)-10-Hydroxynortriptyline from Single Oral Dose Studies in Healthy Subjects. [8][9]

ParameterValue
Plasma Half-life (t½) (h) 8.0 ± 1.2
Total Plasma Clearance (L/h) 47.5 ± 10.3
Apparent Volume of Distribution (Vd/F) (L/kg) 7.7 ± 2.1
Urinary Recovery (unchanged) 23.9% ± 4.3%
Urinary Recovery (as conjugate) 51.2% ± 8.7%

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies to assess the pharmacokinetics of (E)-10-hydroxynortriptyline. A typical experimental workflow is outlined below.

General Study Design for a Single-Dose Pharmacokinetic Study:
  • Subject Recruitment: Healthy, non-smoking volunteers are recruited. Exclusion criteria typically include a history of significant medical conditions, use of concomitant medications, and alcohol or drug abuse.

  • Genotyping: Subjects are often genotyped for CYP2D6 to classify them into different metabolizer groups (e.g., poor, intermediate, extensive, or ultrarapid metabolizers).[1][2][4]

  • Drug Administration: A single oral dose of nortriptyline or (E)-10-hydroxynortriptyline is administered to fasting subjects.

  • Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 168 hours post-dose).[6]

  • Plasma Analysis: Plasma concentrations of nortriptyline and (E)-10-hydroxynortriptyline are determined using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][9]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), t½ (half-life), and CL/F (Oral Clearance).

Signaling Pathways and Experimental Workflows

The metabolism of nortriptyline to (E)-10-hydroxynortriptyline is a critical pathway influencing the drug's overall effect and is primarily mediated by CYP2D6 and to a lesser extent by CYP3A4.[10][11]

Nortriptyline Nortriptyline E_10_OH_NT (E)-10-Hydroxynortriptyline Nortriptyline->E_10_OH_NT CYP2D6 (High Affinity) CYP3A4 (Low Affinity) Inactive_Metabolites Inactive Metabolites Nortriptyline->Inactive_Metabolites CYP2D6, CYP2C19

Caption: Metabolic pathway of Nortriptyline.

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of (E)-10-hydroxynortriptyline.

cluster_study_design Study Design & Execution cluster_analysis Sample & Data Analysis Subject Screening & Genotyping Subject Screening & Genotyping Drug Administration Drug Administration Subject Screening & Genotyping->Drug Administration Blood Sample Collection Blood Sample Collection Drug Administration->Blood Sample Collection Plasma Separation Plasma Separation Blood Sample Collection->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling

Caption: Experimental workflow for a pharmacokinetic study.

Conclusion

The reproducibility of pharmacokinetic studies of (E)-10-hydroxynortriptyline is heavily dependent on controlling for the genetic variability of CYP2D6. Studies consistently demonstrate that individuals with different CYP2D6 genotypes exhibit significantly different pharmacokinetic profiles for both nortriptyline and its primary active metabolite. The stereoselective disposition of the enantiomers of (E)-10-hydroxynortriptyline further contributes to the complexity of its pharmacokinetics. For researchers and drug developers, it is imperative to consider CYP2D6 genotype and enantiomer-specific analysis to ensure the reproducibility and accurate interpretation of pharmacokinetic data for (E)-10-hydroxynortriptyline.

References

Unveiling the Muscarinic Receptor Binding Affinity: A Comparative Analysis of Nortriptyline and its Metabolite E-10-hydroxynortriptyline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of a drug and its metabolites with target receptors is paramount. This guide provides a comprehensive comparison of the binding affinities of the tricyclic antidepressant nortriptyline and its primary active metabolite, E-10-hydroxynortriptyline, for muscarinic acetylcholine receptors. The data presented herein, supported by detailed experimental protocols, offers valuable insights into their potential anticholinergic effects.

A pivotal study in the field demonstrated that E-10-hydroxynortriptyline exhibits a significantly lower binding affinity for muscarinic receptors compared to its parent compound, nortriptyline. This difference in affinity, approximately 10- to 12-fold lower for the metabolite, has important implications for the side-effect profile of nortriptyline, suggesting that the anticholinergic effects are primarily mediated by the parent drug.[1] Another study corroborated this finding, indicating an even more pronounced difference, with E-10-hydroxynortriptyline having an 18-fold lower affinity for rat brain muscarinic receptors.

Quantitative Comparison of Binding Affinities

The following table summarizes the equilibrium dissociation constants (Ki) of nortriptyline and E-10-hydroxynortriptyline for muscarinic receptors in various guinea pig tissues. The Ki values were determined through in vitro radioligand competition binding assays.

TissueNortriptyline Ki (nM)E-10-hydroxynortriptyline Ki (nM)Fold Difference
Cerebral Cortex 2.5 ± 0.429 ± 5~11.6
Heart 3.2 ± 0.633 ± 6~10.3
Ileum 2.8 ± 0.534 ± 7~12.1
Urinary Bladder 3.0 ± 0.531 ± 6~10.3
Parotid Gland 2.6 ± 0.432 ± 6~12.3

Data sourced from Nilvebrant, L., & Nordin, C. (1991). Affinity of nortriptyline and its E-10-hydroxy metabolite for muscarinic receptors. Pharmacology & Toxicology, 68(1), 64-67.

Experimental Protocols

The binding affinities presented above were determined using a competitive radioligand binding assay. The following is a detailed description of the methodology employed in the key cited study.

1. Tissue Preparation: Male guinea pigs were euthanized, and the cerebral cortex, heart, ileum, urinary bladder, and parotid glands were rapidly dissected and placed in ice-cold buffer. The tissues were then homogenized in a suitable buffer (e.g., 50 mM sodium-potassium phosphate buffer, pH 7.4) using a Polytron homogenizer. The homogenate was centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant was then centrifuged at high speed to pellet the crude membrane fraction containing the muscarinic receptors. The final pellet was resuspended in the assay buffer.

2. Radioligand Binding Assay: The competition binding assay was performed in a final volume of 1 mL. Each assay tube contained:

  • Membrane homogenate: (protein concentration appropriately determined)

  • Radioligand: [³H]quinuclidinyl benzilate ([³H]QNB), a non-selective muscarinic receptor antagonist, at a fixed concentration (typically near its Kd value).

  • Competing Ligand: Increasing concentrations of either nortriptyline or E-10-hydroxynortriptyline.

  • Assay Buffer: To bring the final volume to 1 mL.

3. Incubation and Separation: The assay tubes were incubated at a specific temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes). The binding reaction was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters were then washed rapidly with ice-cold buffer to remove unbound radioligand.

4. Determination of Radioactivity: The filters containing the bound radioligand were placed in scintillation vials, and a scintillation cocktail was added. The radioactivity was quantified using a liquid scintillation counter.

5. Data Analysis: Non-specific binding was determined in the presence of a high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine). Specific binding was calculated by subtracting the non-specific binding from the total binding. The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves. The equilibrium dissociation constant (Ki) for the competing ligand was then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizing the Methodologies

To further elucidate the processes involved, the following diagrams illustrate the metabolic pathway of nortriptyline and the workflow of the competitive radioligand binding assay.

metabolic_pathway Nortriptyline Nortriptyline E_10_OH_Nortriptyline E_10_OH_Nortriptyline Nortriptyline->E_10_OH_Nortriptyline CYP2D6 Other_Metabolites Other_Metabolites Nortriptyline->Other_Metabolites Other CYPs

Caption: Metabolic conversion of nortriptyline.

experimental_workflow cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue_Homogenization Tissue_Homogenization Centrifugation_Low_Speed Centrifugation_Low_Speed Tissue_Homogenization->Centrifugation_Low_Speed Remove Debris Centrifugation_High_Speed Centrifugation_High_Speed Centrifugation_Low_Speed->Centrifugation_High_Speed Pellet Membranes Membrane_Resuspension Membrane_Resuspension Centrifugation_High_Speed->Membrane_Resuspension Isolate Receptors Incubation Incubate with [3H]QNB & Competitor Membrane_Resuspension->Incubation Filtration Separate Bound from Free Ligand Incubation->Filtration Scintillation_Counting Quantify Radioactivity Filtration->Scintillation_Counting IC50_Determination Determine IC50 Scintillation_Counting->IC50_Determination Ki_Calculation Calculate Ki via Cheng-Prusoff IC50_Determination->Ki_Calculation

Caption: Competitive radioligand binding assay workflow.

References

Comparative Efficacy of (E)-10-Hydroxynortriptyline and Other Antidepressants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of (E)-10-Hydroxynortriptyline against other commonly prescribed antidepressant agents. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical data, detailed experimental methodologies, and an overview of the relevant signaling pathways.

Efficacy Data Summary

The following tables summarize the quantitative efficacy data from various clinical studies on (E)-10-Hydroxynortriptyline and a selection of other antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and other Tricyclic Antidepressants (TCAs). It is important to note that direct head-to-head trials are limited, and much of the comparative data is extrapolated from studies with different designs and patient populations.

Table 1: Efficacy of (E)-10-Hydroxynortriptyline in Major Depressive Episode

CompoundStudy DesignNumber of PatientsTreatment DurationDosagePrimary Efficacy EndpointResultsCitation
(E)-10-HydroxynortriptylineOpen-label, pilot study53 weeks75 to 225 mg/dayChange in Montgomery-Åsberg Depression Rating Scale (MADRS) scoreMedian MADRS score declined from 32 to 14 (P < 0.05)[1][2]

Table 2: Comparative Efficacy of Various Antidepressants in Major Depressive Disorder

Antidepressant ClassCompoundEfficacy MetricResultsCitation
TCA AmitriptylineResponse Rate (vs. Placebo)Odds Ratio: 2.67 (95% CI 2.21 to 3.23)[3]
TCA NortriptylineResponse Rate (in treatment-resistant depression)~40% response rate after 6 weeks[4]
SSRI FluoxetineResponse Rate (vs. Placebo)Significantly greater response rates (p < .001)[5]
SSRI SertralineResponse Rate (vs. Placebo)72% vs 32% (p = 0.0006)[6]
SNRI VenlafaxineRemission Rates (vs. SSRIs)45% vs 35%[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for the key studies cited in this guide.

(E)-10-Hydroxynortriptyline: Pilot Study

This open-label pilot study aimed to assess the biochemical effects and pharmacokinetics of (E)-10-hydroxynortriptyline in patients with major depressive episodes.[1][2]

  • Participants: The study enrolled five patients diagnosed with a major depressive episode.

  • Intervention: Patients received racemic (E)-10-hydroxynortriptyline in increasing doses, starting from 75 mg/day and escalating to 225 mg/day over the course of the study.

  • Duration: The treatment period was three weeks.

  • Primary Outcome Measures: The primary efficacy endpoint was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score from baseline to the end of the treatment period.

  • Biochemical Analysis: Lumbar punctures were performed on four of the five patients before and after the three-week treatment period to measure the concentration of the noradrenaline metabolite 3-methoxy-4-hydroxyphenylglycol (HMPG) in the cerebrospinal fluid (CSF).

  • Pharmacokinetic Analysis: Plasma concentrations of the (-)- and (+)-enantiomers of (E)-10-hydroxynortriptyline were measured to assess their relationship with the administered dose.

  • Statistical Analysis: The change in MADRS scores was analyzed for statistical significance (P < 0.05). The mean decrease in HMPG in the CSF was also statistically evaluated.

General Protocol for Antidepressant Efficacy Trials

The following outlines a typical design for a randomized, double-blind, placebo-controlled clinical trial for a new antidepressant, based on common practices in the field.

  • Participants: Patients are typically adults (e.g., 18-65 years old) with a primary diagnosis of Major Depressive Disorder (MDD) according to the Diagnostic and Statistical Manual of Mental Disorders (DSM). Common inclusion criteria include a minimum baseline score on a standardized depression rating scale (e.g., MADRS ≥ 22 or Hamilton Depression Rating Scale [HDRS-17] ≥ 18). Exclusion criteria often include a history of bipolar disorder, psychosis, substance use disorders within a recent period, and significant medical conditions that could interfere with the study.

  • Randomization and Blinding: Participants are randomly assigned to receive either the investigational antidepressant or a matching placebo in a double-blind manner, where neither the patient nor the investigator knows the treatment assignment.

  • Intervention: The investigational drug is administered at a fixed or flexible dose for a predetermined period.

  • Duration: The acute treatment phase typically lasts 6 to 12 weeks.

  • Primary Outcome Measures: The primary efficacy endpoint is usually the change from baseline in the total score of a standardized depression rating scale, such as the MADRS or HDRS-17.

  • Secondary Outcome Measures: These may include the proportion of patients who achieve a response (typically defined as a ≥50% reduction in the depression rating scale score) and the proportion of patients who achieve remission (a score below a certain threshold, e.g., MADRS ≤ 10 or HDRS-17 ≤ 7).

  • Statistical Analysis: The primary analysis is typically an intent-to-treat (ITT) analysis of the change in the primary efficacy endpoint between the active treatment and placebo groups.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of antidepressants are mediated through their interaction with various neurotransmitter systems in the brain. The following diagrams illustrate the primary mechanisms of action for different classes of antidepressants.

NRI_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase NE_vesicle Norepinephrine (NE) in Vesicle Dopamine->NE_vesicle Dopamine β-Hydroxylase NE NE NE_vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding NET->NE_vesicle E_10_OH_NT (E)-10-Hydroxynortriptyline E_10_OH_NT->NET Inhibition Signaling_Cascade Downstream Signaling Cascade Adrenergic_Receptor->Signaling_Cascade Activation Therapeutic\nEffects Therapeutic Effects Signaling_Cascade->Therapeutic\nEffects Leads to

Caption: Norepinephrine Reuptake Inhibitor (NRI) Mechanism.

SSRI_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Five_HTP 5-HTP Tryptophan->Five_HTP Tryptophan Hydroxylase Serotonin_vesicle Serotonin (5-HT) in Vesicle Five_HTP->Serotonin_vesicle Aromatic Acid Decarboxylase Serotonin 5-HT Serotonin_vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binding SERT->Serotonin_vesicle SSRI SSRI (e.g., Fluoxetine) SSRI->SERT Inhibition Signaling_Cascade Downstream Signaling Cascade Serotonin_Receptor->Signaling_Cascade Activation Therapeutic\nEffects Therapeutic Effects Signaling_Cascade->Therapeutic\nEffects Leads to

Caption: Selective Serotonin Reuptake Inhibitor (SSRI) Mechanism.

SNRI_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin (5-HT) in Vesicle Serotonin 5-HT Serotonin_vesicle->Serotonin Release NE_vesicle Norepinephrine (NE) in Vesicle NE NE NE_vesicle->NE Release SERT SERT Serotonin->SERT Reuptake Serotonin_Receptor 5-HT Receptor Serotonin->Serotonin_Receptor Binding NET NET NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding SNRI SNRI (e.g., Venlafaxine) SNRI->SERT Inhibition SNRI->NET Inhibition Signaling_Cascade Downstream Signaling Serotonin_Receptor->Signaling_Cascade Adrenergic_Receptor->Signaling_Cascade Therapeutic\nEffects Therapeutic Effects Signaling_Cascade->Therapeutic\nEffects

Caption: Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) Mechanism.

TCA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin (5-HT) in Vesicle Serotonin 5-HT Serotonin_vesicle->Serotonin Release NE_vesicle Norepinephrine (NE) in Vesicle NE NE NE_vesicle->NE Release SERT SERT Serotonin->SERT Reuptake Serotonin_Receptor 5-HT Receptor Serotonin->Serotonin_Receptor Binding NET NET NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding TCA TCA (e.g., Amitriptyline) TCA->SERT Inhibition TCA->NET Inhibition Muscarinic_Receptor Muscarinic Receptor TCA->Muscarinic_Receptor Blockade Histamine_Receptor Histamine Receptor TCA->Histamine_Receptor Blockade Signaling_Cascade Downstream Signaling Serotonin_Receptor->Signaling_Cascade Adrenergic_Receptor->Signaling_Cascade Side Effects Side Effects Muscarinic_Receptor->Side Effects Histamine_Receptor->Side Effects Therapeutic\nEffects Therapeutic Effects Signaling_Cascade->Therapeutic\nEffects

Caption: Tricyclic Antidepressant (TCA) Mechanism.

References

The Clinical Significance of (E)-10-Hydroxynortriptyline Plasma Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the correlation between plasma concentrations of (E)-10-hydroxynortriptyline, a major metabolite of the antidepressant nortriptyline, and clinical outcomes in patients with depression reveals a complex and sometimes conflicting landscape. This guide provides a comparative overview of key findings, experimental methodologies, and the metabolic context for researchers, scientists, and drug development professionals.

Nortriptyline, a tricyclic antidepressant, undergoes extensive metabolism in the body, primarily through hydroxylation by the cytochrome P450 enzyme CYP2D6. This process leads to the formation of two main active metabolites: (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline. The (E)-isomer is the predominant form and has been the subject of numerous investigations to determine its contribution to both the therapeutic efficacy and adverse effects of nortriptyline treatment.

Comparative Analysis of Clinical Outcome Correlations

The relationship between (E)-10-hydroxynortriptyline plasma levels and antidepressant response is not straightforward. While a therapeutic window for the parent drug, nortriptyline, is generally accepted to be between 50 and 150 ng/mL, the role of its hydroxylated metabolite is less clear. Some studies have found no discernible correlation between (E)-10-hydroxynortriptyline concentrations and therapeutic outcome[1]. Conversely, other research suggests that this active metabolite may contribute to the overall antidepressant effect[2].

A study involving 30 patients with depression found that those who recovered completely had plasma concentrations of nortriptyline ranging from 358 to 728 nmol/L and 10-hydroxynortriptyline concentrations from 428 to 688 nmol/L[3]. In contrast, only a small fraction of patients who did not fully recover had plasma concentrations within this range[3]. Another pilot study where patients were administered (E)-10-hydroxynortriptyline directly observed a significant decrease in depression scores, suggesting its own antidepressant properties[4].

However, the contribution of (E)-10-hydroxynortriptyline to adverse effects, particularly cardiotoxicity, is a significant consideration. Some research indicates that higher plasma levels of this metabolite may be associated with electrocardiographic changes, which is of particular concern in elderly patients[5].

| Nortriptyline | 50-150 ng/mL | Curvilinear relationship with therapeutic effect. | | (E)-10-Hydroxynortriptyline | Not well-established | Conflicting evidence; some studies show no correlation with therapeutic response, while others suggest a contribution to both therapeutic and adverse effects. | | (Z)-10-Hydroxynortriptyline | Not well-established | Less studied than the (E)-isomer, but may also contribute to cardiac effects. |

Experimental Protocols

Measurement of Plasma Concentrations

The quantification of nortriptyline and its metabolites in plasma is crucial for therapeutic drug monitoring and clinical studies. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common analytical technique.

LC-MS/MS Method for Nortriptyline and 10-Hydroxynortriptyline:

  • Sample Preparation: A simple liquid-liquid extraction or protein precipitation is typically employed to extract the analytes from human plasma. For instance, a common method involves protein precipitation with acetonitrile[6][7].

  • Chromatographic Separation: Separation is achieved on a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., acetonitrile)[8]. A gradient elution is often used to optimize the separation of the parent drug and its metabolites.

  • Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the multiple reaction-monitoring (MRM) mode provides high sensitivity and selectivity for quantification[8].

  • Internal Standard: A deuterated analog of nortriptyline is commonly used as an internal standard to ensure accuracy and precision[9].

  • Lower Limit of Quantitation (LLOQ): Modern LC-MS/MS methods can achieve LLOQs as low as 1.09 ng/mL for both nortriptyline and 10-hydroxynortriptyline in human plasma[8].

Assessment of Clinical Outcome

The Hamilton Rating Scale for Depression (HAM-D) is a widely used clinician-administered scale to assess the severity of depression and changes in depressive symptoms over the course of treatment[10].

  • Administration: The scale is typically administered by a trained clinician through a semi-structured interview, evaluating symptoms experienced over the past week[10].

  • Scoring: The 17-item version (HDRS17) is most common, with scores ranging from 0 to 52. A score of 0-7 is generally considered to be in the normal range or clinical remission, while a score of 20 or higher indicates at least moderate severity and is often a requirement for entry into clinical trials[10].

  • Response and Remission: A clinical response is often defined as a 50% or greater reduction in the HAM-D score from baseline. Remission is typically defined as a HAM-D score of 7 or less[11].

Visualizing the Metabolic and Experimental Landscape

To better understand the context of (E)-10-hydroxynortriptyline's role, the following diagrams illustrate the metabolic pathway of nortriptyline and a typical experimental workflow for investigating the correlation between plasma levels and clinical outcomes.

Nortriptyline_Metabolism Metabolic Pathway of Nortriptyline Nortriptyline Nortriptyline E_10_OH_NT (E)-10-Hydroxynortriptyline (Active Metabolite) Nortriptyline->E_10_OH_NT CYP2D6 (major) Z_10_OH_NT (Z)-10-Hydroxynortriptyline (Active Metabolite) Nortriptyline->Z_10_OH_NT CYP2D6 (minor) Other_Metabolites Other Metabolites Nortriptyline->Other_Metabolites Other CYP enzymes

Caption: Metabolic pathway of nortriptyline to its major active metabolites.

Clinical_Trial_Workflow Experimental Workflow for Clinical Outcome Correlation Patient_Recruitment Patient Recruitment (Major Depressive Disorder) Baseline_Assessment Baseline Assessment (HAM-D Score) Patient_Recruitment->Baseline_Assessment Nortriptyline_Treatment Nortriptyline Treatment Baseline_Assessment->Nortriptyline_Treatment Plasma_Sampling Plasma Sampling (Steady State) Nortriptyline_Treatment->Plasma_Sampling Followup_Assessment Follow-up Assessment (HAM-D Score) Nortriptyline_Treatment->Followup_Assessment LC_MS_MS_Analysis LC-MS/MS Analysis (NT & Metabolite Levels) Plasma_Sampling->LC_MS_MS_Analysis Data_Analysis Data Analysis (Correlation of Plasma Levels with HAM-D Change) LC_MS_MS_Analysis->Data_Analysis Followup_Assessment->Data_Analysis

References

A Comparative Analysis of Nortriptyline and its Hydroxylated Metabolites for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological and pharmacokinetic profiles of the tricyclic antidepressant nortriptyline and its primary hydroxylated metabolites, (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline, reveals significant differences in their activity and safety profiles. This guide provides a comprehensive comparison, supported by experimental data, to inform future research and drug development in the field of neuropsychopharmacology.

Nortriptyline, a second-generation tricyclic antidepressant, is a cornerstone in the management of major depressive disorder. Its clinical efficacy is attributed to its ability to inhibit the reuptake of norepinephrine and, to a lesser extent, serotonin. The metabolism of nortriptyline is extensive, primarily mediated by the cytochrome P450 enzyme CYP2D6, leading to the formation of two major hydroxylated metabolites: (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline. These metabolites are not inert; they possess their own distinct pharmacological activities and contribute significantly to both the therapeutic and adverse effects of the parent drug. Understanding the comparative pharmacology and pharmacokinetics of nortriptyline and its hydroxylated metabolites is crucial for optimizing therapeutic strategies and developing safer and more effective antidepressants.

Data Presentation: A Quantitative Comparison

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of nortriptyline and its hydroxylated metabolites.

Table 1: Comparative Pharmacokinetic Parameters

ParameterNortriptyline(E)-10-hydroxynortriptyline(Z)-10-hydroxynortriptyline
Primary Metabolizing Enzyme CYP2D6--
Plasma Protein Binding ~93-95%~60%Data not available
Elimination Half-life 23-31 hours[1]8-10 hours[1]Data not available
Notes Pharmacokinetics are highly variable among individuals, largely due to genetic polymorphisms in CYP2D6.Generally found in higher plasma concentrations than the parent drug.Typically present in lower concentrations than the (E)-isomer.

Table 2: Comparative Pharmacodynamic Parameters - Neurotransmitter Transporters

TargetNortriptyline(E)-10-hydroxynortriptyline(Z)-10-hydroxynortriptyline
Norepinephrine Transporter (NET) Ki: 3.4 nM[2]Approx. 4 times weaker than Nortriptyline[1]Data not available
Serotonin Transporter (SERT) Ki: 161 nM[2]IC50: 6700 nMData not available
Notes Nortriptyline is a more potent inhibitor of NET than SERT.Significantly less potent at SERT compared to nortriptyline.Pharmacological data is limited.

Table 3: Comparative Pharmacodynamic Parameters - Receptors and Ion Channels

TargetNortriptyline(E)-10-hydroxynortriptyline(Z)-10-hydroxynortriptyline
Muscarinic Acetylcholine Receptors High affinity10-18 times lower affinity than Nortriptyline[2][3][4]Data not available
Histamine H1 Receptors High affinity (Ki available)[5]Data not availableData not available
Alpha-1 Adrenergic Receptors Antagonist activityData not availableData not available
hERG Potassium Channel IC50: 2.20 µMData not availableData not available
Notes Anticholinergic and sedative side effects are attributed to muscarinic and histamine receptor antagonism, respectively. hERG channel blockade is associated with cardiotoxicity.Reduced anticholinergic potential compared to nortriptyline.Cardiotoxic effects, including bradycardia and decreased cardiac output, have been observed in animal models[1].

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings. Below are protocols for key experiments cited in this guide.

Norepinephrine Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the reuptake of norepinephrine into neuronal cells.

Cell Line: Human neuroblastoma SK-N-BE(2)C cells, which endogenously express the norepinephrine transporter.

Procedure:

  • Cell Culture: SK-N-BE(2)C cells are cultured in appropriate media and conditions until they reach a suitable confluence.

  • Assay Preparation: Cells are seeded in 24-well plates. On the day of the assay, the culture medium is replaced with a Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Incubation: Cells are pre-incubated with various concentrations of the test compounds (nortriptyline, (E)-10-hydroxynortriptyline, (Z)-10-hydroxynortriptyline) or vehicle control.

  • Radioligand Addition: A solution containing a fixed concentration of [³H]-norepinephrine is added to each well to initiate the uptake reaction.

  • Incubation: The plates are incubated for a specific time at room temperature to allow for norepinephrine uptake.

  • Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove extracellular [³H]-norepinephrine.

  • Cell Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]-norepinephrine uptake (IC50) is calculated by non-linear regression analysis.

Radioligand Binding Assay for Neurotransmitter Transporters

This assay measures the affinity of a compound for a specific receptor or transporter.

Preparation of Membranes:

  • Membranes are prepared from cells stably expressing the human norepinephrine transporter (hNET) or serotonin transporter (hSERT).

  • Cells are harvested and homogenized in a cold buffer.

  • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.

Binding Assay Procedure:

  • Reaction Mixture: The assay is performed in 96-well plates. Each well contains the cell membrane preparation, a specific radioligand (e.g., [³H]-nisoxetine for NET or [³H]-citalopram for SERT), and varying concentrations of the competing test compound (nortriptyline or its metabolites).

  • Incubation: The plates are incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

Metabolic Pathway of Nortriptyline

Nortriptyline Metabolism Nortriptyline Nortriptyline E_Metabolite (E)-10-hydroxynortriptyline Nortriptyline->E_Metabolite CYP2D6 Z_Metabolite (Z)-10-hydroxynortriptyline Nortriptyline->Z_Metabolite CYP2D6

Caption: Metabolic conversion of nortriptyline to its hydroxylated metabolites.

Experimental Workflow for Neurotransmitter Uptake Assay

Uptake Assay Workflow A Seed SK-N-BE(2)C cells in 24-well plates B Pre-incubate with test compounds A->B C Add [³H]-norepinephrine B->C D Incubate at room temperature C->D E Terminate uptake by washing D->E F Lyse cells and measure radioactivity E->F G Calculate IC50 values F->G

Caption: Step-by-step workflow for the norepinephrine uptake inhibition assay.

Mechanism of Action at the Synapse

Synaptic Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Presynaptic Norepinephrine (NE) Serotonin (5-HT) Vesicle Vesicular Release Presynaptic->Vesicle Synaptic_NE NE Vesicle->Synaptic_NE Synaptic_5HT 5-HT Vesicle->Synaptic_5HT NET NET SERT SERT Synaptic_NE->NET Reuptake Postsynaptic_Receptors Postsynaptic Receptors Synaptic_NE->Postsynaptic_Receptors Synaptic_5HT->SERT Reuptake Synaptic_5HT->Postsynaptic_Receptors Nortriptyline Nortriptyline & Metabolites Nortriptyline->NET Inhibition Nortriptyline->SERT Inhibition

Caption: Inhibition of neurotransmitter reuptake by nortriptyline and its metabolites.

References

Safety Operating Guide

Navigating the Disposal of (E)-10-Hydroxynortriptyline Maleate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. (E)-10-Hydroxynortriptyline maleate, a metabolite of the tricyclic antidepressant nortriptyline, requires careful handling and disposal due to its potential pharmacological activity and associated hazards of the parent compound, which is classified as harmful if swallowed. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard and Safety Overview
Quantitative Data for Disposal Considerations

While specific disposal limits for this compound are not explicitly defined, the U.S. Environmental Protection Agency (EPA) provides general quantity exclusion limits for hazardous waste generators. These thresholds determine the regulatory requirements for disposal.

Generator CategoryMonthly Quantity of Acutely Hazardous Waste (P-listed)Monthly Quantity of Hazardous Waste (U, D, F, K-listed)
Very Small Quantity Generator (VSQG) ≤ 1 kg (2.2 lbs)≤ 100 kg (220 lbs)
Small Quantity Generator (SQG) > 1 kg and < 1 kg> 100 kg and < 1,000 kg
Large Quantity Generator (LQG) > 1 kg≥ 1,000 kg

Data sourced from EPA regulations.

It is essential for laboratories to track the total amount of hazardous waste generated monthly to ensure compliance with the appropriate generator category requirements.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the systematic process for the disposal of this compound in a laboratory setting. This procedure is designed to comply with the Resource Conservation and Recovery Act (RCRA) and general laboratory safety guidelines.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat

  • Designated, leak-proof, and clearly labeled hazardous waste container

  • Hazardous waste tags

  • Sealable plastic bags

  • Chemical spill kit

Procedure:

  • Waste Identification and Segregation:

    • Identify all materials contaminated with this compound. This includes unused neat compound, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.

    • Do not mix this waste with non-hazardous trash or other incompatible chemical waste streams.

  • Packaging of Solid Waste:

    • Place the neat this compound compound in its original container or a compatible, tightly sealed container.

    • Collect all contaminated solid waste (e.g., gloves, wipes, weigh boats) in a designated, durable, and leak-proof plastic bag.

    • Seal the bag to prevent any leakage or release of dust.

    • Place the sealed bag and the container of neat compound into a larger, designated hazardous waste container.

  • Packaging of Liquid Waste:

    • If this compound is in a solution, collect the liquid waste in a compatible, leak-proof container with a secure screw-top cap.

    • Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.

    • Ensure the exterior of the container is clean and free of contamination.

  • Labeling the Waste Container:

    • Attach a completed hazardous waste tag to the container.

    • The tag must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The specific hazards (e.g., "Toxic")

      • The accumulation start date (the date the first piece of waste was placed in the container)

      • The name of the principal investigator and the laboratory location.

  • Storage of Hazardous Waste:

    • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is kept closed at all times, except when adding waste.

    • Store in a secondary containment bin to prevent spills.

  • Arranging for Disposal:

    • Once the container is full, or within the time limits specified by your institution's hazardous waste management plan (typically 90 or 180 days depending on generator status), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

    • The waste will be transported by a licensed hazardous waste vendor for final disposal, which is typically high-temperature incineration.

Prohibited Disposal Methods:

  • Do not dispose of this compound down the drain. This can contaminate waterways and harm aquatic life.

  • Do not dispose of this compound in the regular trash.

  • Do not attempt to neutralize or chemically treat the waste unless you have a validated and approved protocol and the necessary safety equipment.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (this compound) identify Identify and Segregate Waste (Solid, Liquid, Contaminated Materials) start->identify package Package Waste in Appropriate Containers identify->package prohibited Prohibited Disposal (Drain, Regular Trash) identify->prohibited label Label Container with Hazardous Waste Tag package->label store Store in Designated Satellite Accumulation Area (SAA) label->store pickup Arrange for EHS Pickup store->pickup disposal Final Disposal via Licensed Vendor (Incineration) pickup->disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and waste management plans for any additional requirements.

References

Essential Safety and Logistical Information for Handling (E)-10-Hydroxynortriptyline Maleate

Author: BenchChem Technical Support Team. Date: December 2025

(E)-10-Hydroxynortriptyline maleate , an active metabolite of the tricyclic antidepressant nortriptyline, requires careful handling due to its pharmacological activity.[1][2] Researchers, scientists, and drug development professionals must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This document provides essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans.

Occupational Exposure and Hazard Information

While a specific Occupational Exposure Limit (OEL) for this compound has not been established, data for the parent compounds, nortriptyline and amitriptyline, indicate that it should be handled as a potent compound. Amitriptyline hydrochloride has an Occupational Exposure Band (OEB) of E, corresponding to an OEL of ≤ 0.01 mg/m³.[3]

Hazard Classification of Related Compounds:

CompoundHazard Statements
Amitriptyline Hydrochloride Toxic if swallowed. Causes serious eye irritation. Suspected of damaging fertility or the unborn child. Very toxic to aquatic life with long lasting effects.[4]
Nortriptyline Hydrochloride Harmful if swallowed.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.

ActivityRecommended Personal Protective Equipment (PPE)
Weighing and Dispensing (Dry Powder) - Full-face powered air-purifying respirator (PAPR) or a fit-tested N95 (or higher) respirator. - Double nitrile gloves. - Disposable gown or lab coat with tight cuffs. - Safety goggles and face shield. - Sleeve covers.
Solution Preparation and Handling - Nitrile gloves (double-gloving recommended). - Lab coat. - Safety glasses with side shields or chemical splash goggles.
General Laboratory Operations - Lab coat. - Safety glasses. - Nitrile gloves. - Closed-toe shoes.

Operational Plans: Step-by-Step Guidance

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a clearly labeled, tightly sealed container in a designated, secure, and well-ventilated area.

  • Recommended storage is at 4°C, protected from light and moisture.[5]

Handling and Preparation:

  • All handling of the solid compound should be performed within a certified chemical fume hood, a glove box, or a similar containment enclosure to minimize inhalation exposure.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. If not possible, thoroughly decontaminate equipment after use.

  • When preparing solutions, add the solid to the solvent slowly to avoid dust generation.

Spill Management:

  • For small powder spills:

    • Do not sweep. Gently cover the spill with absorbent paper towels.

    • Wet the towels with a suitable solvent (e.g., methanol or ethanol) to dampen the powder.

    • Carefully wipe up the spill, working from the outside in.

    • Place all contaminated materials into a sealed bag for hazardous waste disposal.

  • For liquid spills:

    • Absorb the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent, followed by a soap and water wash.

  • All materials used for cleanup should be disposed of as hazardous waste.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

Waste Segregation and Collection:

  • Collect all solid and liquid waste in designated, labeled, and sealed hazardous waste containers.

  • Do not mix with other waste streams.

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Disposal Method:

  • Dispose of the hazardous waste through a licensed environmental waste management company, in accordance with all local, state, and federal regulations. Incineration is the preferred method for the disposal of pharmaceutical waste.

Metabolic Pathway of Nortriptyline

(E)-10-Hydroxynortriptyline is a major active metabolite of nortriptyline, formed primarily through the action of the cytochrome P450 enzyme CYP2D6, with a minor contribution from CYP3A4.[1][6][7] Understanding this pathway is crucial for researchers studying its pharmacology and toxicology.

Nortriptyline_Metabolism Nortriptyline Nortriptyline Metabolite (E)-10-Hydroxynortriptyline (Active Metabolite) Nortriptyline->Metabolite Hydroxylation Enzyme1 CYP2D6 (Major Pathway) Enzyme1->Nortriptyline Enzyme2 CYP3A4 (Minor Pathway) Enzyme2->Nortriptyline

Caption: Metabolic conversion of Nortriptyline to (E)-10-Hydroxynortriptyline.

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for researchers handling this compound, from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Prep Don PPE Weigh Weigh Compound in Containment Hood Prep->Weigh Dissolve Prepare Solution in Hood Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decon Decontaminate Equipment and Workspace Experiment->Decon Waste Segregate and Dispose of Waste Decon->Waste Doff Doff PPE Waste->Doff

Caption: A typical workflow for safely handling potent compounds in a laboratory setting.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.